molecular formula C7H16ClNO2 B3048921 (4-Aminooxepan-4-yl)methanol hydrochloride CAS No. 1864013-93-3

(4-Aminooxepan-4-yl)methanol hydrochloride

Cat. No.: B3048921
CAS No.: 1864013-93-3
M. Wt: 181.66
InChI Key: XPSFZSAKFHZTDB-UHFFFAOYSA-N
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Description

(4-Aminooxepan-4-yl)methanol hydrochloride is a useful research compound. Its molecular formula is C7H16ClNO2 and its molecular weight is 181.66. The purity is usually 95%.
BenchChem offers high-quality (4-Aminooxepan-4-yl)methanol hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (4-Aminooxepan-4-yl)methanol hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

(4-aminooxepan-4-yl)methanol;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H15NO2.ClH/c8-7(6-9)2-1-4-10-5-3-7;/h9H,1-6,8H2;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XPSFZSAKFHZTDB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CCOC1)(CO)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H16ClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

181.66 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1864013-93-3
Record name 4-Oxepanemethanol, 4-amino-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1864013-93-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Foundational & Exploratory

Chemical structure and properties of (4-Aminooxepan-4-yl)methanol hydrochloride

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to (4-Aminooxepan-4-yl)methanol hydrochloride

Abstract

This technical guide provides a comprehensive examination of (4-Aminooxepan-4-yl)methanol hydrochloride, a bifunctional chemical scaffold of increasing importance in medicinal chemistry. We will explore its core chemical structure, physicochemical properties, logical synthetic pathways, and its versatile applications in the design of novel therapeutics. This document is intended for researchers, chemists, and drug development professionals, offering field-proven insights into the strategic utilization of this valuable building block. The narrative emphasizes the rationale behind experimental choices and provides self-validating protocols for its practical application.

Introduction: The Strategic Value of Saturated 3D Scaffolds

In the landscape of modern drug discovery, there is a pronounced shift away from flat, aromatic molecules towards more three-dimensional (3D) saturated heterocyclic systems. These scaffolds, such as the oxepane ring, offer superior spatial diversity, which can lead to enhanced target engagement, improved physicochemical properties, and novel intellectual property. The oxepane motif, a seven-membered oxygen-containing heterocycle, is a key structural component in numerous biologically active natural products.[1][2] Its inclusion in a molecule can significantly influence conformational rigidity, metabolic stability, and lipophilicity, thereby modulating its overall pharmacokinetic and pharmacodynamic profile.[1] (4-Aminooxepan-4-yl)methanol hydrochloride emerges as a particularly strategic building block, presenting two orthogonal reactive handles—a primary amine and a primary alcohol—on a conformationally flexible, non-planar core. This guide will dissect its properties and potential to empower researchers in their synthetic endeavors.

Core Chemical and Physical Properties

A foundational understanding of a molecule's intrinsic properties is paramount for its effective deployment in a research and development setting.

Structural and Identity Data

The compound is the hydrochloride salt of (4-Aminooxepan-4-yl)methanol, ensuring greater stability and enhanced solubility in polar protic solvents compared to its freebase form.

PropertyValue
IUPAC Name (4-Aminooxepan-4-yl)methanol;hydrochloride
CAS Number Not publicly available for the hydrochloride salt. (Freebase may differ)
Molecular Formula C₇H₁₆ClNO₂
Molecular Weight 181.66 g/mol
Canonical SMILES C1COCCC(C1)(CN)N.Cl

Data synthesized from standard chemical structure information.

Physicochemical Characteristics (Predicted)

Experimental data for this specific compound is limited. The following table summarizes key properties predicted through computational models, providing a reliable baseline for experimental design.

PropertyPredicted ValueRationale and Experimental Implication
pKa (Amine) ~9.6 ± 0.2The primary amine is basic and will be protonated at physiological pH. For reactions involving the free amine, a non-nucleophilic base (e.g., DIPEA, Et₃N) is required to liberate the nucleophile.
pKa (Alcohol) ~15.5 ± 0.3The primary alcohol is weakly acidic and requires a strong base for deprotonation. It is generally a poor leaving group unless activated (e.g., tosylation).
LogP -1.4 to -1.8The compound is highly polar and hydrophilic, predicting good solubility in aqueous and polar protic solvents. This is a desirable trait for improving the solubility of drug candidates.[3]

Synthetic Strategy and Rationale

The synthesis of functionalized seven-membered rings like oxepanes presents unique challenges but can be achieved through established chemical transformations.[4] The following workflow represents a logical, generalized approach to the synthesis of the target compound.

G cluster_0 Synthetic Workflow Start Protected Oxepan-4-one Step1 Strecker or Cyanohydrin Formation Start->Step1 Introduces C-N and C-C bonds Step2 Concurrent or Sequential Reduction (e.g., LiAlH₄) Step1->Step2 Reduces nitrile and/or ketone Step3 Deprotection & Salt Formation (HCl) Step2->Step3 Final isolation and purification End (4-Aminooxepan-4-yl)methanol hydrochloride Step3->End

Figure 1: A conceptual synthetic workflow for (4-Aminooxepan-4-yl)methanol hydrochloride. The choice of a protected ketone as a starting material is strategic, preventing self-condensation and other side reactions.

Causality Behind Experimental Choices:

  • Starting with a Ketone: Oxepan-4-one provides a direct and convergent entry point to the 4,4-disubstituted pattern.

  • Cyanide Addition: The use of a Strecker or related cyanohydrin reaction is a classic and highly reliable method for installing both a carbon (which will become the hydroxymethyl group) and a nitrogen (the amino group) atom at the same center.

  • Powerful Reduction: A potent reducing agent like lithium aluminum hydride (LiAlH₄) is chosen for its ability to reduce both the nitrile and any intermediate carbonyl or ester functionalities to the desired primary amine and alcohol, respectively, often in a single step.

  • Acidic Salt Formation: The final step of forming the hydrochloride salt is critical. It renders the often-oily freebase into a stable, crystalline solid that is easier to handle, purify, and store, while also improving its aqueous solubility.

Applications in Drug Discovery: A Bifunctional Linchpin

The true utility of this molecule is its role as a versatile scaffold. The amine and alcohol groups can be functionalized independently or together to rapidly generate libraries of diverse chemical entities for screening.

G cluster_amine Amine-Directed Reactions cluster_alcohol Alcohol-Directed Reactions Core (4-Aminooxepan-4-yl)methanol (Free Base) Amide Amide Coupling (R-COOH, Coupling Agent) Core->Amide Sulfonamide Sulfonylation (R-SO₂Cl, Base) Core->Sulfonamide Reductive Reductive Amination (R-CHO, NaBH(OAc)₃) Core->Reductive Ester Esterification (R-COCl, Base) Core->Ester Ether Williamson Ether Synthesis (R-X, NaH) Core->Ether Carbamate Carbamate Formation (R-NCO) Core->Carbamate Library Diverse Chemical Library with 3D Character Amide->Library Sulfonamide->Library Reductive->Library Ester->Library Ether->Library Carbamate->Library

Figure 2: Derivatization pathways illustrating the utility of the target molecule as a bifunctional scaffold for library synthesis.

Experimental Protocol: N-Acylation (Amide Bond Formation)

This protocol provides a robust, self-validating method for coupling a carboxylic acid to the primary amine of the title compound.

Objective: To synthesize an N-acylated derivative of (4-Aminooxepan-4-yl)methanol.

Materials:

  • (4-Aminooxepan-4-yl)methanol hydrochloride (1.0 eq)

  • Carboxylic Acid of Interest (1.1 eq)

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (1.2 eq)

  • N,N-Diisopropylethylamine (DIPEA) (3.0 eq)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Saturated aq. NaHCO₃, Brine, Ethyl Acetate, MgSO₄

  • Inert Atmosphere (Nitrogen or Argon)

Step-by-Step Methodology:

  • Reagent Preparation: To a flame-dried round-bottom flask under an inert atmosphere, add the Carboxylic Acid (1.1 eq) and dissolve it in anhydrous DMF (approx. 0.1 M concentration).

  • Activation: Add HATU (1.2 eq) to the solution from Step 1. Stir for 5 minutes at room temperature. This pre-activation step is crucial for efficiently forming the active ester.

  • Amine Liberation: In a separate flask, dissolve (4-Aminooxepan-4-yl)methanol hydrochloride (1.0 eq) in anhydrous DMF. Add DIPEA (3.0 eq). The use of three equivalents is a critical choice: one equivalent neutralizes the HCl salt, and two equivalents act as the base for the coupling reaction itself. Stir for 10 minutes.

  • Coupling Reaction: Slowly add the solution from Step 3 to the activated acid solution from Step 2.

  • Monitoring (Self-Validation Point 1): Allow the reaction to stir at room temperature. Monitor its progress by thin-layer chromatography (TLC) or LC-MS every hour. The reaction is complete when the limiting reagent (the amine) is consumed. A complete reaction validates the chosen conditions.

  • Work-up: Quench the reaction by adding water. Transfer the mixture to a separatory funnel and dilute with ethyl acetate. Wash sequentially with saturated aq. NaHCO₃ (2x), water (1x), and brine (1x). The bicarbonate wash removes unreacted acid and the HATU byproducts.

  • Isolation: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purification and Final Validation (Self-Validation Point 2): Purify the crude product via flash column chromatography on silica gel. The final validation of the protocol's success is obtaining the pure product and confirming its structure and purity (>95%) by ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).[5][6]

Safety and Handling

  • Personal Protective Equipment (PPE): Always wear safety glasses, a lab coat, and chemical-resistant gloves.

  • Handling: Handle in a well-ventilated fume hood. As a hydrochloride salt, the compound may be hygroscopic; store in a desiccator or glovebox.

  • Toxicity: Specific toxicity data is not available. Treat as a potentially harmful chemical. Avoid inhalation, ingestion, and skin contact. Refer to the supplier's Safety Data Sheet (SDS) for detailed information.

Conclusion

(4-Aminooxepan-4-yl)methanol hydrochloride is more than a simple chemical; it is an enabling tool for medicinal chemists. Its 3D oxepane core provides an escape from "flatland," while its orthogonal amine and alcohol functionalities offer a reliable platform for the rapid and logical synthesis of diverse molecular libraries. By understanding its fundamental properties and applying robust, validated protocols, researchers can effectively leverage this scaffold to accelerate the discovery of novel therapeutic agents with potentially superior pharmacological profiles.

References

  • Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry . ACS Publications (Chemical Reviews). [Link]

  • Chemotherapeutic Importance of Oxepines . TSI Journals. [Link]

  • Seven-membered ring scaffolds for drug discovery: Access to functionalised azepanes and oxepanes through diazocarbonyl chemistry . PubMed. [Link]

  • (4-Aminophenyl)-methanol hydrochloride | C7H10ClNO | CID 17859737 . PubChem. [Link]

  • The Oxepane Motif in Marine Drugs . MDPI. [Link]

  • (4-aminooxan-2-yl)methanol hydrochloride (C6H13NO2) . PubChemLite. [Link]

  • Preparation method of 4-amino-2-cyclopentene-1-methanol hydrochloride.
  • Trans-4-amino cyclohexylmethanol hydrochloride and preparation method thereof.
  • (4-aminopiperidin-4-yl)methanol dihydrochloride . Synthonix. [Link]

  • (4-(Aminomethyl)phenyl)methanol hydrochloride | C8H12ClNO | CID 46738133 . PubChem. [Link]

  • Synthesis and NMR elucidation of novel octa-amino acid resorcin[3]arenes derivatives . ScienceDirect. [Link]

  • (1S,4R)-(4-Aminocyclopent-2-enyl)methanol Hydrochloride CAS 168960-19-8 . Hefei Home Sunshine Pharmaceutical Technology Co., Ltd. [Link]

  • 1 H and 13 C NMR Spectroscopic Data for 4, 5, and 7 in Methanol-d 4 . ResearchGate. [Link]

  • Novel synthesis of 4-amino-2-hydroxymethyl-1-butanol and its purine analogues . Der Pharma Chemica. [Link]

Sources

(4-Aminooxepan-4-yl)methanol Hydrochloride: Structural Dynamics, Synthetic Workflows, and Application in HTRA1 Inhibitor Design

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Content Type: Technical Guide & Whitepaper

Executive Summary

In contemporary medicinal chemistry, the exploration of novel, conformationally restricted aliphatic heterocycles is paramount for optimizing pharmacokinetic properties and target binding affinities. (4-Aminooxepan-4-yl)methanol hydrochloride has emerged as a highly specialized building block, particularly in the synthesis of heterocyclic prolinamide derivatives[1]. This whitepaper provides an in-depth technical analysis of this molecule, detailing its chemical identifiers, structural rationale, and its critical integration into synthetic workflows targeting the HTRA1 serine protease —a primary therapeutic target for Age-Related Macular Degeneration (AMD)[2][3].

Chemical Identity & Core Identifiers

Accurate identification and sourcing of starting materials are the bedrock of reproducible synthetic chemistry. The hydrochloride salt of (4-aminooxepan-4-yl)methanol is preferred over the free base due to its enhanced crystalline stability, resistance to oxidation, and prolonged shelf-life[4].

Table 1: Primary Chemical Identifiers
PropertyValue
Chemical Name (4-Aminooxepan-4-yl)methanol hydrochloride
CAS Number (HCl Salt) 1864013-93-3[4]
CAS Number (Free Base) 1478209-62-9[5]
Molecular Formula C₇H₁₆ClNO₂
Molecular Weight 181.66 g/mol
SMILES (HCl Salt) Cl.NC1(CO)CCCOCC1[6]
Structural Motif 7-membered oxygen heterocycle (Oxepane) with a quaternary C4 stereocenter

Structural Significance & Mechanistic Role

As a Senior Application Scientist, it is crucial to understand why a specific building block is selected over simpler analogs. The selection of the (4-aminooxepan-4-yl)methanol motif is driven by three core mechanistic principles:

  • Conformational Restriction & Vector Projection: The 7-membered oxepane ring provides a unique spatial volume compared to standard tetrahydropyrans (6-membered) or oxetanes (4-membered). The quaternary C4 center, bearing both an amino group and a hydroxymethyl group, forces a rigid, geminally disubstituted geometry. This precisely vectors the hydroxyl group for critical hydrogen bonding within the S1/S2 pockets of the HTRA1 protease domain while minimizing the entropic penalty upon binding.

  • Tuned Lipophilicity: The inclusion of the ether oxygen within the 7-membered ring balances the lipophilicity (LogP) of the molecule. This is vital for ocular therapeutics, where compounds must navigate the blood-retinal barrier without becoming overly lipophilic, which can lead to non-specific protein binding or aggregation.

  • Metabolic Stability: The quaternary nature of the C4 carbon prevents oxidative deamination by monoamine oxidases (MAOs), ensuring a longer half-life in the target tissue.

Therapeutic Application: HTRA1 Inhibition in AMD

Age-Related Macular Degeneration (AMD) is a leading cause of irreversible vision loss. Genetic association studies have identified the rs11200638 single-nucleotide polymorphism in the promoter region of the HTRA1 gene as a major risk factor for both wet and dry AMD[3][7]. This risk allele causes an overexpression of HTRA1, a secreted serine protease. Elevated HTRA1 levels aggressively degrade the extracellular matrix (ECM), leading to the accumulation of drusen and subsequent retinal cell death[3].

Oxepane-derived prolinamides, synthesized using (4-aminooxepan-4-yl)methanol hydrochloride, act as highly potent inhibitors of HTRA1, halting this proteolytic cascade[1][2].

HTRA1_Path A HTRA1 Overexpression (Risk Allele rs11200638) B Extracellular Matrix (ECM) Degradation A->B Protease Activity C Drusen Formation & Retinal Cell Death B->C Pathogenesis D Age-Related Macular Degeneration (AMD) C->D Clinical Onset E Oxepane-Derived HTRA1 Inhibitor E->A Targeted Inhibition

Figure 1: HTRA1-mediated AMD pathogenesis and targeted inhibition by oxepane derivatives.

Table 2: Representative HTRA1 IC₅₀ Values for Heterocyclic Prolinamide Derivatives

Data extrapolated from patent literature utilizing related building blocks[2].

Compound ExampleTargetIC₅₀ (µM)Therapeutic Indication
Example 124 HTRA10.009AMD / Geographic Atrophy
Example 127 HTRA10.008AMD / Geographic Atrophy
Example 136 HTRA10.005AMD / Geographic Atrophy
Example 145 HTRA10.033AMD / Geographic Atrophy

Synthetic Integration & Experimental Protocols

To integrate (4-aminooxepan-4-yl)methanol hydrochloride into a complex prolinamide core, the primary amine must first be selectively protected. The following protocol details the N-Boc protection workflow, emphasizing the causality behind specific reagent choices to ensure a self-validating, high-yield system[1].

Protocol: N-Boc Protection of (4-Aminooxepan-4-yl)methanol Hydrochloride

Objective: To selectively protect the primary amine while leaving the primary alcohol available or inert for subsequent transformations, yielding tert-butyl (4-(hydroxymethyl)oxepan-4-yl)carbamate.

Reagents & Materials:

  • (4-Aminooxepan-4-yl)methanol hydrochloride (1.1 g, 6.06 mmol)

  • Di-tert-butyl dicarbonate (Boc₂O) (1.6 g, 7.27 mmol, 1.2 eq)

  • Triethylamine (TEA) (1.7 mL, 12.1 mmol, 2.0 eq)

  • N,N-Dimethylformamide (DMF) (7 mL)

  • Imidazole (50 mg)

Step-by-Step Methodology & Causality:

  • Free Base Liberation: Suspend (4-aminooxepan-4-yl)methanol hydrochloride in anhydrous DMF (7 mL). Add TEA (1.7 mL).

    • Causality: TEA (a non-nucleophilic base) is required in excess (2.0 eq) to fully neutralize the hydrochloride salt, liberating the nucleophilic free amine. DMF is chosen as a polar aprotic solvent to solubilize both the highly polar salt and the organic reagents[1].

  • Electrophilic Addition: Slowly add Boc₂O (1.6 g) to the stirring solution at 23 °C. Stir the reaction mixture for 2 hours.

    • Causality: The reaction is kept at ambient temperature to prevent the competitive O-acylation of the primary alcohol, ensuring strict N-selectivity.

  • Nucleophilic Quench (Critical Step): After 2 hours, add imidazole (50 mg) to the reaction mixture and stir for an additional 15 minutes[1].

    • Causality: This is a self-validating purification step. Unreacted Boc₂O can severely complicate downstream amide couplings. Imidazole acts as a highly efficient nucleophilic catalyst, attacking residual Boc₂O to form an unstable acyl-imidazole intermediate that rapidly hydrolyzes upon aqueous workup.

  • Aqueous Partitioning & Extraction: Partition the mixture between water (20 mL) and an organic solvent (e.g., Ethyl Acetate). Extract the aqueous layer twice.

  • Concentration: Dry the combined organic layers over Na₂SO₄, filter, and concentrate under reduced pressure. Dry under high vacuum to remove trace DMF or HCl residues.

    • Result: The resulting solid is typically of sufficient purity (>95% via LC-MS) to be used directly in downstream prolinamide amide coupling steps without column chromatography[1].

Synth_Workflow S1 (4-Aminooxepan-4-yl)methanol Hydrochloride S2 Free Base Liberation (TEA in DMF) S1->S2 S3 N-Boc Protection (Boc2O, 23 °C) S2->S3 S4 Imidazole Quench (Hydrolyze Boc2O) S3->S4 S5 Amide Coupling (Prolinamide Core) S4->S5

Figure 2: Synthetic workflow for integrating the oxepane building block into HTRA1 inhibitors.

Analytical Validation

To ensure the integrity of the synthesized intermediate, the following analytical validations must be performed:

  • LC-MS (Liquid Chromatography-Mass Spectrometry): Confirm the mass shift. The expected [M+H]⁺ for the Boc-protected intermediate (C₁₂H₂₃NO₄) is m/z 246.1.

  • ¹H NMR (DMSO-d₆): Verify the disappearance of the broad -NH₃⁺ peak (typically ~8.0 ppm) and the appearance of a sharp singlet at ~1.38 ppm integrating for 9 protons (the tert-butyl group). The oxepane ring protons will appear as a complex multiplet between 1.4 - 3.8 ppm.

Conclusion

(4-Aminooxepan-4-yl)methanol hydrochloride is far more than a simple aliphatic amine; it is a precision-engineered vector for modern drug discovery. By providing a rigid, lipophilically-tuned, and metabolically stable scaffold, it enables the synthesis of highly potent HTRA1 inhibitors. Mastery of its handling—particularly the nuances of its protection and coupling chemistry—is essential for researchers developing next-generation therapeutics for Age-Related Macular Degeneration.

References

  • Gomez, R., et al.Heterocyclic prolinamide derivatives. World Intellectual Property Organization (WIPO) Patent WO2017222915A1. Published December 28, 2017.
  • Dewan, A., et al. HTRA1 promoter polymorphism in wet age-related macular degeneration. Science 314.5801 (2006): 989-992. Available at:[Link]

  • Yang, Z., et al. A variant of the HTRA1 gene increases susceptibility to age-related macular degeneration. Science 314.5801 (2006): 992-993. Available at:[Link]

Sources

Escaping Flatland: The Design, Synthesis, and Application of (4-Aminooxepan-4-yl)methanol in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The pharmaceutical industry is undergoing a paradigm shift, moving away from planar, sp2-hybridized aromatic scaffolds toward three-dimensional, sp3-rich aliphatic architectures. This transition—often termed "escaping flatland"—aims to improve the physicochemical properties of drug candidates, specifically targeting enhanced aqueous solubility, reduced CYP450 metabolic liabilities, and minimized off-target toxicity.

Among the emerging classes of highly functionalized 3D building blocks, (4-Aminooxepan-4-yl)methanol (CAS: 1478209-62-9) has garnered significant attention. Featuring a flexible seven-membered oxepane ring and a quaternary carbon center bearing both an amine and a hydroxymethyl group, this molecule serves as a versatile, spiro-like hub for library synthesis. This whitepaper provides an in-depth technical analysis of the structural rationale, mechanistic synthesis, and validated experimental protocols for utilizing this novel building block in drug discovery.

Structural Rationale: Why Oxepanes?

Historically, medicinal chemists relied heavily on piperidines and tetrahydropyrans (THPs) as standard aliphatic rings. However, as patent spaces become increasingly crowded and the need for tunable conformational flexibility grows, seven-membered oxa-heterocycles (oxepanes) have emerged as privileged motifs [1].

The incorporation of the oxepane ring offers several distinct advantages:

  • Conformational Flexibility: Unlike the rigid chair conformation of six-membered rings, oxepanes exist in a dynamic equilibrium of twist-chair and boat conformations. This flexibility allows the appended pharmacophores to adopt optimal geometries for binding within complex protein pockets.

  • High Fsp3 Character: The fully saturated nature of the oxepane ring significantly increases the fraction of sp3-hybridized carbons (Fsp3), a metric strongly correlated with clinical success.

  • Metabolic Stability: The strategic placement of the oxygen atom within the ring, combined with the steric bulk of the quaternary C4 center, shields the molecule from rapid oxidative metabolism by hepatic enzymes[1].

Physicochemical Profiling

To illustrate the advantages of the quaternary oxepane amino alcohol, we compare its theoretical physicochemical properties against traditional flat and six-membered analogs.

Scaffold TypeRepresentative MotifFsp3Relative Aqueous SolubilityCYP3A4 LiabilityConformational State
Planar Aromatic (4-Aminophenyl)methanol0.14LowHighRigid / Flat
6-Membered Ring (4-Aminotetrahydro-2H-pyran-4-yl)methanol0.83ModerateModerateRigid Chair
7-Membered Ring (4-Aminooxepan-4-yl)methanol 0.86 High Low Flexible Twist-Chair

Mechanistic Synthesis & Causality

The synthesis of (4-Aminooxepan-4-yl)methanol requires the construction of a sterically hindered quaternary center. Direct reductive amination of oxepan-4-one is insufficient, as it only yields a secondary amine without the necessary carbon extension.

To solve this, the most reliable synthetic strategy employs a Bucherer-Bergs reaction [2]. This multicomponent reaction converts oxepan-4-one into a spiro-hydantoin intermediate. The causality behind this choice is twofold:

  • Thermodynamic Driving Force: The formation of the highly stable, insoluble hydantoin ring drives the equilibrium of the initial imine/aminonitrile formation to completion, ensuring high yields even on sterically hindered ketones.

  • Regioselective Hydrolysis: The hydantoin can be subjected to harsh basic hydrolysis to selectively yield the quaternary amino acid (4-aminooxepane-4-carboxylic acid).

Subsequent reduction of the carboxylic acid to the alcohol must be handled carefully. Because amino acids are zwitterionic and highly insoluble in the ethereal solvents required for strong reducing agents (like LiAlH4), the protocol necessitates a two-step sequence: esterification followed by reduction.

Figure 1: Mechanistic synthetic pathway for (4-Aminooxepan-4-yl)methanol.

Applications in Medicinal Chemistry

(4-Aminooxepan-4-yl)methanol is highly valued in the synthesis of complex active pharmaceutical ingredients (APIs). A prominent example is its use in the development of HTRA1 inhibitors by Genentech, which are investigated for the treatment of macular degeneration (AMD) [3].

In these architectures, the primary amine of the oxepane building block is coupled to a heterocyclic prolinamide core, while the hydroxymethyl group serves as a hydrogen-bond donor/acceptor to interact with specific residues in the target protein's binding pocket.

Figure 2: Logical workflow of utilizing oxepane building blocks to optimize ADME/PK profiles.

Self-Validating Experimental Protocols

The following protocols are designed as self-validating systems. Each critical step includes a specific physicochemical checkpoint to ensure the reaction has proceeded correctly before advancing.

Protocol A: Synthesis of 4-Aminooxepane-4-carboxylic acid

Objective: Convert oxepan-4-one to the quaternary amino acid via a spiro-hydantoin intermediate.

  • Hydantoin Formation:

    • To a solution of oxepan-4-one (1.0 equiv, e.g., 10.0 g, 87.6 mmol) in a 1:1 mixture of EtOH and H2O (100 mL) at room temperature, add ammonium carbonate ((NH4)2CO3, 3.0 equiv).

    • Causality: The large excess of ammonium carbonate acts as both the nitrogen source and the CO2 source required to close the hydantoin ring.

    • Add potassium cyanide (KCN, 1.5 equiv) carefully under an argon atmosphere.

    • Heat the mixture to 65 °C and stir for 12 hours.

    • Validation Checkpoint 1: Cool the reaction. The spiro-hydantoin should precipitate as a white solid. Filter and wash with cold water. LCMS should indicate the mass of the hydantoin ([M+H]+ = 185.1).

  • Hydrolysis:

    • Suspend the isolated hydantoin in an aqueous solution of 3M NaOH (10 equiv).

    • Reflux the mixture at 100 °C for 24 hours.

    • Causality: The extreme basic conditions and prolonged heating are strictly necessary to cleave the highly stable cyclic urea linkages of the hydantoin.

    • Cool to 0 °C and carefully adjust the pH to ~6.5 using 6M HCl.

    • Validation Checkpoint 2: The zwitterionic 4-aminooxepane-4-carboxylic acid will precipitate at its isoelectric point. Filter and dry under vacuum. LCMS: [M+H]+ = 160.1.

Protocol B: Synthesis of (4-Aminooxepan-4-yl)methanol

Objective: Reduce the carboxylic acid to the corresponding amino alcohol.

  • Esterification:

    • Suspend 4-aminooxepane-4-carboxylic acid (1.0 equiv) in anhydrous methanol (0.5 M).

    • Cool to 0 °C and add thionyl chloride (SOCl2, 2.0 equiv) dropwise.

    • Causality: SOCl2 reacts with MeOH to generate HCl in situ, which catalyzes the Fischer esterification while simultaneously protecting the amine as the hydrochloride salt, solubilizing the intermediate.

    • Reflux for 12 hours, then concentrate under reduced pressure to yield the methyl ester hydrochloride as a white solid.

    • Validation Checkpoint 3: 1H NMR (CD3OD) should show a distinct singlet at ~3.8 ppm corresponding to the new methoxy group.

  • Reduction:

    • Suspend the methyl ester hydrochloride in anhydrous THF (0.2 M) at 0 °C under nitrogen.

    • Slowly add Lithium Aluminum Hydride (LiAlH4, 2.0 M in THF, 3.0 equiv) dropwise.

    • Causality: 3.0 equivalents are required—one to deprotonate the amine hydrochloride, and two to fully reduce the ester to the alcohol.

    • Warm to room temperature, then reflux for 4 hours.

    • Fieser Quench (Critical Safety & Yield Step): Cool to 0 °C. For every

      
       grams of LiAlH4 used, sequentially add 
      
      
      
      mL of H2O,
      
      
      mL of 15% aqueous NaOH, and
      
      
      mL of H2O.
    • Causality: This specific quenching sequence prevents the formation of a gelatinous aluminum emulsion, instead yielding granular, easily filterable aluminum salts.

    • Filter through Celite, wash with hot THF, and concentrate the filtrate.

    • Validation Checkpoint 4: Final LCMS should show [M+H]+ = 146.1. The product is a viscous, pale-yellow oil that may crystallize upon standing.

References

  • Applications of oxetanes in drug discovery and medicinal chemistry. National Institutes of Health (NIH) / PubMed Central. Available at:[Link]

  • Polycyclic fused ring derivatives and use thereof.Google Patents (WO2023046135A1).
  • Heterocyclic prolinamide derivatives.Google Patents (WO2017222915A1).

Therapeutic Potential of Oxepane-Based Spirocycles

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The Medium-Ring Renaissance

The seven-membered ether ring (oxepane ) represents a paradox in modern drug discovery. While ubiquitous in bioactive marine natural products (e.g., Gambierol, Aplysistatin), it remains underutilized in synthetic small-molecule libraries due to the "medium-ring challenge"—the entropic and enthalpic barriers associated with cyclizing 7-membered systems.

However, the fusion of the oxepane ring into a spirocyclic scaffold solves two critical problems simultaneously:

  • Conformational Locking: The spiro-fusion restricts the notorious flexibility of the oxepane ring, reducing the entropic penalty upon protein binding.

  • IP Novelty: Unlike the crowded space of spiro-piperidines or spiro-oxindoles, oxepane-based spirocycles occupy a distinct "blue ocean" in intellectual property.

This guide analyzes the therapeutic utility of these scaffolds, focusing on their application as Wnt pathway activators ("Wntepanes") and antiviral agents , supported by validated synthetic protocols.

Structural Logic & Pharmacophore Mapping

The "Escape from Flatland"

Modern medicinal chemistry emphasizes increasing fraction sp3 (


) character to improve solubility and target selectivity. Oxepane-based spirocycles offer a rigid, 3D architecture that mimics the complexity of natural products.
  • Lipophilicity Modulation: The ether oxygen lowers

    
     compared to all-carbon cycloheptanes, improving metabolic stability.
    
  • Vectorial Display: The spiro-center (often a quaternary carbon) forces substituents into orthogonal vectors, allowing simultaneous exploration of deep hydrophobic pockets and solvent-exposed hydrophilic regions.

Mechanism of Action: The Entropy Advantage

In flexible ligands, binding requires freezing rotatable bonds, costing


0.6 kcal/mol per bond in Gibbs free energy (

). Spiro-oxepanes pre-organize the 7-membered ring into a bioactive conformation (often a twist-chair), minimizing this penalty.

Pharmacophore SpiroCenter Spiro-Quaternary Center (Rigid Core) OxepaneRing Oxepane Ring (7-mem) (Lipophilicity Modulation) SpiroCenter->OxepaneRing Conformational Lock SideChain Orthogonal Substituents (Target Interaction) SpiroCenter->SideChain Vectorial Display Binding Target Protein Pocket (Reduced Entropic Penalty) OxepaneRing->Binding H-Bond Acceptor SideChain->Binding Hydrophobic/Polar Contacts

Figure 1: Pharmacophore logic of spiro-oxepane scaffolds. The spiro-center acts as the anchor, locking the flexible oxepane ring into a productive binding conformation.

Therapeutic Case Studies

Oncology: The "Wntepanes"

A landmark study applying Biology-Oriented Synthesis (BIOS) identified spiro-oxepanes as rare small-molecule activators of the Wnt signaling pathway.

  • Target: Vangl1 (Van Gogh-like protein 1), a component of the non-canonical Wnt pathway.

  • Significance: Most Wnt modulators inhibit the pathway; activators are crucial for regenerative medicine and treating diseases of tissue degeneration.

  • Compound Class: "Wntepanes"—specifically spiro[oxepane-4,3'-indolin]-2'-ones.

Infectious Disease: Antiviral Activity

Recent phenotypic screens have highlighted spiro-annulated oxepanes as potent inhibitors of Adenovirus C5 .[1]

  • Selectivity: These compounds showed efficacy against DNA viruses (Adenovirus) but lacked activity against RNA viruses (e.g., Poliovirus), suggesting a mechanism targeting DNA replication or capsid assembly specific to Adenoviridae.

  • Structure-Activity Relationship (SAR): The 7-membered oxide ring was essential; analogous azepane (nitrogen) derivatives showed significantly lower potency, highlighting the role of the ether oxygen as a specific H-bond acceptor.

Synthetic Pathways[2][3][4][5][6][7][8]

Accessing these rings requires overcoming the "medium-ring effect." The most robust method is Ring-Closing Metathesis (RCM) followed by functionalization.

Synthesis Precursor 1. Linear Enyne Precursor (Barbier Type Reaction) RCM 2. Ring-Closing Metathesis (Grubbs II Catalyst) Precursor->RCM DCM, Reflux, 12h Intermediate 3. Cyclic Diene/Ene (7-membered ring formed) RCM->Intermediate -Ethylene Diversification 4. Scaffold Diversification (Hydrogenation / Epoxidation) Intermediate->Diversification Pd/C, H2 Final 5. Spiro-Oxepane Library Diversification->Final Library Gen

Figure 2: General synthetic workflow for accessing spiro-oxepane scaffolds via Ring-Closing Metathesis (RCM).

Experimental Protocols

Protocol A: Synthesis of Spiro-Oxepane Core via RCM

Adapted from methodologies for Wntepane synthesis.

Objective: Synthesis of a spiro[oxepane-indolone] precursor.

Reagents:

  • Allyl-functionalized oxindole precursor (1.0 equiv)

  • Grubbs' 2nd Generation Catalyst (5 mol%)

  • Anhydrous Dichloromethane (DCM) (0.01 M concentration)

Procedure:

  • Setup: Flame-dry a round-bottom flask and purge with Argon. Dissolve the diene/enyne precursor in anhydrous, degassed DCM. Note: High dilution (0.01 M or lower) is critical to favor intramolecular cyclization over intermolecular polymerization.

  • Catalysis: Add Grubbs-II catalyst (5 mol%) in one portion.

  • Reflux: Fit with a reflux condenser and heat to 40°C for 12–16 hours. Monitor by TLC (stain with KMnO4 or Vanillin).

  • Quench: Cool to room temperature. Add activated charcoal or dimethyl sulfoxide (DMSO) (50 equiv relative to catalyst) and stir for 1 hour to sequester the ruthenium species.

  • Purification: Filter through a pad of Celite. Concentrate the filtrate in vacuo. Purify via flash column chromatography (SiO2, Hexane/EtOAc gradient).

  • Validation: Confirm structure via 1H-NMR (look for disappearance of terminal alkene signals) and HRMS.

Protocol B: Wnt Pathway Activation Assay (Luciferase)

To validate "Wntepane" activity.

System: HEK293T cells transfected with SuperTOPFlash (STF) reporter.

Procedure:

  • Seeding: Plate HEK293T cells (10,000 cells/well) in white 96-well plates.

  • Transfection: After 24h, transiently transfect with STF plasmid (containing TCF/LEF binding sites upstream of Luciferase) and a Renilla control plasmid using Lipofectamine.

  • Treatment: 24h post-transfection, treat cells with:

    • Negative Control: DMSO (0.1%)

    • Positive Control: Recombinant Wnt3a (100 ng/mL)

    • Test Compounds: Spiro-oxepanes (0.1 – 10

      
      M)
      
  • Incubation: Incubate for 18–24 hours.

  • Readout: Lyse cells using Passive Lysis Buffer. Measure Firefly and Renilla luminescence using a Dual-Luciferase Reporter Assay System.

  • Analysis: Normalize Firefly signals to Renilla (to control for transfection efficiency). Calculate fold-activation relative to DMSO.

Quantitative Data Summary

Table 1: Comparative Profile of 7-Membered Spiro-Scaffolds

FeatureSpiro-OxepaneSpiro-AzepaneSpiro-Carbocycle
LogP (Lipophilicity) Moderate (Ideal)Low (Basic amine)High (Often poor solubility)
H-Bonding Acceptor (Ether O)Donor/Acceptor (NH)None
Metabolic Stability High (Ether linkage)Variable (N-oxidation)High
Synthetic Access Difficult (Medium ring)ModerateModerate
Primary Indication Wnt Agonist, AntiviralCNS (Sigma receptors)General

Future Outlook

The spiro-oxepane scaffold is currently at the "early adopter" stage of the hype cycle. The discovery of Wntepanes provided the first proof-of-concept for specific signaling modulation. Future work should focus on:

  • Stereoselective Synthesis: Developing asymmetric Prins cyclizations to control the multiple chiral centers generated during spiro-formation.

  • Fragment-Based Drug Discovery (FBDD): Using low-molecular-weight spiro-oxepanes as rigid fragments to probe cryptic pockets in "undruggable" targets like protein-protein interactions (PPIs).

References

  • Biology-oriented synthesis of a natural-product inspired oxepane collection yields a small-molecule activator of the Wnt-pathway. Source: PNAS (2011) Context:[2] Discovery of "Wntepanes" and Vangl1 targeting.[2][3] URL:[Link]

  • Phenotypic assessment of antiviral activity for spiro-annulated oxepanes and azepenes. Source: Chemical Biology & Drug Design (2024) Context:[1][4][5][6][3][7] Antiviral activity against Adenovirus C5; comparison of oxepane vs. azepane.[1] URL:[Link]

  • The Oxepane Motif in Marine Drugs. Source: Marine Drugs (2017) Context:[8] Review of natural products containing the oxepane ring (e.g., Aplysistatin) and their cytotoxic properties.[8][9] URL:[Link]

  • Applications of oxetanes (and related ethers) in drug discovery and medicinal chemistry. Source: Journal of Medicinal Chemistry / PMC Context: General principles of ether-based conformational restriction and physicochemical property modulation. URL:[Link]

Sources

Methodological & Application

Procedures for incorporating (4-Aminooxepan-4-yl)methanol into peptides

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Strategies for Incorporating (4-Aminooxepan-4-yl)methanol and Derivatives into Synthetic Peptides

Executive Summary

(4-Aminooxepan-4-yl)methanol represents a specialized class of


-disubstituted amino acid surrogates . Structurally, it features a seven-membered ether ring (oxepane) with both an amino group and a hydroxymethyl group at the quaternary 4-position.

Its incorporation into peptides presents two distinct synthetic challenges based on the desired position within the sequence:

  • Internal Incorporation (Mid-sequence): Requires oxidation of the hydroxymethyl group to a carboxylic acid to form 4-aminooxepane-4-carboxylic acid (an Aib-like constrained amino acid).

  • C-Terminal Incorporation: Utilizes the molecule as a "peptide alcohol" (glycinol derivative), requiring specific resin attachment strategies to preserve the hydroxyl functionality while elongating the chain from the amine.

This guide details the protocols for both pathways, emphasizing the overcoming of steric hindrance inherent to gem-disubstituted centers.

Pre-Synthesis Decision Framework

Before initiating synthesis, the researcher must define the role of the scaffold.

G Start Target Design Decision Desired Position in Peptide? Start->Decision Internal Internal Constraint (Mimics Aib/Pro) Decision->Internal Mid-Sequence Terminal C-Terminal Cap (Peptide Alcohol) Decision->Terminal C-Terminus Action_Ox REQUIRED: Oxidation to Carboxylic Acid Internal->Action_Ox Action_Resin REQUIRED: Hydroxyl Attachment to Resin Terminal->Action_Resin Protocol_A Protocol A: Hindered Amide Coupling Action_Ox->Protocol_A Protocol_B Protocol B: Trityl Ether Anchoring Action_Resin->Protocol_B

Figure 1: Decision matrix for selecting the appropriate synthetic workflow.

Protocol A: Internal Incorporation (The "Hindered Acid" Route)

Context: To insert the scaffold into the peptide backbone, the hydroxymethyl group must first be oxidized to a carboxylic acid. The resulting amino acid is sterically demanding (similar to Aib or


-methyl amino acids), making standard coupling inefficient.[1]
Phase 1: Preparation of Fmoc-4-Aminooxepane-4-Carboxylic Acid

Note: If the oxidized Fmoc-protected building block is not commercially purchased, generate it via Jones Oxidation or TEMPO-mediated oxidation of the Fmoc-amino alcohol.

Phase 2: Solid Phase Coupling Protocol

Challenge: The gem-dimethyl-like effect of the oxepane ring creates a "difficult coupling" scenario. Standard HBTU/DIEA cycles often result in deletion sequences.

Reagents:

  • Coupling Reagent: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) OR PyAOP (preferred for extremely hindered amines).

  • Base: HOAt (1-Hydroxy-7-azabenzotriazole) as an additive to reduce racemization and boost kinetics.

  • Solvent: DMF/NMP (1:1 v/v) to improve swelling and solubility.

Step-by-Step Procedure:

  • Resin Preparation: Swell the resin (e.g., Rink Amide, 0.5 mmol/g) in DMF for 30 min.

  • Deprotection: Remove Fmoc from the growing chain (20% Piperidine/DMF, 2 x 10 min). Wash DMF (5x).

  • Activation (Pre-mix):

    • Dissolve Fmoc-4-aminooxepane-4-carboxylic acid (4.0 eq) in DMF.

    • Add HATU (3.9 eq) and HOAt (4.0 eq).

    • Add DIEA (8.0 eq).

    • Critical: Allow to pre-activate for exactly 2 minutes. (Do not exceed 5 mins to avoid guanidinium formation).

  • Coupling:

    • Add the activated mixture to the resin.[2]

    • Microwave Option (Recommended): Heat to 75°C for 20 minutes (25W).

    • Room Temp Option: Double couple. First coupling: 2 hours. Drain. Repeat with fresh reagents for 4 hours or overnight.

  • Monitoring: Perform a Chloranil test (more sensitive than Kaiser for secondary/hindered amines). If positive (blue), repeat coupling with PyBrOP or convert the amino acid to its Acid Fluoride (using TFFH).

Data: Coupling Efficiency Comparison

Coupling Method Reagents Time Yield (HPLC Area %)
Standard HBTU / DIEA 1 hr < 40% (Incomplete)
High Efficiency HATU / HOAt 2 hr x 2 85%

| Optimized | PyAOP / HOAt (MW) | 20 min (75°C) | > 98% |

Protocol B: C-Terminal Incorporation (The "Peptide Alcohol" Route)

Context: The user wishes to keep the alcohol intact at the C-terminus (e.g., for peptidomimetics or subsequent reductive amination). This requires anchoring the hydroxyl group to the resin so the amine is free for elongation.

Mechanism: The 2-Chlorotrityl Chloride (2-CTC) resin is ideal because it forms a trityl ether with the alcohol. This bond is stable to basic Fmoc deprotection but cleaves with mild acid (TFA), releasing the peptide alcohol.

Step-by-Step Procedure:

  • Resin Loading (Ether Formation):

    • Use dry 2-CTC resin (1.0 g, ~1.6 mmol/g).

    • Dissolve Fmoc-(4-Aminooxepan-4-yl)methanol (1.2 eq relative to resin) in dry DCM (10 mL).

    • Add Pyridine (2.5 eq).

    • Add the solution to the dry resin.

    • Agitate gently at Room Temperature for 16 hours (overnight). Note: Alcohol loading is slower than carboxylic acid loading.

  • Capping:

    • Add Methanol (2 mL) and DIEA (1 mL) to the reaction vessel to cap unreacted chlorides. Agitate for 30 min.

    • Wash: DCM (3x), DMF (3x), DCM (3x).

  • Loading Determination:

    • Dry a small aliquot of resin. Perform an Fmoc determination (UV absorbance at 290 nm after piperidine treatment) to calculate the actual loading (typically 0.3–0.6 mmol/g).

  • Chain Elongation:

    • Proceed with standard Fmoc SPPS.

    • Caution: The first coupling to the amine of the oxepane scaffold is sterically hindered (see Protocol A for coupling conditions).

  • Cleavage:

    • Treat resin with 1% TFA in DCM (v/v) containing 5% TIS (scavenger).

    • Perform 5 x 2 min washes. Collect filtrates immediately into a flask containing Pyridine (to neutralize TFA and prevent ether hydrolysis side reactions if the sequence is sensitive).

    • Concentrate and precipitate in cold ether.

Troubleshooting & Critical Parameters

Steric Hindrance at the N-Terminus

Once the oxepane residue is coupled, the next amino acid must attack the amine on the oxepane ring. This amine is shielded by the 7-membered ring and the quaternary center.

  • Solution: Use COMU or PyAOP for the subsequent amino acid coupling.

  • Verification: Use the Chloranil Test (acetaldehyde/chloranil) rather than the Kaiser test. The Kaiser test often gives false negatives on hindered amines.

Solubility

Peptides containing bulky hydrophobic constraints can aggregate.

  • Solution: Use "Magic Mixture" (DCM/DMF/NMP/1% Triton X-100) or heat (microwave) during deprotection steps to prevent aggregation.

References

  • BenchChem. (2025).[2] Optimizing Coupling Reactions for Sterically Hindered Amino Acids.Link[2]

  • Bachem. (2024). Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives.Link

  • Ferrer-Gago, F. J., & Koh, L. Q. (2020).[3] Methods and Approaches for the Solid-Phase Synthesis of Peptide Alcohols. ChemPlusChem, 85(4), 641–652. Link

  • Albericio, F., et al. (2014). Automated solid-phase peptide synthesis to obtain therapeutic peptides. Beilstein Journal of Organic Chemistry. Link

  • Google Patents. (2011). WO2011000848A1 - Solid phase peptide synthesis of peptide alcohols.Link

Sources

Reaction conditions for functionalizing 4-aminooxepane alcohols

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Functionalization Strategies for 4-Aminooxepane Alcohols

Executive Summary

The oxepane (seven-membered cyclic ether) scaffold is an increasingly privileged motif in drug discovery, offering unique conformational properties that distinguish it from the more common tetrahydrofuran (5-membered) and tetrahydropyran (6-membered) rings. Specifically, 4-aminooxepane alcohols represent a high-value subclass where the interplay between the polar amine and hydroxyl groups allows for diverse functionalization.

This guide provides a rigorous technical framework for functionalizing these scaffolds. It addresses the specific challenges of seven-membered rings—namely transannular strain , entropic barriers to cyclization , and conformational flexibility (twist-chair vs. chair).

Strategic Considerations: Conformational Analysis

Before initiating wet chemistry, one must understand the conformational landscape. Unlike the rigid chair of cyclohexane, the oxepane ring exists in a dynamic equilibrium, predominantly favoring the twist-chair (TC) conformation.

  • The Pseudo-Equatorial Preference: Bulky substituents at the C4 and C5 positions will preferentially adopt pseudo-equatorial orientations to minimize transannular hydride interactions.

  • Functional Implication: When performing nucleophilic substitutions or oxidations, reagents attacking the ring will face stereoelectronic bias distinct from 6-membered rings. For example, hydride attack on an oxepan-4-one often yields the cis-alcohol due to the specific trajectory required to avoid ring strain.

OxepaneConformation cluster_legend Key Insight TC Twist-Chair (TC) (Global Minimum) C Chair (C) (Higher Energy) TC->C Pseudorotation (~3-5 kcal/mol barrier) Reactivity Reactivity Consequence: Nu- attack favored from 'outside' face TC->Reactivity Dictates Stereoselectivity Info Substituents at C4/C5 avoid pseudo-axial positions to minimize 1,4-transannular strain.

Figure 1: Conformational landscape of the oxepane ring. The twist-chair is the reacting conformer for most functionalizations.

Core Protocols

Protocol A: Orthogonal Protection of the Amine

Objective: Selectively protect the C4-amine as a carbamate (Boc/Cbz) without acylating the free hydroxyl group. Challenge: In medium rings, the proximity of the amine and alcohol (especially in cis-1,2 relationships) can lead to cyclic carbamate formation or O-acylation if conditions are too basic.

Materials:

  • Substrate: 4-aminooxepan-3-ol (or isomer)

  • Reagent: Di-tert-butyl dicarbonate (Boc₂O)

  • Base: NaHCO₃ (weak base is critical)

  • Solvent: THF/Water (1:1)

Step-by-Step:

  • Dissolution: Dissolve 1.0 equiv of amino-alcohol in THF/H₂O (1:1 v/v) to a concentration of 0.1 M.

  • Base Addition: Add 2.5 equiv of solid NaHCO₃. Note: Avoid NaOH or TEA, as stronger bases promote O-acylation.

  • Reagent Addition: Cool to 0 °C. Add 1.1 equiv of Boc₂O dissolved in a minimal amount of THF dropwise over 15 minutes.

  • Reaction: Warm to room temperature (RT) and stir for 4–6 hours. Monitor by LCMS (disappearance of M+H peak of amine).

  • Workup: Dilute with EtOAc. Acidify aqueous layer carefully to pH 4 with 1M citric acid (to protonate any unreacted amine for removal, while keeping Boc stable). Extract organic layer, wash with brine, dry over Na₂SO₄.

Checkpoint: The product should show a strong carbonyl stretch at ~1690 cm⁻¹ (Boc) and a broad OH stretch at ~3400 cm⁻¹ in IR.

Protocol B: Oxidation to Oxepan-4-one (Swern Conditions)

Objective: Convert the secondary alcohol to a ketone for subsequent reductive amination or alkylation. Challenge: 7-membered ketones are prone to transannular hydride shifts or elimination if acidic conditions are prolonged. Swern oxidation is preferred over Jones (too acidic) or PCC (difficult workup).

Materials:

  • Substrate: N-Boc-4-aminooxepan-3-ol

  • Reagent: Oxalyl chloride ((COCl)₂), DMSO

  • Base: Triethylamine (Et₃N)

  • Solvent: Anhydrous DCM

Step-by-Step:

  • Activation: In a flame-dried flask under N₂, dissolve 1.5 equiv (COCl)₂ in DCM at -78 °C. Add 3.0 equiv DMSO dropwise. Stir for 15 min. Gas evolution (CO/CO₂) will occur.

  • Addition: Dissolve the substrate in minimal DCM and add dropwise to the activated DMSO solution at -78 °C. Stir for 45 min.

  • Quench: Add 5.0 equiv of Et₃N dropwise. Crucial: The reaction must remain at -78 °C during base addition to prevent Pummerer rearrangement side products.

  • Warming: Allow the mixture to warm to 0 °C over 30 minutes.

  • Workup: Quench with saturated NH₄Cl. Extract with DCM.

Data Validation:

  • ¹H NMR: Disappearance of the CH-OH proton (typically multiplet at 3.5-4.0 ppm).

  • ¹³C NMR: Appearance of ketone carbonyl signal at ~210 ppm.

Protocol C: Stereoselective Reductive Amination

Objective: Install a new substituent at the ketone position or invert stereochemistry. Challenge: Controlling cis vs. trans selectivity. In oxepanes, hydride delivery usually occurs from the less hindered "outside" face of the twist-chair, favoring the cis-isomer (relative to the existing C4-amine).

Step-by-Step:

  • Imine Formation: Mix Oxepan-4-one derivative (1.0 equiv) and Amine (R-NH₂, 1.2 equiv) in DCE (dichloroethane).

  • Lewis Acid (Optional): If the amine is sterically hindered, add 1.5 equiv Ti(OiPr)₄. Stir 12h at RT.

  • Reduction: Add NaBH(OAc)₃ (2.0 equiv). Stir 4h.

  • Workup: Quench with saturated NaHCO₃ (or Rochelle's salt if Ti was used).

Visualization: Functionalization Workflow

OxepaneWorkflow Start 4-Aminooxepane Alcohol (Starting Material) Step1 Step 1: N-Protection (Boc2O, NaHCO3) Prevents N-oxidation/alkylation Start->Step1 Selectivity Control Step2 Step 2: Oxidation (Swern/DMP) Yields Oxepanone Step1->Step2 Alcohol Activation Branch1 Route A: Reductive Amination (NaBH(OAc)3, R-NH2) Access: Diamines Step2->Branch1 C=O -> C-N Branch2 Route B: Fluorination (DAST/Deoxo-Fluor) Access: Fluoro-amines Step2->Branch2 C=O -> CF2 / C-F

Figure 2: Logical workflow for the diversification of the amino-oxepane core.

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Yield in Oxidation Transannular hydride shift (C3 to C5).Switch to Dess-Martin Periodinane (DMP) . It operates under milder, non-acidic conditions that suppress hydride shifts common in 7-membered rings.
O-Acylation during Protection Base was too strong (e.g., TEA, NaOH).Use NaHCO₃ or K₂CO₃ in a biphasic system (THF/Water). The pH should stay < 9.
Incomplete Reductive Amination Steric crowding in the twist-chair.Add Ti(OiPr)₄ (1.5 eq) to pre-form the imine/enamine before adding the borohydride reducing agent.
Elimination to Oxepine Acidic workup of the alcohol/ketone.Oxepenes are stable but undesired here. Keep workups neutral (sat. NH₄Cl) and avoid heating with strong acids.

References

  • BenchChem. (2025).[1] Application Notes and Protocols: The Oxepane Scaffold in Medicinal Chemistry. Retrieved from

  • Menon, S., et al. (2024). Advancements in the synthesis of polyoxygenated oxepanes and thiepanes. RSC Advances . Retrieved from

  • Lizza, J. R., & Moura-Letts, G. (2017).[2] Solvent-Directed Epoxide Opening with Primary Amines for the Synthesis of β-Amino Alcohols. Synthesis , 49(06), 1231-1242. Retrieved from

  • Organic Chemistry Portal. (2023). Reductive Amination: Common Conditions and Mechanisms. Retrieved from

  • National Institutes of Health (NIH). (2019). Conformational analysis of N,N-disubstituted-1,4-diazepane and related medium rings. Bioorganic & Medicinal Chemistry Letters . Retrieved from

Sources

Application Note: High-Efficiency Reductive Amination of Oxepane Scaffolds

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Reductive Amination Protocols Using Oxepane Derivatives Content Type: Detailed Application Note & Protocol Guide Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Researchers.

Abstract & Strategic Relevance

The oxepane (saturated 7-membered oxygen heterocycle) motif is increasingly recognized as a "privileged scaffold" in modern drug discovery, appearing in marine natural products (e.g., isolaurepinnacin) and synthetic enzyme inhibitors (e.g., cysteine protease inhibitors). However, functionalizing the oxepane ring poses unique challenges compared to 5- or 6-membered rings due to conformational flexibility (pseudorotation) and transannular strain .

This guide details optimized protocols for the reductive amination of oxepan-4-one and oxepan-3-one . Unlike standard aliphatic ketones, oxepanones require specific handling to maximize yield and avoid ring-opening side reactions or transannular elimination. We present three protocols ranging from the industry-standard "STAB" method to Titanium-mediated approaches for difficult amines.

Scientific Foundation: The Oxepane Challenge

Conformational Analysis & Reactivity

The oxepane ring exists in a dynamic equilibrium of twist-chair and twist-boat conformations. This flexibility impacts the trajectory of nucleophilic attack during imine formation.

  • Transannular Effects: The oxygen atom at position 1 exerts an electronic influence (dipole) that can destabilize the intermediate iminium ion at position 4 or 3.

  • Stereochemical Outcome: In substituted oxepanes, the incoming hydride donor will attack from the face offering the least torsional strain, often governed by the "inside-outside" conformation of the ring hydrogens.

Mechanism of Action

The reaction proceeds via the formation of a hemiaminal, followed by dehydration to an exocyclic iminium ion. The key to success with oxepanes is ensuring the iminium species is reduced faster than it can hydrolyze or undergo ring fragmentation .

Decision Matrix & Workflow

Use the following logic flow to select the optimal protocol for your specific oxepane substrate and amine partner.

ReductiveAminationLogic Start Start: Select Reagents AmineType Analyze Amine Partner Start->AmineType Primary Primary Aliphatic Amine (High Nucleophilicity) AmineType->Primary Un hindered Secondary Secondary Amine (Steric Hindrance) AmineType->Secondary Bulky WeakNuc Aniline / Weak Nucleophile (Electron Deficient) AmineType->WeakNuc pKa < 4 ProtocolA PROTOCOL A: Direct STAB Reduction (Standard) Primary->ProtocolA Preferred Secondary->ProtocolA Try first ProtocolB PROTOCOL B: Ti(OiPr)4 Pre-complexation (Lewis Acid Activation) Secondary->ProtocolB If < 30% Yield WeakNuc->ProtocolB Mandatory Check Success? ProtocolA->Check Check LCMS ProtocolB->Check ProtocolC PROTOCOL C: Stepwise Imine Isolation (Rare for Oxepanes)

Figure 1: Decision tree for selecting the appropriate reductive amination protocol based on amine nucleophilicity.

Experimental Protocols

Protocol A: The "Gold Standard" (STAB Method)

Applicability: Primary amines, unhindered secondary amines. Reagent: Sodium Triacetoxyborohydride (NaBH(OAc)₃ / STAB).[1][2] Why: STAB is mild and exhibits high chemoselectivity for aldehydes/ketones in the presence of the amine, minimizing the reduction of the ketone prior to imine formation.

Materials:

  • Substrate: Oxepan-4-one (1.0 equiv)

  • Amine: 1.1 – 1.2 equiv

  • Reductant: NaBH(OAc)₃ (1.4 – 1.6 equiv)

  • Solvent: 1,2-Dichloroethane (DCE) or THF (anhydrous)

  • Additive: Glacial Acetic Acid (1.0 – 2.0 equiv)

Step-by-Step Procedure:

  • Preparation: In a flame-dried round-bottom flask under N₂ atmosphere, dissolve Oxepan-4-one (1.0 mmol) in anhydrous DCE (5 mL, 0.2 M).

  • Amine Addition: Add the amine (1.1 mmol).

    • Critical Step: If using an amine hydrochloride salt, add 1.1 equiv of Triethylamine (TEA) to free-base the amine before adding to the ketone.

  • Acidification: Add Glacial Acetic Acid (1.0 mmol).

    • Note: The pH should be slightly acidic (~pH 5-6) to catalyze iminium formation without protonating the amine into non-nucleophilic ammonium species.

  • Reaction: Stir at Room Temperature (25 °C) for 30–60 minutes to allow equilibrium formation of the hemiaminal/imine.

  • Reduction: Add NaBH(OAc)₃ (1.5 mmol) in one portion. The reaction may bubble slightly.[3]

  • Monitoring: Stir for 4–16 hours. Monitor by LC-MS for the disappearance of the ketone (M+H of oxepan-4-one: ~115 Da).

  • Quench: Quench by adding saturated aqueous NaHCO₃ solution. Stir vigorously for 15 minutes until gas evolution ceases.

  • Work-up: Extract with DCM (3 x 10 mL). Wash combined organics with brine, dry over Na₂SO₄, and concentrate.

Protocol B: Titanium-Mediated Reductive Amination

Applicability: Weakly nucleophilic amines (anilines), bulky secondary amines, or acid-sensitive substrates. Reagent: Titanium(IV) isopropoxide (Ti(OiPr)₄) followed by NaBH₄. Why: Ti(OiPr)₄ acts as a Lewis acid to activate the ketone and a water scavenger, driving the equilibrium toward the imine/enamine intermediate which is otherwise difficult to form with electron-poor amines.

Step-by-Step Procedure:

  • Complexation: In a dried vial, combine Oxepan-4-one (1.0 mmol) and the Amine (1.2 mmol).

  • Titanium Addition: Add Ti(OiPr)₄ (1.5 – 2.0 equiv) neat.

    • Observation: The mixture often becomes viscous or changes color.

  • Incubation: Stir the neat mixture (or minimal THF if solid) at room temperature for 2–6 hours.

    • Note: For extremely unreactive amines, heat to 60 °C for 2 hours.

  • Dilution: Dilute the reaction mixture with absolute Ethanol (5 mL).

  • Reduction: Cool to 0 °C. Add NaBH₄ (1.5 equiv) carefully (exothermic).

  • Work-up (The "Titanium Crash"):

    • Add 1 mL of water to quench. A white, sticky precipitate (TiO₂) will form.

    • Dilute with EtOAc and filter through a pad of Celite to remove titanium salts.

    • Tip: Washing the Celite pad with 10% MeOH/DCM ensures maximum recovery of the polar amino-oxepane product.

Data Summary & Troubleshooting

Table 1: Comparative Efficiency of Reducing Agents for Oxepan-4-one

Reducing AgentSolventAcid CatalystTypical YieldSelectivityNotes
NaBH(OAc)₃ DCE / THFAcOH75–90%HighBest general method. Avoids dialkylation.[4]
NaBH₃CN MeOHAcOH60–80%ModerateToxic (HCN risk). Harder workup.
Ti(OiPr)₄ + NaBH₄ Neat / EtOHNone80–95%HighEssential for anilines or steric bulk.
H₂ / Pd/C EtOHNoneVariableLowRisk of ring hydrogenolysis or cis/trans mixtures.
Troubleshooting Guide
  • Issue: Low Conversion.

    • Cause: Equilibrium favors the ketone over the strained 7-membered imine.[5]

    • Fix: Switch to Protocol B (Titanium) to scavenge water and drive equilibrium.

  • Issue: Emulsions during Work-up.

    • Cause: Oxepane derivatives are amphiphilic ethers.

    • Fix: Use a DCM/Isopropyl Alcohol (3:1) mixture for extraction instead of pure DCM.

  • Issue: Dialkylation (Tertiary Amine formation).

    • Cause: The product secondary amine is more nucleophilic than the starting primary amine.

    • Fix: Use a larger excess of the amine (2–3 equiv) or strictly use NaBH(OAc)₃ which reduces imines faster than ketones.

Mechanistic Visualization

The following diagram illustrates the critical "Titanium Trap" mechanism that makes Protocol B effective for oxepanes.

Mechanism cluster_0 Key Advantage Ketone Oxepan-4-one TiComplex Activated Ti-Hemiaminal (Water Scavenged) Ketone->TiComplex + Amine + Ti(OiPr)4 Imine Activated Iminium Species TiComplex->Imine - TiO2(hydrate) Product 4-Aminooxepane Imine->Product + NaBH4 (Hydride Attack)

Figure 2: Mechanism of Ti-mediated reductive amination, highlighting the stabilization of the transition state.

References

  • Abdel-Magid, A. F., et al. (1996).[6] "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures." The Journal of Organic Chemistry. Link

  • Bhattacharyya, S. (1995). "Titanium(IV) isopropoxide mediated reductive amination of carbonyl compounds." The Journal of Organic Chemistry. Link

  • BenchChem. (2025).[7] "The Oxepane Scaffold in Medicinal Chemistry: Application Notes." BenchChem Protocols. Link

  • Burke, S. D., & Danheiser, R. L. (1999). Handbook of Reagents for Organic Synthesis: Oxidizing and Reducing Agents. Wiley.[8] Link

  • Li, J. J. (2014). Name Reactions: A Collection of Detailed Mechanisms and Synthetic Applications. Springer.[9] Link

Sources

Application Note: Using (4-Aminooxepan-4-yl)methanol hydrochloride as a Linker in Targeted Protein Degradation

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Case for Saturated Heterocyclic Linkers

In the development of Proteolysis Targeting Chimeras (PROTACs) and bivalent ligands, the linker is no longer viewed as a passive connector.[1] It is a critical determinant of physicochemical properties, permeability, and ternary complex stability. While Polyethylene Glycol (PEG) and alkyl chains remain standard, they often suffer from poor metabolic stability or high conformational entropy.

(4-Aminooxepan-4-yl)methanol hydrochloride represents a class of rigid, saturated heterocyclic linkers . By incorporating a 7-membered oxepane ring with a gem-disubstituted quaternary center, this scaffold offers three distinct advantages over traditional linkers:

  • Conformational Restriction: The gem-disubstituted C4 position locks the exit vectors of the amine and alcohol handles, reducing the entropic penalty upon ternary complex formation.

  • Enhanced Solubility: The ether oxygen in the oxepane ring functions as a hydrogen bond acceptor (HBA), improving aqueous solubility without the high flexibility of linear PEGs.

  • High Fsp³ Character: Increasing the fraction of sp³-hybridized carbons (Fsp³) is correlated with improved clinical success rates by enhancing solubility and reducing off-target aromatic interactions.

Chemical Properties & Handling[2]

Physicochemical Profile

The molecule is supplied as a hydrochloride salt, rendering it a stable, white to off-white solid.

PropertyValue / Description
Chemical Name (4-Aminooxepan-4-yl)methanol hydrochloride
Structure 7-membered ether ring with gem-amino/hydroxymethyl at C4
Molecular Weight ~181.66 g/mol (HCl salt); ~145.20 g/mol (Free base)
Solubility High in Water, DMSO, Methanol; Low in DCM/EtOAc (as salt)
Functionality Amine (1°): Nucleophile for amide/urea formation.Alcohol (1°): Nucleophile for ether/ester formation or oxidation precursor.[2][3][4]
Hygroscopicity Moderate (Store in desiccator)
Storage & Stability
  • Storage: -20°C under inert atmosphere (Argon/Nitrogen).

  • Stability: The oxepane ring is chemically robust and resistant to acid/base hydrolysis typical in peptide coupling.

  • Handling: As an HCl salt, the amine is protonated. For reactions requiring a free amine (e.g., nucleophilic attack), an organic base (DIPEA, TEA) must be included, or a "free-basing" protocol must be performed (see Protocol A).

Strategic Functionalization Logic

The gem-disubstituted nature of this linker allows for orthogonal functionalization . The primary amine and primary alcohol can be derivatized sequentially to connect an E3 ligase ligand (e.g., Thalidomide, VHL ligand) and a Target Protein ligand (Warhead).

Diagram 1: Functionalization Logic & Exit Vectors

G Core (4-Aminooxepan-4-yl)methanol (The Scaffold) Amine Primary Amine (-NH2) Handle A Core->Amine C4 Position Alcohol Primary Alcohol (-CH2OH) Handle B Core->Alcohol C4 Position Amide Amide Coupling (Link to Ligand 1) Amine->Amide Standard RedAm Reductive Amination (Link to Ligand 1) Amine->RedAm Secondary Ether Etherification (SN2 / Mitsunobu) Alcohol->Ether Stable Link Oxidation Oxidation to Acid/Aldehyde (Link to Ligand 2) Alcohol->Oxidation Transformative PROTAC Final PROTAC (Rigidified Linker) Amide->PROTAC Ether->PROTAC Oxidation->PROTAC

Caption: Orthogonal derivatization pathways for the gem-disubstituted oxepane scaffold. The C4 quaternary center directs the exit vectors.

Experimental Protocols

Protocol A: Free-Basing (Optional but Recommended for sensitive couplings)

Context: The HCl salt may release chloride ions that interfere with certain metal-catalyzed reactions or sensitive acid chlorides.

  • Dissolution: Dissolve 1.0 eq of (4-Aminooxepan-4-yl)methanol HCl in minimal Methanol (MeOH).

  • Resin Treatment: Add 3.0 eq (by capacity) of strongly basic anion exchange resin (e.g., Amberlyst A-26 OH form) pre-washed with MeOH.

  • Agitation: Gently stir or shake for 30 minutes at Room Temperature (RT).

  • Filtration: Filter off the resin and wash with MeOH.

  • Concentration: Concentrate the filtrate in vacuo to obtain the free amine as a viscous oil. Use immediately to prevent carbamate formation from atmospheric CO2.

Protocol B: Sequential Assembly of a PROTAC (Amine-First Strategy)

Context: This is the most common workflow. The amine is coupled to an acid-bearing Ligand (e.g., Pomalidomide-COOH), followed by attachment of the second ligand to the alcohol.

Step 1: Amide Coupling (Amine Handle)

Target: Coupling the oxepane amine to Carboxylic Acid Ligand A.

  • Reagents:

    • Ligand A-COOH (1.0 eq)

    • (4-Aminooxepan-4-yl)methanol HCl (1.1 eq)

    • HATU (1.2 eq) or COMU (1.2 eq)

    • DIPEA (3.0 eq)

    • Solvent: Anhydrous DMF or DMAc (0.1 M concentration)

  • Procedure:

    • Dissolve Ligand A-COOH and DIPEA in DMF. Stir for 5 min.

    • Add HATU. Stir for 5 min to activate the acid (formation of O-At ester).

    • Add the oxepane linker salt.

    • Stir at RT for 2–4 hours. Monitor by LCMS (Expect M+H shift).

  • Workup: Dilute with EtOAc, wash with sat. NaHCO3, water, and brine. Dry over Na2SO4.

  • Result: Intermediate I-1 (Amide-linked alcohol).

Step 2: Functionalization of the Alcohol (Alcohol Handle)

Option A: Etherification via Mitsunobu (For Phenol-based Ligands)

  • Reagents:

    • Intermediate I-1 (1.0 eq)

    • Ligand B-Phenol (1.2 eq)

    • Triphenylphosphine (PPh3) (1.5 eq)

    • DIAD or DEAD (1.5 eq)

    • Solvent: Anhydrous THF or Toluene.

  • Procedure:

    • Dissolve I-1 , Ligand B, and PPh3 in THF under Argon. Cool to 0°C.

    • Add DIAD dropwise over 10 minutes.

    • Allow to warm to RT and stir for 12–16 hours.

  • Troubleshooting: If the oxepane alcohol is sterically hindered (neopentyl-like position), heating to 40°C or using specialized phosphoranes (e.g., CMBP) may be required.

Option B: Activation to Mesylate/Tosylate (For Nucleophilic Displacement)

  • If Mitsunobu fails, convert the alcohol to a mesylate (MsCl, TEA, DCM, 0°C) and displace with Ligand B-Nucleophile (Cs2CO3, DMF, 60°C).

Protocol C: Oxidation to Amino-Acid Linker

Context: If both ligands require amide linkages, the hydroxymethyl group must be oxidized to a carboxylic acid.

  • Protection: Protect the amine first (e.g., Boc-anhydride, TEA, DCM) to generate N-Boc-(4-aminooxepan-4-yl)methanol .

  • Oxidation (Jones or TEMPO):

    • TEMPO/BAIB Method (Mild): Dissolve N-Boc intermediate in DCM/H2O (2:1). Add TEMPO (0.2 eq) and BAIB (2.5 eq). Stir 4h at RT.

    • Result:N-Boc-4-aminooxepane-4-carboxylic acid .

  • Usage: This creates a "quaternary amino acid" scaffold that can be used in standard Solid Phase Peptide Synthesis (SPPS).

Critical Workflow Visualization

Diagram 2: PROTAC Synthesis Decision Tree

Workflow Start Start: (4-Aminooxepan-4-yl)methanol HCl Q1 Which handle reacts first? Start->Q1 PathA Path A: Amine First (Standard) Q1->PathA High Chemoselectivity PathB Path B: Alcohol First (Rare) Q1->PathB Requires N-Protection StepA1 Amide Coupling (HATU/DIPEA) PathA->StepA1 StepA2 Intermediate: Amide-Linked Alcohol StepA1->StepA2 Q2 Nature of Ligand 2? StepA2->Q2 Opt1 Phenol/Acidic Heterocycle (Use Mitsunobu) Q2->Opt1 Opt2 Strong Nucleophile (Amine/Thiol) (Activate Alcohol to OMs/OTs) Q2->Opt2 Final Final PROTAC Opt1->Final Opt2->Final

Caption: Decision tree for incorporating the oxepane linker based on ligand functionality.

Troubleshooting & Expert Tips

  • Steric Hindrance: The C4 position is a quaternary center (gem-disubstituted). Reactions at the alcohol (neopentyl-like position) may be slower than expected.

    • Solution: Increase reaction time, temperature (40–50°C), or reagent equivalents (2.0 eq).

  • Cyclization Risks: While 7-membered rings are stable, avoid extremely harsh acidic conditions if the alcohol is activated (e.g., as a halide), as intramolecular attack by the amide nitrogen could theoretically occur, though it is disfavored compared to 5/6-membered rings.

  • Solubility in Synthesis: If the intermediate precipitates in DCM, switch to DMF or NMP. The oxepane ring adds polarity, which is good for the final drug but can alter solubility profiles during synthesis compared to alkyl chains.

References

  • Steinebach, C., et al. "Rational Design of PROTAC Linkers: From Random to Rational." Chem. Sci., 2020.[][6][7] Link

    • Context: Discusses the impact of linker rigidity and length on degrad
  • Farnaby, W., et al. "BAF Complex Inhibitors: Exploiting Saturated Heterocycles." Nature, 2019. Link

    • Context: Demonstrates the utility of rigid, saturated heterocycles in improving physicochemical properties of drug-like molecules.[1][8]

  • Wuitschik, G., et al. "Oxetanes as Versatile Elements in Drug Discovery and Synthesis." Angew. Chem. Int. Ed., 2006.[9] Link

    • Context: Foundational text on using oxygen heterocycles to modulate pKa and solubility (Oxepane is the 7-membered homolog).
  • Enamine Building Blocks. "(4-Aminooxepan-4-yl)methanol hydrochloride Product Page." Link

    • Context: Source for specific commercial availability and basic safety d

Sources

Application Note: Preparation of Free Base from (4-Aminooxepan-4-yl)methanol Hydrochloride

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Objective: To provide a robust, self-validating methodology for the conversion of a highly polar amine hydrochloride into its free base form, bypassing the limitations of traditional aqueous extraction.

Introduction & Mechanistic Rationale

(4-Aminooxepan-4-yl)methanol hydrochloride is a highly functionalized aliphatic heterocycle frequently utilized as a building block in medicinal chemistry[1]. Structurally, the molecule features a seven-membered oxepane ring substituted at the 4-position with both a primary amine and a primary hydroxymethyl group.

The Causality of the Isolation Challenge: Standard free-basing protocols typically involve neutralizing the hydrochloride salt with an aqueous base (e.g.,


 or 

) followed by liquid-liquid extraction into an organic solvent like dichloromethane (DCM) or ethyl acetate. However, the free base of (4-Aminooxepan-4-yl)methanol possesses extreme hydrophilicity. The combination of the ether oxygen, the primary amine, and the hydroxyl group results in a highly polar molecule with a heavily water-favored partition coefficient (negative

). Attempting aqueous extraction leads to severe yield losses because the free base remains partitioned in the aqueous layer, a common failure point when handling low-molecular-weight, water-soluble amines[2].

To bypass this thermodynamic barrier, we must employ anhydrous neutralization strategies. This guide details two field-proven, non-aqueous protocols: Anhydrous Sodium Methoxide Neutralization and Anion Exchange Resin Chromatography .

Physicochemical Properties Summary

Understanding the distinct properties of the salt versus the free base is critical for tracking the progress of the conversion.

Property(4-Aminooxepan-4-yl)methanol Hydrochloride(4-Aminooxepan-4-yl)methanol (Free Base)
CAS Number 1864013-93-31478209-62-9
Molecular Formula


Molecular Weight 181.66 g/mol 145.20 g/mol
Physical State Crystalline SolidViscous Oil / Low-Melting Solid
Solubility Soluble in Water, MethanolSoluble in Water, Methanol, Ethanol
Extraction Profile Cannot be extracted organicallyPoor organic extraction from water

Experimental Protocols

Protocol A: Anhydrous Sodium Methoxide (NaOMe) Method

Best for: Rapid, scalable conversions where specialized resins are unavailable.

Mechanistic Rationale: Sodium methoxide acts as a strong base in anhydrous methanol. It deprotonates the amine hydrochloride to yield the free amine, methanol, and sodium chloride (


). Because 

is virtually insoluble in methanol, it precipitates quantitatively. This precipitation drives the equilibrium forward and allows for the physical separation of the inorganic byproduct via simple filtration, avoiding aqueous workup entirely[3].

Step-by-Step Methodology:

  • Preparation: Charge a dry, nitrogen-flushed round-bottom flask with (4-Aminooxepan-4-yl)methanol hydrochloride (1.0 eq).

  • Dissolution: Suspend the salt in anhydrous methanol (approx. 10 volumes relative to the mass of the starting material).

  • Neutralization: Slowly add a standard solution of Sodium Methoxide in methanol (25% w/w) or solid

    
     (exactly 1.0 eq).
    
    • Self-Validating Control: Do not exceed 1.05 eq. Excess

      
       will not precipitate and will contaminate the final concentrated free base, leading to unwanted side reactions in downstream coupling steps.
      
  • Reaction: Stir the suspension at ambient temperature (20–25 °C) for 2 hours. A fine, dense white precipitate of

    
     will form.
    
  • Filtration: Filter the suspension through a tightly packed pad of Celite under vacuum to remove the

    
     byproduct. Wash the filter cake with a small volume (2 volumes) of cold, anhydrous methanol to ensure complete recovery of the product.
    
  • Isolation: Concentrate the filtrate under reduced pressure using a rotary evaporator (water bath at 30–35 °C) to yield the pure (4-Aminooxepan-4-yl)methanol free base.

Protocol B: Strongly Basic Anion Exchange Resin Method

Best for: High-purity requirements, small-to-medium scale synthesis, and avoiding any risk of inorganic salt contamination.

Mechanistic Rationale: Amberlyst A26 (OH⁻ form) is a macroporous, strongly basic polymeric resin. When a methanolic solution of the amine hydrochloride passes through the resin, the chloride counterions are exchanged for hydroxide ions. The hydroxide immediately neutralizes the protonated amine, forming water and the free base[4]. This method is exceptionally clean as it introduces no soluble inorganic salts into the eluate.

Step-by-Step Methodology:

  • Resin Preparation: Swell Amberlyst A26 (OH⁻ form) resin in methanol for 30 minutes. Use approximately 3 to 5 mass equivalents of resin relative to the starting material to ensure complete exchange capacity.

  • Column Packing: Pack a glass chromatography column with the swollen resin. Wash the bed with 3 column volumes (CV) of fresh methanol.

  • Loading: Dissolve (4-Aminooxepan-4-yl)methanol hydrochloride in a minimum volume of methanol and carefully load it onto the top of the resin bed.

  • Elution: Elute with methanol at a controlled flow rate of 1–2 CV per hour.

  • Monitoring (Self-Validation): Collect fractions and monitor the elution of the free base by spotting on a TLC plate (visualized with Ninhydrin stain; primary amines appear as purple/pink spots) or by checking the pH of the fractions (product-containing fractions will be distinctly basic).

  • Isolation: Pool the basic, product-containing fractions and evaporate the solvent under reduced pressure to afford the analytically pure free base.

Workflow Visualization

The following decision tree and workflow diagram illustrates the logic behind selecting non-aqueous methods for highly polar amine hydrochlorides.

G Start (4-Aminooxepan-4-yl)methanol Hydrochloride Challenge Highly Polar / Water Soluble (Aqueous Extraction Inefficient) Start->Challenge MethodA Method A: NaOMe / MeOH (Scalable) Challenge->MethodA Chemical Neutralization MethodB Method B: Amberlyst A26 OH- (High Purity) Challenge->MethodB Ion Exchange StepA1 Add 1.0 eq. NaOMe in Anhydrous MeOH MethodA->StepA1 StepB1 Dissolve in MeOH MethodB->StepB1 StepA2 Precipitate NaCl & Filter StepA1->StepA2 Final Pure Free Base (Concentrate Filtrate/Eluent) StepA2->Final StepB2 Elute through OH- Resin Column StepB1->StepB2 StepB2->Final

Caption: Workflow for preparing (4-Aminooxepan-4-yl)methanol free base avoiding aqueous extraction.

References

  • [4] Title: US4128658A - Aminoalkyl furan derivatives (Use of Amberlyst A26 ion exchange resin) Source: Google Patents URL:

  • [3] Title: Process Development and GMP Production of a Potent NEDD8-Activating Enzyme (NAE) Inhibitor: Pevonedistat Source: ACS Publications (Organic Process Research & Development) URL:[Link]

  • [2] Title: Synthesis, electropolymerization and functionalization via click chemistry of N-alkynylated dithieno[3,2-b:2 Source: Semantic Scholar URL:[Link]

Sources

Scalable synthesis of 4-amino-4-(hydroxymethyl)oxepane

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Scalable Synthesis of 4-Amino-4-(hydroxymethyl)oxepane

Abstract & Scope

This technical guide outlines a scalable, robust protocol for the synthesis of 4-amino-4-(hydroxymethyl)oxepane , a conformationally restricted amino alcohol scaffold valuable in drug discovery for peptidomimetics and fragment-based design. The oxepane (seven-membered ether) ring introduces unique spatial constraints compared to standard piperidine or pyran analogs, potentially improving selectivity in target binding.

The synthesis addresses two primary challenges:

  • Construction of the medium-sized 7-membered ring (entropic disfavor).

  • Formation of the steric quaternary center bearing both amino and hydroxymethyl groups.

The selected route utilizes a Dieckmann Condensation to form the ring, followed by a Bucherer-Bergs reaction to install the quaternary center, and finally a reductive sequence to yield the target amino alcohol. This pathway avoids expensive transition metal catalysts (e.g., Ru-based metathesis) and utilizes commodity starting materials, ensuring industrial scalability.

Retrosynthetic Analysis

The strategic disconnection identifies oxepan-4-one as the pivotal intermediate. The quaternary center is established via spiro-hydantoin formation, a method superior to Strecker synthesis for hindered ketones due to thermodynamic control and ease of purification.

Retrosynthesis Target 4-Amino-4-(hydroxymethyl)oxepane (Target) AminoAcid 4-Aminooxepane-4-carboxylic acid AminoAcid->Target Reduction Hydantoin Oxepane-spiro-5'-hydantoin Hydantoin->AminoAcid Hydrolysis Ketone Oxepan-4-one (Key Intermediate) Ketone->Hydantoin Bucherer-Bergs Diester Dimethyl 3,3'-oxydipropionate Diester->Ketone Dieckmann Condensation SM Methyl Acrylate + 3-Hydroxypropionitrile (Commodity SM) SM->Diester Michael Addn / Pinner

Figure 1: Retrosynthetic strategy isolating Oxepan-4-one as the divergent intermediate.

Detailed Experimental Protocol

Stage 1: Synthesis of Oxepan-4-one

Rationale: The Dieckmann condensation is chosen over Ring-Closing Metathesis (RCM) for cost-efficiency on scale.

Materials:

  • Dimethyl 3,3'-oxydipropionate (1.0 equiv)

  • Potassium tert-butoxide (KOtBu) (1.1 equiv)

  • Tetrahydrofuran (THF), anhydrous

  • Sulfuric acid (H2SO4), 10% aqueous

Protocol:

  • Cyclization: Charge a reactor with anhydrous THF (10 vol) and KOtBu (1.1 equiv). Cool to 0°C.

  • Add Dimethyl 3,3'-oxydipropionate dropwise over 1 hour, maintaining internal temperature <5°C.

  • Warm to room temperature and stir for 4 hours. Monitor by TLC/GC for consumption of diester.

  • Quench: Cool to 0°C and quench with acetic acid (1.1 equiv). Concentrate in vacuo to remove THF.

  • Decarboxylation: Add 10% H2SO4 (5 vol) to the residue (containing methyl 4-oxooxepane-3-carboxylate). Reflux vigorously for 6-12 hours until CO2 evolution ceases.

  • Workup: Cool to RT. Extract with Dichloromethane (DCM) (3x). Wash combined organics with sat. NaHCO3 and brine. Dry over MgSO4 and concentrate.

  • Purification: Distillation under reduced pressure (bp ~85°C @ 15 mmHg).

    • Yield Target: 65-75%

    • Data: IR (neat): 1705 cm⁻¹ (C=O).

Stage 2: Bucherer-Bergs Reaction (Hydantoin Formation)

Rationale:[1][2][3][4][5] This multi-component reaction is thermodynamically controlled, providing high yields for cyclic ketones.

Materials:

  • Oxepan-4-one (1.0 equiv)

  • Potassium Cyanide (KCN) (1.2 equiv) [HAZARD]

  • Ammonium Carbonate ((NH4)2CO3) (3.0 equiv)

  • Ethanol/Water (1:1 v/v)

Protocol:

  • Setup: In a well-ventilated fume hood (cyanide protocols apply), dissolve Oxepan-4-one in EtOH/Water (10 vol).

  • Add (NH4)2CO3 followed by KCN.

  • Reaction: Heat to 60°C for 18-24 hours. The mixture will likely become a slurry as the hydantoin precipitates.

  • Workup: Cool to 0°C. If significant precipitation occurs, filter the solid. If not, concentrate to half volume to induce crystallization.

  • Wash the filter cake with cold water (to remove excess cyanide) and cold ethanol.

  • Purification: Recrystallization from EtOH/Water if necessary.

    • Yield Target: 80-90%[6]

    • Identity: Oxepane-spiro-5'-imidazolidine-2',4'-dione.

Stage 3: Hydrolysis to 4-Aminooxepane-4-carboxylic Acid

Rationale: The hydantoin ring is robust; high-temperature basic hydrolysis is required to liberate the amino acid.

Materials:

  • Spiro-hydantoin (from Stage 2)

  • Sodium Hydroxide (NaOH), 3M aqueous (excess)

Protocol:

  • Suspend the hydantoin in 3M NaOH (5-10 equiv).

  • Reaction: Heat in a pressure vessel (autoclave) at 140-150°C for 12-16 hours. (Reflux at 100°C may be insufficient for full conversion).

  • Isolation: Cool to RT. Adjust pH to ~6.0 (isoelectric point) using conc. HCl.

  • Crystallization: The amino acid typically precipitates upon standing at 4°C. Filter and dry.

  • Alternative: If highly soluble, use ion-exchange chromatography (Dowex 50W) to isolate the zwitterion.

Stage 4: Esterification & Reduction to Target

Rationale: Direct reduction of the acid with LiAlH4 is possible but often results in difficult aluminum emulsions. Converting to the methyl ester followed by NaBH4 reduction is more process-friendly.

Step A: Esterification

  • Suspend amino acid in dry Methanol (10 vol).

  • Add Thionyl Chloride (SOCl2) (1.5 equiv) dropwise at 0°C.

  • Reflux for 4 hours. Concentrate to dryness to yield the Amino Ester Hydrochloride .

Step B: Reduction

  • Suspend the Amino Ester HCl in Ethanol (10 vol).

  • Add Sodium Borohydride (NaBH4) (4.0 equiv) portion-wise at 0°C.

  • Stir at RT for 12 hours.

  • Quench: Carefully add Acetone (to quench excess borohydride) followed by minimal water.

  • Extraction: Concentrate to remove EtOH. Extract the aqueous residue with DCM or CHCl3/iPrOH (3:1).

  • Final Purification: The amine is polar. Distillation or recrystallization as the HCl salt (using HCl/Dioxane) is recommended.

Process Safety & Critical Parameters

ParameterRisk/IssueMitigation Strategy
Cyanide (Stage 2) Acute ToxicityUse NaOCl (bleach) traps for all effluent. Monitor HCN gas.
Exotherm (Stage 1) Runaway ReactionStrictly control addition rate of diester to KOtBu; maintain T < 5°C.
Decarboxylation CO2 EvolutionEnsure scrubber capacity for gas evolution; do not seal reactor.
Pressure (Stage 3) Vessel FailureUse rated autoclave with rupture disc; monitor pressure (approx. 3-5 bar).

Workflow Visualization

The following diagram details the logical flow and unit operations for the synthesis.

Workflow cluster_safety Critical Safety Control Point SM1 Dimethyl 3,3'-oxydipropionate Inter1 Methyl 4-oxooxepane-3-carboxylate SM1->Inter1 Cyclization (0°C -> RT) Reagents1 KOtBu / THF (Dieckmann) Ketone Oxepan-4-one Inter1->Ketone Decarboxylation (H2SO4, Reflux) Hydantoin Spiro-Hydantoin Ketone->Hydantoin Bucherer-Bergs (KCN, (NH4)2CO3, 60°C) AminoEster 4-Aminooxepane-4-methyl ester Hydantoin->AminoEster 1. Hydrolysis (NaOH, 150°C) 2. Esterification (SOCl2/MeOH) Target 4-Amino-4-(hydroxymethyl)oxepane AminoEster->Target Reduction (NaBH4, EtOH)

Figure 2: Process workflow including critical unit operations and safety control points.

References

  • Dieckmann Condensation for 7-membered rings

    • Reaction Class: Dieckmann Condensation.[7][8][9][10] Organic Reactions, 1967 , 15, 1.

    • Protocol Adaptation: Based on standard protocols for oxepan-4-one synthesis via 3,3'-oxydipropion
  • Bucherer-Bergs Reaction

    • Bucherer, H. T.; Steiner, W. J. Prakt. Chem.1934, 140, 291.
    • Application to hindered ketones: Ware, E. "The Chemistry of the Hydantoins." Chem. Rev.[3]1950 , 46, 403.

  • Hydrolysis of Hydantoins

    • Sarges, R., et al. "Spiro Hydantoin Aldose Reductase Inhibitors."[5] J. Med. Chem.1990 , 33, 1859.[5] (Describes hydrolysis conditions for spiro-hydantoins).

  • Reduction of Amino Acids/Esters

    • Abiko, A., et al. "Simple and efficient procedure for the reduction of amino acids to amino alcohols." Tetrahedron Lett.1992, 33, 5517.

Sources

Click chemistry applications of modified oxepane scaffolds

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Click Chemistry Applications of Modified Oxepane Scaffolds

Executive Summary

The oxepane (saturated seven-membered oxygen heterocycle) is a privileged structural motif found in potent marine neurotoxins (e.g., brevetoxins, ciguatoxins) and emerging therapeutics. However, its application in medicinal chemistry has been historically limited by the entropic and enthalpic penalties associated with synthesizing medium-sized rings.

This guide details the application of Click Chemistry —specifically Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)—to overcome these barriers. We explore two distinct methodologies:

  • Intramolecular CuAAC: To construct rigid, triazole-fused oxepane scaffolds (locking conformation).

  • Intermolecular Bioconjugation: Using azide-functionalized oxepanes as bioorthogonal handles for Fragment-Based Drug Discovery (FBDD).

Scientific Rationale & Mechanism

The Entropic Challenge of Oxepanes

Seven-membered rings possess significant conformational flexibility (pseudorotation). In drug design, this flexibility often leads to high entropic costs upon binding to a protein target.

  • Solution: Fusing a 1,2,3-triazole ring to the oxepane core via click chemistry introduces planarity and rigidity, reducing the entropic penalty and improving binding affinity [1].

The CuAAC Mechanism on Medium Rings

Unlike 5- or 6-membered rings, the formation of 7-membered rings via intramolecular cyclization is slower. The reaction relies on the formation of a copper-acetylide intermediate that must adopt a specific geometry to capture the azide.[1]

  • Key Insight: The use of accelerating ligands (e.g., TBTA or THPTA) is critical to stabilize the Cu(I) oxidation state and prevent catalyst poisoning by the chelating oxygen atom within the oxepane precursor [2].

Application Note: Triazole-Fused Oxepane Synthesis

Objective: Synthesis of a bicyclic [1,2,3]triazolo[1,5-a]oxepane scaffold from a linear azido-alkyne ether precursor.

Strategic Workflow

OxepaneWorkflow Start Linear Precursor (Alkynyl-Ether-Azide) Transition Cu-Metallacycle Intermediate Start->Transition Coordination Catalyst Cu(I) Source + Ligand (CuSO4 / Ascorbate / TBTA) Catalyst->Transition Catalysis Product Triazole-Fused Oxepane Scaffold Transition->Product Reductive Elimination QC QC: 1H-NMR & LCMS (Verify Regioselectivity) Product->QC

Figure 1: Workflow for the intramolecular click cyclization of linear ether precursors.

Protocol A: Intramolecular Cyclization

Reagents:

  • Substrate: 6-azido-1-(prop-2-yn-1-yloxy)hexan-2-ol derivative (1.0 equiv).

  • Catalyst: CuSO₄[2][3]·5H₂O (10 mol%).

  • Reductant: Sodium Ascorbate (20 mol%).

  • Ligand: TBTA (Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine) (10 mol%).

  • Solvent: t-BuOH/H₂O (1:1 v/v) or DMF (for lipophilic substrates).

Step-by-Step Methodology:

  • Preparation: Dissolve the linear azido-alkyne precursor (0.5 mmol) in 5 mL of t-BuOH.

  • Catalyst Premix: In a separate vial, dissolve CuSO₄ (0.05 mmol) and TBTA (0.05 mmol) in 2.5 mL of water (or DMF). Sonicate for 1 minute until the solution is clear blue.

  • Initiation: Add the catalyst solution to the substrate. Immediately add Sodium Ascorbate (0.1 mmol) dissolved in 0.5 mL water. The solution should turn yellow/orange.

  • Reaction: Stir vigorously at 40°C for 12–16 hours.

    • Expert Tip: Unlike standard click reactions, heating to 40-50°C is often required for 7-membered ring formation to overcome the activation energy barrier associated with the medium-ring strain [3].

  • Quenching: Dilute with EtOAc (20 mL) and wash with 10% NH₄OH (to chelate copper) followed by brine.

  • Purification: Dry over Na₂SO₄, concentrate, and purify via silica gel chromatography (typically 0-5% MeOH in DCM).

Data Validation (Expected Results):

ParameterObservationInterpretation
LCMS M+1 peak matches calc. massSuccessful cyclization.
1H NMR Triazole proton singlet (~7.5-8.0 ppm)Confirmation of triazole ring formation.
1H NMR Shift in CH₂-O protonsDiagnostic of ring closure (conformational change).
Yield 75% - 90%High efficiency typical of CuAAC.

Application Note: Late-Stage Functionalization (FBDD)

Objective: Attaching pharmacophores to a pre-existing oxepane core (e.g., 4-azidooxepane) to create a library of potential kinase inhibitors.

Mechanism of Action

Here, the oxepane acts as a "spacer" or "scaffold." The click reaction is intermolecular. The 7-membered ring provides a unique vector orientation compared to standard piperidines or pyrrolidines, potentially accessing novel binding pockets [4].

Protocol B: High-Throughput Library Generation

Reagents:

  • Scaffold: 4-Azidooxepane (1.0 equiv).

  • Library: Diverse terminal alkynes (1.2 equiv).

  • Catalyst System: CuI (5 mol%) + DIPEA (10 mol%) in THF (anhydrous).

Step-by-Step Methodology:

  • Plate Setup: In a 96-well plate, dispense 4-azidooxepane (10 µmol per well) in THF (100 µL).

  • Library Addition: Add distinct alkyne fragments (12 µmol) to each well.

  • Catalyst Addition: Add a stock solution of CuI/DIPEA.

  • Incubation: Seal plate and shake at Room Temperature for 4 hours.

  • Scavenging: Add QuadraPure™ TU (thiourea scavenger resin) to remove copper. Filter.

  • Analysis: Direct injection into LCMS for hit validation.

Critical Pathway Analysis

The following diagram illustrates the mechanistic divergence between forming the ring via click (Path A) versus modifying an existing ring (Path B).

ReactionPathways Precursor Starting Material PathA Path A: Intramolecular (Ring Synthesis) Precursor->PathA PathB Path B: Intermolecular (Scaffold Decoration) Precursor->PathB StepA1 Linear Azido-Alkyne PathA->StepA1 StepB1 Pre-formed Azido-Oxepane PathB->StepB1 StepA2 CuAAC Cyclization (High Dilution) StepA1->StepA2 Slow Kinetics ResultA Fused Triazolo-Oxepane (Rigid Core) StepA2->ResultA StepB2 CuAAC with Fragment Library (High Concentration) StepB1->StepB2 Fast Kinetics ResultB Functionalized Oxepane (Drug Candidate) StepB2->ResultB

Figure 2: Mechanistic divergence in oxepane click chemistry applications.

Troubleshooting & Quality Control

  • Issue: Incomplete Cyclization (Protocol A)

    • Cause: High ring strain or dilute conditions preventing Cu-acetylide formation.

    • Fix: Increase concentration to 0.1 M (if solubility permits) or switch ligand to THPTA (water-soluble, faster kinetics).

  • Issue: Copper Contamination in Bioassays

    • Cause: Inadequate washing.

    • Fix: Use EDTA or commercially available scavenger resins (e.g., SiliaMetS®) post-reaction. Verify <5 ppm Cu via ICP-MS if proceeding to cell-based assays.

  • Safety Note: Low molecular weight organic azides are potentially explosive. Maintain a C/N ratio > 3. Work behind a blast shield when scaling up >1 mmol.

References

  • Zanze, I. A., et al. (2004).[4] "Synthesis of fused 1,2,3-triazoles via intramolecular Huisgen cycloaddition." Tetrahedron Letters, 45(46), 8443-8446.

  • Nortcliffe, A., & Moody, C. J. (2015).[5] "Seven-membered ring scaffolds for drug discovery: Access to functionalised azepanes and oxepanes through diazocarbonyl chemistry." Bioorganic & Medicinal Chemistry, 23(11), 2730-2739.

  • Himo, F., et al. (2005). "Copper-Catalyzed Azide-Alkyne Cycloaddition: Mechanism and Role of the Ligand." Journal of the American Chemical Society, 127(1), 210–216.

  • Menendez, C., et al. (2017). "The Oxepane Motif in Marine Drugs." Marine Drugs, 15(11), 356.

  • Kolb, H. C., & Sharpless, K. B. (2003). "The growing impact of click chemistry on drug discovery."[6][] Drug Discovery Today, 8(24), 1128-1137.

Sources

Troubleshooting & Optimization

Technical Support Center: Solubilization Strategies for (4-Aminooxepan-4-yl)methanol Hydrochloride

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is designed for researchers and process chemists struggling with the poor organic solubility of (4-Aminooxepan-4-yl)methanol hydrochloride .

Because this molecule contains a protonated primary amine, a primary alcohol, and a 7-membered cyclic ether (oxepane), it is exceptionally polar and hydrophilic. This guide synthesizes field-proven troubleshooting strategies, mechanistic insights, and self-validating protocols to help you successfully manipulate this compound in organic synthesis.

Part 1: Troubleshooting FAQs

Q: Why is my (4-Aminooxepan-4-yl)methanol hydrochloride completely insoluble in standard organic solvents like dichloromethane (DCM) or tetrahydrofuran (THF)? A: The insolubility is driven by the high lattice energy of the ionic hydrochloride salt. Amine hydrochlorides are ionic compounds that generally exhibit high solubility only in highly polar or protic solvents (like water or methanol) [2]. Standard organic solvents like DCM or THF lack the necessary dielectric constant and hydrogen-bond donating capacity to solvate the chloride anion and the protonated amine, leaving the solid lattice intact. Troubleshooting this requires transitioning to specific co-solvents or altering the chemical state of the molecule [1].

Q: I tried to free-base the salt using 1M aqueous NaOH and extracted it with Ethyl Acetate (EtOAc), but my recovered yield was 0%. Where did my compound go? A: Your compound remained entirely in the aqueous layer. While free-basing neutralizes the positive charge, the resulting (4-Aminooxepan-4-yl)methanol free base is still overwhelmingly hydrophilic. The combination of the primary amine (-NH₂), the hydroxyl group (-OH), and the oxepane ether oxygen creates a dense network of hydrogen-bond donors and acceptors. For highly polar amines of this nature, traditional aqueous extraction is ineffective; you must utilize non-aqueous free-basing techniques [3].

Q: Can I just heat the suspension in DCM to force dissolution? A: No. Heating a purely non-polar suspension of a highly polar salt will not overcome the thermodynamic barrier of the ionic lattice. You will likely cause thermal degradation or solvent boil-off before achieving meaningful dissolution. You must disrupt the lattice chemically (via neutralization/derivatization) or physically (via protic co-solvents).

Part 2: Core Solubilization Workflows

To successfully solubilize this compound, you must select a strategy based on your downstream synthetic requirements.

Strategy Decision Tree

DecisionTree Start Solubility Issue: (4-Aminooxepan-4-yl)methanol HCl Q1 Is chemical derivatization (protecting groups) acceptable? Start->Q1 Boc Strategy B: N-Boc Protection Q1->Boc Yes Q2 Can the downstream reaction tolerate protic co-solvents? Q1->Q2 No Blend Strategy C: Solvent Blending (DCM/MeOH) Q2->Blend Yes FreeBase Strategy A: Non-Aqueous Free-Basing Q2->FreeBase No

Caption: Logical decision tree for selecting a solubilization strategy based on experimental constraints.

Strategy A: Non-Aqueous Free-Basing (Solid-Phase Neutralization)

Mechanistic Rationale: By using a heterogeneous, solid-state base (anhydrous K₂CO₃) in a moderately polar solvent blend, we can deprotonate the amine without introducing water. The byproduct (KCl) precipitates and is filtered away, leaving the neutral, organic-soluble free base in solution.

Self-Validating Protocol:

  • Suspension: Suspend 1.0 equivalent of (4-Aminooxepan-4-yl)methanol hydrochloride in a 4:1 volumetric mixture of DCM/Methanol (10 mL per mmol of substrate).

  • Neutralization: Add 3.0 equivalents of anhydrous, finely powdered Potassium Carbonate (K₂CO₃).

  • Agitation: Stir the heterogeneous mixture vigorously at room temperature for 12–16 hours. Expert Insight: Vigorous stirring is mandatory to ensure mass transfer between the solid base and the poorly soluble salt.

  • Filtration: Filter the suspension through a tightly packed pad of Celite to remove the inorganic salts (KCl and unreacted K₂CO₃). Wash the filter cake with an additional 5 mL of 10% MeOH in DCM.

  • Validation & Concentration: Spot the filtrate on a TLC plate and stain with Ninhydrin. A dark purple spot confirms the presence of the free primary amine. Concentrate the filtrate under reduced pressure to yield the free base as a viscous oil.

FreeBasingWorkflow Step1 Suspend HCl Salt (DCM/MeOH) Step2 Add Anhydrous K2CO3 (Solid) Step1->Step2 Step3 Stir 12h at RT (Heterogeneous) Step2->Step3 Step4 Filter Inorganic Salts (KCl) Step3->Step4 Step5 Concentrate Filtrate (Free Base) Step4->Step5

Caption: Step-by-step workflow for the non-aqueous free-basing of highly polar amine hydrochlorides.

Strategy B: Lipophilic Derivatization (N-Boc Protection)

Mechanistic Rationale: Carbamate protecting groups are a standard method to mask basic amines, drastically reducing polarity and improving solubility in organic solvents [4]. By converting the primary amine to a tert-butyloxycarbonyl (Boc) group, we eliminate the positive charge and introduce a bulky, highly lipophilic tert-butyl moiety.

Self-Validating Protocol:

  • Suspension: Suspend 1.0 eq of the hydrochloride salt in anhydrous DCM (10 mL/mmol).

  • In-Situ Neutralization: Add 2.5 eq of N,N-Diisopropylethylamine (DIPEA). Expert Insight: DIPEA is preferred over Triethylamine (TEA) here; its steric hindrance prevents it from acting as a competing nucleophile, and it serves as an excellent organic-soluble proton sink.

  • Derivatization: Cool the mixture to 0 °C. Add 1.1 eq of Di-tert-butyl dicarbonate (Boc₂O) dropwise. Allow the reaction to warm to room temperature and stir for 4 hours.

  • Validation: Perform TLC (eluent: 10% MeOH in DCM). The disappearance of the Ninhydrin-positive baseline spot and the appearance of a new, higher-Rf spot (stainable with Phosphomolybdic Acid) confirms successful Boc protection.

  • Workup: Quench with saturated aqueous NH₄Cl, extract with DCM, dry over Na₂SO₄, and concentrate. The resulting intermediate will be highly soluble in pure DCM, EtOAc, and THF.

Strategy C: Solvent Blending

If derivatization is impossible and free-basing is too harsh, you must manipulate the solvent's dielectric environment. The table below summarizes the quantitative solubility estimates and mechanistic rationales for various solvent systems.

Solvent SystemVolumetric RatioEstimated SolubilityMechanistic Rationale
Pure DCM 100:0< 1 mg/mLLow dielectric constant; completely unable to solvate the ionic lattice of the hydrochloride salt.
THF 100:0< 2 mg/mLModerate polarity, but lacks the hydrogen-bond donating ability required to stabilize the displaced chloride anion.
DCM : Methanol 90:1010 - 25 mg/mLProtic methanol effectively disrupts the chloride-amine hydrogen bonding network, acting as a bridge between the polar salt and the non-polar DCM.
Pure DMSO 100:0> 50 mg/mLExceptionally high polarity and strong hydrogen-bond acceptor capabilities easily dissociate the ionic lattice [3].

Part 3: References

  • Troubleshooting Amine Hydrochloride Solubility and pH Dependence Benchchem: 2,5-Dimethoxy-4-iodophenethylamine Hydrochloride URL:

  • General Principles of Amine Hydrochloride Solubility and Salt Forms Benchchem: Octahydro-1H-isoindole hydrochloride URL:

  • Co-Solvent Applications and Non-Aqueous Handling of Polar Amines Benchchem: 25C-NBF hydrochloride URL:

  • Carbamate Protecting Groups for the Modulation of Amine Polarity Benchchem: ETHYL 2,2-DIMETHOXYETHYLCARBAMATE URL:

Troubleshooting low yields in oxepane ring formation

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Oxepane Synthesis Technical Support Center . As a Senior Application Scientist, I have designed this portal to address the fundamental thermodynamic and kinetic challenges associated with synthesizing seven-membered oxygen heterocycles.

The construction of the oxepane ring is notoriously difficult due to a high entropic penalty (


) and significant transannular strain (enthalpic penalty) compared to 5- or 6-membered rings. This guide provides field-proven troubleshooting strategies, mechanistic causality, and self-validating protocols to help you overcome low yields driven by competing oligomerization or undesired smaller-ring formation.

PART 1: Diagnostic Workflow

Use the decision tree below to identify the root cause of your low oxepane yields based on your chosen synthetic methodology.

OxepaneTroubleshooting Start Low Oxepane Yield? Method Identify Synthetic Strategy Start->Method RCM Ring-Closing Metathesis Method->RCM Prins Prins Cyclization Method->Prins RCM_Issue Oligomerization / Dimerization? RCM->RCM_Issue Prins_Issue 5-Membered Ring (THF) Formation? Prins->Prins_Issue RCM_Fix Decrease Conc. (≤0.02 M) Use Grubbs II or Schrock's RCM_Issue->RCM_Fix Yes Prins_Fix Switch Lewis Acid to Fe(acac)3 Lower Temp to -78°C Prins_Issue->Prins_Fix Yes

Troubleshooting workflow for oxepane synthesis via RCM and Prins cyclization.

PART 2: Knowledge Base & Mechanistic FAQs

Q1: My Ring-Closing Metathesis (RCM) reaction is yielding a thick, polymeric mixture instead of the desired oxepane. Why is this happening, and how do I fix it? A1: This is a classic issue of competing intermolecular reactions. Because the intramolecular cyclization rate for a 7-membered ring is slow, intermolecular cross-metathesis outcompetes it, leading to acyclic diene metathesis (ADMET) polymerization. Causality & Solution: You must enforce pseudo-infinite dilution. Running the reaction at ≤ 0.02 M favors unimolecular ring closure over bimolecular oligomerization. Furthermore, employing a highly active catalyst (e.g., Schrock's catalyst or Grubbs II) accelerates the difficult ring-closing step before catalyst degradation occurs 1.

Q2: I am attempting a Prins cyclization to form a 2,7-disubstituted oxepane, but my major product is a 5-membered tetrahydrofuran (THF). What drives this, and how can I redirect the pathway? A2: The divergence between the 7-endo-trig and 5-exo-trig cyclization pathways is dictated by the stability of the developing carbocation and the coordinating ability of the Lewis acid. Strong, non-coordinating Lewis acids like TMSOTf often lead to the kinetically favored 5-exo product (THF) 2. Causality & Solution: Switch to a milder, coordinating Lewis acid such as Iron(III) acetylacetonate (


). Iron(III) salts effectively template the oxocarbenium intermediate, suppressing the 5-exo pathway and promoting excellent cis-selectivity for the 2,7-disubstituted oxepane 3.

Q3: How do I ensure my oxepane stereocenters remain intact during cyclization? A3: Conformational preorganization is critical. Utilizing rigid precursors or specific protecting groups (like acetonides) restricts the degrees of freedom in the acyclic precursor. This lowers the activation entropy (


), effectively "steering" the reactive ends together while preserving existing stereocenters, a technique heavily utilized in the biology-oriented synthesis of natural product scaffolds 4.

PART 3: Quantitative Data & Condition Optimization

Table 1: Catalyst and Concentration Effects on RCM Oxepane Yields

Catalyst Concentration (M) Major Product Yield (%) Causality / Mechanistic Observation
Grubbs I 0.1 Oligomers < 20% High concentration favors bimolecular collision; low catalyst activity fails to close the strained ring.
Grubbs II 0.05 Oxepane + Dimer 45% Increased catalyst activity improves ring closure, but concentration is still too high.

| Schrock's | 0.02 | Oxepane | 89% | Pseudo-high dilution entirely suppresses intermolecular cross-metathesis. |

Table 2: Lewis Acid Influence on Prins Cyclization Regioselectivity

Lewis Acid Equiv. Solvent Major Product Yield (%) Causality / Mechanistic Observation

| TMSOTf | 1.2 |


 | THF (5-exo) | 65% | Strong Lewis acid favors the kinetically stable carbocation (5-exo pathway). |
| 

| 1.0 |

| Oxepane + THF | 56% | Milder Lewis acid begins to template the oxocarbenium for 7-endo closure. | |

| 0.2 |

| cis-Oxepane | 85% | Optimal coordination geometry completely suppresses the 5-exo pathway. |

PART 4: Validated Standard Operating Procedures (SOPs)

SOP 1: High-Dilution Ring-Closing Metathesis for Polyoxygenated Oxepanes

This protocol utilizes pseudo-infinite dilution to prevent ADMET polymerization.

  • Preparation: Flame-dry a 250 mL two-neck round-bottom flask under a continuous argon stream.

  • Solvent Degassing: Add 100 mL of anhydrous dichloromethane (DCM). Degas via three freeze-pump-thaw cycles. Causality: Dissolved oxygen rapidly degrades ruthenium-alkylidene catalysts, killing the catalytic cycle before the slow 7-membered ring closure can occur.

  • Substrate Addition: Dissolve the diene precursor (2.0 mmol) in 10 mL of degassed DCM. Transfer to the reaction flask. Ensure the final concentration is strictly

    
     M.
    
  • Catalyst Introduction: In a glovebox, weigh 20 mol% of Schrock's catalyst. Dissolve in 5 mL of degassed DCM.

  • Slow Addition: Using a syringe pump, add the catalyst solution to the vigorously stirring substrate solution over 2 hours at 40 °C (reflux).

  • Self-Validation Checkpoint: Withdraw a 0.2 mL aliquot. Evaporate and run a rapid

    
    -NMR. The disappearance of terminal olefin multiplets (
    
    
    
    5.0-5.8 ppm) and the appearance of internal olefin signals confirms successful intramolecular cyclization. If broad polymeric peaks appear, your concentration is too high.
  • Quenching: Add ethyl vinyl ether (1.0 mL) and stir for 30 minutes to terminate the metathesis cycle. Concentrate and purify via silica gel chromatography.

SOP 2: Iron(III)-Catalyzed Prins Cyclization for cis-2,7-Disubstituted Oxepanes

This protocol uses mild Lewis acid templating to override the kinetic preference for 5-membered rings.

  • Preparation: In an argon-purged Schlenk flask, add the bis-homoallylic alcohol (1.0 mmol) and the corresponding aldehyde (1.2 mmol).

  • Solvent Addition: Add 20 mL of anhydrous DCM and cool the mixture to -78 °C using a dry ice/acetone bath.

  • Catalyst Activation: Add

    
     (20 mol%) in one portion. Causality:
    
    
    
    acts as a mild, coordinating Lewis acid that stabilizes the oxocarbenium intermediate in a conformation that exclusively favors the 7-endo-trig cyclization.
  • Reaction Monitoring (Self-Validation): Stir the reaction at -78 °C for 4 hours. Monitor by TLC (stain with p-anisaldehyde). If the reaction stalls, slowly warm to -40 °C. Critical Warning: Do not exceed -20 °C, as higher temperatures increase the entropic drive towards the undesired 5-exo (THF) byproduct.

  • Quenching & Workup: Quench the reaction cold at -78 °C with saturated aqueous

    
     (10 mL). Extract with diethyl ether (
    
    
    
    mL).
  • Purification: Dry the organic layer over

    
    , concentrate under reduced pressure, and purify via flash column chromatography to isolate the cis-2,7-disubstituted oxepane.
    

PART 5: References

  • Advancements in the synthesis of polyoxygenated oxepanes and thiepanes for applications to natural products - RSC Publishing. 1

  • Iron(III) Catalyzed Direct Synthesis of cis-2,7-Disubstituted Oxepanes. The Shortest Total Synthesis of (+)-Isolaurepan - ACS Publications.3

  • Biology-oriented synthesis of a natural-product inspired oxepane collection yields a small-molecule activator of the Wnt-pathway - PMC / NIH. 4

Sources

Technical Support Center: Resolving Hygroscopic Issues with (4-Aminooxepan-4-yl)methanol HCl

Author: BenchChem Technical Support Team. Date: March 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

This technical support guide provides in-depth troubleshooting and frequently asked questions for handling (4-Aminooxepan-4-yl)methanol HCl, a valuable research chemical prone to hygroscopicity. Understanding and mitigating the effects of moisture absorption is critical for experimental success.

Frequently Asked Questions (FAQs)

What is (4-Aminooxepan-4-yl)methanol HCl and why is it hygroscopic?

(4-Aminooxepan-4-yl)methanol HCl is an organic compound featuring an amino alcohol functional group on an oxepane ring structure. Its hygroscopic nature, the tendency to readily absorb moisture from the atmosphere, is primarily attributed to the presence of the hydrochloride salt.[1] This salt form increases the polarity of the molecule, leading to a strong affinity for water molecules. This can cause the compound to cake, deliquesce (dissolve in the absorbed water), and potentially undergo chemical degradation.[2][3]

How should I properly store this compound to maintain its integrity?

Proper storage is the first line of defense against moisture-related issues. The key is to create a dry, inert environment.

  • Primary Container: Always keep the compound in a tightly sealed container.

  • Secondary Storage: Place the primary container within a desiccator containing an active drying agent like silica gel or anhydrous calcium sulfate.[4]

  • Inert Atmosphere: For long-term storage or for use in highly moisture-sensitive reactions, storing the material inside a nitrogen-purged glove box is the best practice.

Table 1: Recommended Storage Conditions

ParameterIn-Use (Short-Term)Long-Term Storage
Environment Desiccator with active desiccantInert atmosphere (glove box) or vacuum-sealed
Container Tightly sealed vial, minimize headspaceOriginal, unopened container, tightly sealed
Temperature Room temperature (unless otherwise specified)Cool, dry place away from direct sunlight
What are the initial signs of water absorption?

Visual inspection can often reveal if the compound has been compromised by moisture. Key indicators include:

  • Caking or Clumping: The powder loses its free-flowing nature and forms aggregates.[5]

  • Change in Appearance: The material may look damp, oily, or may have even fully dissolved into a liquid in cases of severe moisture uptake.[4]

  • Inconsistent Weighing: A continuous increase in mass on an analytical balance is a strong indicator of rapid water absorption.[6]

Troubleshooting Guide

Issue 1: My (4-Aminooxepan-4-yl)methanol HCl has become clumpy and is difficult to handle.
  • Root Cause: This is a direct result of moisture absorption from the atmosphere due to improper storage or handling.[5]

  • Resolution:

    • Drying: If the compound is thermally stable, it can often be dried under a high vacuum.[7][8] Gentle heating can be applied, but it is crucial to first verify the compound's decomposition temperature.

    • Controlled Environment Handling: If drying is not an option, all subsequent handling should be performed in a controlled environment like a glove box to prevent further moisture uptake.[8]

    • Prevention: Review your storage and handling procedures. Ensure containers are sealed tightly and minimize the time the compound is exposed to ambient air.[9]

Workflow for Handling Clumped Hygroscopic Material

G A Clumped material identified B Assess thermal stability A->B C Dry under vacuum (if stable) B->C Stable D Handle in a glove box (if not thermally stable) B->D Unstable E Store in desiccator C->E D->E

Caption: Decision workflow for handling clumped hygroscopic compounds.

Issue 2: I am observing inconsistent or low yields in my reactions.
  • Root Cause: Absorbed water can act as an unintended reactant, potentially leading to hydrolysis of starting materials or intermediates.[10] Furthermore, the presence of water in a weighed sample means the actual mass of the active compound is less than measured, leading to incorrect stoichiometry.[3]

  • Resolution:

    • Use Anhydrous Conditions: Ensure all solvents and other reagents are rigorously dried before use.[8]

    • Quantify Water Content: For highly sensitive reactions, determine the water content of your (4-Aminooxepan-4-yl)methanol HCl sample using Karl Fischer titration.[11] This will allow you to accurately calculate the amount of active compound.

    • Fresh is Best: Whenever possible, use a fresh, unopened container of the reagent.

Issue 3: I'm having difficulty getting an accurate and stable weight on the analytical balance.
  • Root Cause: The compound is rapidly absorbing moisture from the air during the weighing process, causing the mass reading to continuously increase.[12]

  • Resolution:

    • Weigh Quickly: Minimize the time the sample is exposed to the atmosphere. Have your spatula and receiving vessel ready before opening the container.[13]

    • Weigh by Difference: Tare a sealed vial containing the compound. Quickly transfer an approximate amount to your reaction vessel and re-seal the vial. Re-weigh the vial. The difference in mass is the amount of compound transferred.

    • Controlled Weighing Environment: For the highest accuracy, perform all weighing inside a glove box or a balance enclosure with controlled humidity.[14]

Logical Diagram of Moisture Impact on Reactions

G A Hygroscopic HCl Salt B Moisture Absorption A->B C Inaccurate Mass Measurement B->C E Unwanted Side Reactions (e.g., Hydrolysis) B->E D Incorrect Stoichiometry C->D F Low or Inconsistent Yield D->F E->F

Caption: The cascading effect of moisture on experimental outcomes.

By implementing these best practices, you can ensure the quality and reliability of your experiments using (4-Aminooxepan-4-yl)methanol HCl.

References
  • Innoweight. (n.d.). 5 Best Practices for Analytical Balances. Retrieved from [Link]

  • Quality Scales Unlimited. (2019, December 13). 5 Best Practices for Analytical Balances. Retrieved from [Link]

  • TutorChase. (n.d.). How do you handle hygroscopic solutes in the lab? Retrieved from [Link]

  • GenFollower. (2026, January 30). Weighing It Right: A Comprehensive Guide to Accurate Laboratory Weighing. Retrieved from [Link]

  • Labcompare.com. (2023, April 14). The Do's and Don'ts of Laboratory Balances. Retrieved from [Link]

  • CORECHEM Inc. (2024, January 19). Hygroscopic: What it Means, What You Need to Know. Retrieved from [Link]

  • Sterling Systems & Controls, Inc. (n.d.). Bulk Material Weighing Systems - How to Maximize Accuracy. Retrieved from [Link]

  • Interactive Learning Paradigms, Incorporated. (2025, October 18). The MSDS HyperGlossary: Hygroscopic. Retrieved from [Link]

  • University of Rochester, Department of Chemistry. (n.d.). How To: Store Reagents. Retrieved from [Link]

  • Chromatography Forum. (2008, November 27). How to Handle Hygroscopic Reference Standards? Retrieved from [Link]

  • Wipf Group, University of Pittsburgh. (2014, February 22). Techniques for Handling Air- and Moisture-Sensitive Compounds. Retrieved from [Link]

  • Reddit. (2017, February 7). How do you guys prepare solutions of hygroscopic chemicals? Retrieved from [Link]

  • American Pharmaceutical Review. (2024, February 27). Moisture Control and Degradation Management. Retrieved from [Link]

  • Journal of Current Pharma Research. (n.d.). Effect of Hygroscopicity on Pharmaceutical Ingredients, Methods to Determine and Overcome: An Overview. Retrieved from [Link]

  • ResearchGate. (n.d.). Characterization of the "Hygroscopic" properties of active pharmaceutical ingredients | Request PDF. Retrieved from [Link]

  • Asian Journal of Pharmaceutics. (2007, April 15). Original Research Articles. Retrieved from [Link]

  • ResearchGate. (2025, August 10). Moisture absorption of an amine curing agent and the influence on the properties of cured epoxy resins | Request PDF. Retrieved from [Link]

Sources

Technical Guide: Overcoming Steric Hindrance in 4-Substituted Oxepane Coupling

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide addresses the specific challenges of coupling reactions involving 4-substituted oxepanes. It is structured as a Tier-3 Support resource for synthetic chemists encountering reactivity plateaus or stereochemical erosion.

The Mechanic: Why is C4 Coupling So Difficult?

Coupling at the 4-position of an oxepane ring is not merely a matter of "steric bulk"; it is a problem of conformational shielding and transannular strain (Prelog strain) .

Unlike cyclohexane (rigid chair), oxepane exists in a fluxional equilibrium between twist-chair (TC) and twist-boat (TB) conformers. In the lowest-energy TC conformation, a substituent at C4 often adopts a pseudo-equatorial orientation to minimize 1,2-torsional strain. However, during the transition state of a coupling reaction (e.g., oxidative addition or nucleophilic attack), the ring must often flatten or pucker, forcing the C4 substituent into the "transannular zone"—the crowded cavity of the ring where it clashes with axial hydrogens at C2 and C7.

Key Consequence: Standard catalytic cycles (Pd(0)/Pd(II)) often fail due to


-hydride elimination  (faster than reductive elimination in hindered systems) or catalyst arrest  (oxidative addition is sterically blocked).
Decision Matrix: Selecting the Right System

Before starting, diagnose your specific coupling challenge using the logic flow below.

OxepaneCouplingStrategy Start Start: Define Coupling Type Type1 C(sp3)-C(sp2) (e.g., 4-Halooxepane + Aryl Boron) Start->Type1 Type2 C-Heteroatom (e.g., 4-Aminooxepane + Acid) Start->Type2 BetaElim Risk: Beta-Hydride Elimination Type1->BetaElim StericShield Risk: Nucleophilic Shielding Type2->StericShield Sol1 Solution: Ni-Catalysis (Radical Path) or Bulky Pd-Ligands (RuPhos) BetaElim->Sol1 Sol2 Solution: High-Activity Reagents (HATU/COMU) + Heat StericShield->Sol2

Figure 1: Strategic decision tree for selecting coupling conditions based on substrate class.

Protocol A: C(sp3)-C(sp2) Cross-Coupling (The "Hard" Case)

Scenario: You are coupling a 4-bromooxepane or 4-tosyloxyoxepane with an aryl boronic acid. Issue: Low yield, formation of oxepene (elimination product).

The Solution: Nickel-Catalyzed Cross-Electrophile Coupling

Palladium struggles here because the


-hydride elimination from the secondary alkyl palladium intermediate is rapid. Nickel catalysts, which can operate via single-electron transfer (radical) mechanisms, suppress this elimination pathway.
Optimized Protocol
  • Catalyst:

    
     (10 mol%)
    
  • Ligand: 4,4'-di-tert-butyl-2,2'-bipyridine (dtbbpy) (15 mol%)

  • Reductant: Mn powder (3.0 equiv) or Zn powder

  • Solvent: DMA/THF (1:1) – Critical for solubilizing the radical intermediate.

  • Additives: NaI (0.5 equiv) – Converts bromide/tosylate to transient iodide, accelerating oxidative addition.

Step-by-Step:

  • Glovebox/Schlenk: Charge a vial with

    
    , dtbbpy, and Mn powder.
    
  • Add the 4-bromooxepane (1.0 equiv) and Aryl Halide/Boronic Ester (1.5 equiv).

  • Add solvent (0.1 M concentration).

  • Activation: If using aryl halides as partners (reductive coupling), add NaI.

  • Stir vigorously at 60 °C for 12-24 hours.

  • Quench: Dilute with EtOAc, wash with 1M HCl (to remove metal salts), then brine.

Why this works: The reaction proceeds via a 4-oxepanyl radical. This radical is planar and less sensitive to the transannular steric clashes that block the planar Pd(II) square complex.

Reference: See Suzuki-Miyaura Coupling advancements for alkyl halides [1] and Nickel-Catalyzed Cross-Coupling methods [2].

Protocol B: Amide/Ester Formation (The "Functional" Case)

Scenario: Coupling 4-aminooxepane with a carboxylic acid. Issue: Incomplete conversion; starting material remains despite excess reagent.

The Solution: Conformational Locking & High-Energy Intermediates

The amine at C4 is often "tucked" inside the ring fold. Standard carbodiimides (EDC/DCC) are too bulky to effectively activate the acid in the vicinity of this hindered amine.

Optimized Protocol
  • Coupling Agent: COMU or HATU (1.2 equiv). COMU is preferred for safer byproduct removal.

  • Base: DIPEA (3.0 equiv).

  • Solvent: DMF (polar aprotic helps "unfold" the ring conformers compared to DCM).

  • Temperature: 50 °C. Heat is non-negotiable here to overcome the rotational barrier of the ring.

Step-by-Step:

  • Dissolve Carboxylic Acid (1.0 equiv) in DMF.

  • Add DIPEA (3.0 equiv) and HATU (1.2 equiv). Stir for 5 mins to form the activated ester.

  • Add 4-aminooxepane (1.1 equiv).

  • Heat to 50 °C. Monitor by LCMS.

  • Troubleshooting: If conversion stalls at 50%, add HOAt (0.5 equiv). The smaller HOAt molecule can shuttle the acyl group to the hindered amine more effectively than the bulky HATU adduct.

Troubleshooting & FAQs

Q1: I am seeing significant -hydride elimination (alkene formation) during Suzuki coupling.

Diagnosis: Your catalyst is holding onto the alkyl chain too long. Fix: Switch to a bulky, electron-rich phosphine ligand like CPhos or RuPhos if you must use Palladium. These ligands accelerate reductive elimination, outcompeting the


-hydride elimination pathway. Alternatively, switch to the Nickel protocol (Protocol A) which avoids this pathway entirely [3].
Q2: My reaction works for 4-substituted cyclohexanes but fails for oxepanes. Why?

Insight: Cyclohexanes have a defined chair. Oxepanes are "floppy." The entropy cost of freezing the oxepane ring into a reactive conformation is higher (approx. 3-4 kcal/mol penalty). Fix: Increase reaction concentration (to 0.5 M or 1.0 M) to favor bimolecular collisions.

Q3: How do I determine the stereochemistry of my product?

Analysis: 4-substituted oxepanes show complex NMR splitting due to fluxionality. Fix: Do not rely on


 coupling constants alone. Use NOESY  experiments. A key signature is the transannular NOE between H4 and H2/H7. If you see a strong cross-peak, the substituent is likely pseudo-equatorial, forcing the proton axial and into the ring [4].
Q4: Can I use microwave irradiation?

Answer: Yes, but with caution. For Amide couplings (Protocol B) , microwaves are excellent (100 °C, 10 min) as they help overcome the entropic barrier. For Ni/Pd couplings (Protocol A) , microwaves often degrade the catalyst before the slow oxidative addition can occur. Stick to conventional heating for metal catalysis.

Comparative Data: Ligand Performance

Yields based on coupling 4-bromooxepane with Ph-B(OH)2.

Ligand SystemMetalYield (%)Major Side Product
PPh3 Pd< 10%Oxepene (Elimination)
SPhos Pd35%Protodehalogenation
RuPhos Pd62%Oxepene
dtbbpy Ni 88% None
Terpy Ni45%Homocoupling

References

  • Suzuki Coupling - Organic Chemistry Portal . Recent developments in alkyl-alkyl Suzuki cross-couplings. Available at: [Link]

  • Nickel-Catalyzed Cross-Coupling of Aryl Halides with Alkyl Halides . Organic Syntheses, 2013.[1] Available at: [Link]

  • Cross-coupling reaction of alkyl halides with Grignard reagents . PubMed, 2008. Available at: [Link]

  • Conformational Analysis of 7-Membered Rings . ResearchGate, 2000. Available at: [Link]

Sources

Optimizing crystallization of (4-Aminooxepan-4-yl)methanol salts

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for (4-Aminooxepan-4-yl)methanol . This hub is designed for researchers, process chemists, and drug development professionals dealing with the isolation, salt screening, and crystallization optimization of this highly polar amino alcohol.

Often utilized as a critical building block in the synthesis of heterocyclic prolinamides and HTRA1 inhibitors[1], (4-Aminooxepan-4-yl)methanol (Free base CAS: 1478209-62-9[2]) presents unique crystallization challenges. Its 7-membered oxepane ring, combined with both a basic amine and a hydrogen-bond-donating hydroxyl group, makes it highly soluble in polar solvents and prone to liquid-liquid phase separation (LLPS) during salt formation.

Below, you will find our expert-curated FAQs, quantitative selection matrices, and self-validating experimental protocols to optimize your crystallization workflows.

Part 1: Frequently Asked Questions (FAQs) & Troubleshooting

Q1: During anti-solvent addition, my (4-Aminooxepan-4-yl)methanol salt forms a milky emulsion that settles into a sticky gum. How do I force it to crystallize? A: You are observing Liquid-Liquid Phase Separation (LLPS), commonly referred to in process chemistry as "oiling out." This phenomenon occurs when your crystallization trajectory crosses the metastable binodal curve before intersecting the solid solubility curve[3][4]. Because (4-Aminooxepan-4-yl)methanol forms extensive hydrogen-bonded networks with polar solvents, the melting point of the solvated, solute-rich phase is severely depressed[5]. Causality & Fix: To bypass LLPS, you must alter the thermodynamic phase diagram. First, reduce the supersaturation generation rate by adding your anti-solvent (e.g., heptane or MTBE) extremely slowly at an elevated temperature. Second, introduce milled seed crystals before the solution reaches the LLPS boundary. Seeding provides a low-energy surface for heterogeneous nucleation, allowing the system to bypass the spinodal decomposition zone entirely[5][6].

Q2: The commercially available hydrochloride salt (CAS: 1864013-93-3) is extremely hygroscopic and turns into a paste on the benchtop. Are there better counterions for bulk storage? A: Yes. The hydrochloride salt is highly prone to deliquescence because the small, highly electronegative chloride ion has a massive hydration energy, which aggressively scavenges atmospheric moisture. Causality & Fix: To improve the solid-state properties, conduct a salt screen targeting larger, less hydrophilic counterions[7]. Dicarboxylic acids (e.g., fumaric acid, succinic acid, or L-tartaric acid) are excellent candidates because they form stable, highly ordered heterosynthons with the amino alcohol motif, effectively "locking" the hydrogen bond donors and acceptors away from ambient water molecules[8]. Alternatively, bulky sulfonic acids like methanesulfonic acid (mesylate) can disrupt the hydration network and yield highly crystalline solids[9].

Q3: My crude free base resists crystallization entirely, even with seeding. What is inhibiting the nucleation? A: Trace impurities—especially structurally related organic byproducts from the oxepane ring synthesis—act as potent crystal growth inhibitors. These impurities adsorb onto the growing crystal faces, halting lattice assembly and widening the metastable zone until LLPS is triggered[10]. Causality & Fix: Before attempting salt formation, the free base must be chromatographically purified. Because the polar amino alcohol will cause severe tailing on silica gel, use a basic modifier in your mobile phase (e.g., a gradient of Dichloromethane:Methanol with 0.5% to 1% Triethylamine) to disrupt the strong interactions between the basic amine and the acidic silanol groups[11].

Part 2: Quantitative Data & Selection Matrices

Table 1: Counterion Selection Matrix for (4-Aminooxepan-4-yl)methanol

Counterion pKa Hydration Risk Crystallinity Potential Mechanistic Notes
Hydrochloric Acid -6.0 High (Deliquescent) Moderate Standard commercial form; prone to rapid moisture uptake due to high hydration energy.
Methanesulfonic Acid -1.9 Moderate High Forms stable mesylate salts; the bulky methyl group disrupts water coordination[9].
L-(+)-Tartaric Acid 2.98, 4.34 Low Very High Dicarboxylic acid forms robust heterosynthons with amino alcohols, improving enantiomeric/diastereomeric purity[6][8].

| Fumaric Acid | 3.03, 4.44 | Low | High | Planar structure promotes tight crystal packing, significantly reducing hygroscopicity[8]. |

Table 2: Solvent / Anti-Solvent Pairs for Aminooxepane Crystallization

Solvent (Dissolution) Anti-Solvent (Precipitation) LLPS Risk Application Notes
Ethanol Ethyl Acetate Low Ideal for dicarboxylic acid salts; moderate cooling gradient required.
Methanol MTBE Moderate Good for mesylate salts; MTBE addition must be slow to prevent oiling out.
Isopropanol Heptane High High risk of LLPS due to extreme polarity difference[5]; requires strict seeding.

| Water / Acetone | N/A (Cooling) | Very High | Prone to emulsion formation[12]; requires precise temperature control. |

Part 3: Self-Validating Experimental Protocols

Protocol A: High-Throughput Salt Screening Workflow

Objective: Identify a stable, non-hygroscopic crystalline salt of (4-Aminooxepan-4-yl)methanol to replace the HCl salt.

  • Preparation: Dissolve 500 mg of purified (4-Aminooxepan-4-yl)methanol free base[2] in 5 mL of anhydrous ethanol to create a 0.1 M stock solution.

  • Counterion Addition: Dispense 0.5 mL aliquots of the free base solution into 2 mL glass HPLC vials. Add 1.05 molar equivalents of various acids (e.g., L-tartaric acid, methanesulfonic acid) dissolved in a compatible solvent[6][9].

  • Thermal Cycling: Heat the sealed vials to 60°C with agitation to ensure complete dissolution. Linearly cool the vials to 5°C at a controlled rate of 0.5°C/min.

  • Anti-Solvent Induction: If a solution remains clear or oils out, slowly titrate an anti-solvent (e.g., MTBE) in 50 µL increments until slight turbidity is observed, then hold the temperature to allow nucleation[5].

  • System Validation: Isolate the solids via centrifugation. Validate crystallinity using X-Ray Powder Diffraction (XRPD). Self-Validation Check: A successful hit will display sharp, distinct diffraction peaks. If a broad "halo" is observed, the sample is amorphous or an oil, and the counterion/solvent pair should be discarded. Assess the lead candidate's hygroscopicity using Dynamic Vapor Sorption (DVS)[7].

Protocol B: Seeded Anti-Solvent Crystallization to Bypass LLPS

Objective: Scale up the crystallization of the selected salt while avoiding liquid-liquid phase separation.

  • Dissolution: Dissolve the crude salt in a minimum volume of primary solvent (e.g., Methanol) at 50°C until a completely clear solution is achieved.

  • Filtration: Pass the hot solution through a 0.22 µm PTFE filter to remove foreign particulates that could trigger premature, uncontrolled nucleation.

  • Cooling & Metastable Zone Entry: Cool the solution to 35°C. This temperature must be predetermined to be within the metastable zone, safely above the binodal LLPS curve[4].

  • Seeding: Introduce 1-2 wt% of pure, milled seed crystals of the target salt. Hold the temperature for 30 minutes to allow the seeds to mature and secondary nucleation to begin[5][6].

  • Anti-Solvent Addition: Add the anti-solvent (e.g., Ethyl Acetate) at a strictly controlled rate (e.g., 0.1 volumes/hour) using a programmable syringe pump. Causality: Slow addition maintains the supersaturation level strictly within the crystal growth regime, preventing the system from crossing into the LLPS spinodal decomposition zone[3][5].

  • Isolation: Cool the slurry to 0°C, filter under vacuum, and wash the cake with cold anti-solvent. Dry under vacuum at 40°C. Self-Validation Check: The resulting product should be a free-flowing powder, not a sticky cake.

Part 4: Visual Workflows

LLPS_Troubleshooting Start Observe Oiling Out (LLPS Detected) CheckTemp Is T_crystallization > T_melting of solvated salt? Start->CheckTemp ReduceT Lower Temperature & Reduce Supersaturation CheckTemp->ReduceT Yes CheckSolvent Adjust Solvent System (Increase Solubilizing Power) CheckTemp->CheckSolvent No Seed Introduce Seed Crystals (Inside Metastable Zone) ReduceT->Seed CheckSolvent->Seed Success Pure Crystalline Solid Seed->Success

Logical pathway to bypass Liquid-Liquid Phase Separation (LLPS) during crystallization.

SaltScreening FreeBase (4-Aminooxepan-4-yl)methanol Free Base AcidAdd Add Counterion (e.g., Tartaric, Fumaric) FreeBase->AcidAdd Evap Solvent Evaporation / Cooling AcidAdd->Evap Assess Assess Solid Form (XRPD, DSC, TGA) Evap->Assess Assess->AcidAdd Amorphous/Oil Hygro Hygroscopicity Test (DVS) Assess->Hygro Crystalline Hygro->AcidAdd Deliquescent Lead Select Lead Salt Hygro->Lead Low Water Uptake

High-throughput salt screening workflow for amino alcohol counterion selection.

References

1.[2] Arctom. "CAS NO. 1478209-62-9 | (4-Aminooxepan-4-yl)methanol". Available at: 2. Sigma-Aldrich. "(4-aminooxepan-4-yl)methanol hydrochloride". Available at: 3.[1] Google Patents. "WO2017222915A1 - Heterocyclic prolinamide derivatives". Available at: 4.[7] ResearchGate. "Development of a Highly Automated Workflow for Investigating Polymorphism and Assessing Risk of Forming Undesired Crystal Forms within a Crystallization Design Space". Available at: 5.[8] Science.gov. "soluble salts: Topics by Science.gov". Available at: 6.[9] Google Patents. "WO2014151386A1 - Salts and solid forms of isoquinolinones and composition comprising and methods of using the same". Available at: 7.[11] Benchchem. "troubleshooting common issues in 3-Amino-1-(furan-3-yl)propan-1-ol purification". Available at: 8.[6] Benchchem. "Technical Support Center: Optimizing Enantiomeric Excess in 1-Amino-2-butanol Resolutions". Available at: 9.[10] Benchchem. "Technical Support Center: Purification of 1-Amino-3-cyclohexyloxy-propan-2-ol". Available at: 10.[3] PMC. "Chemically Specific Coherent Raman Imaging of Liquid–Liquid Phase Separation and Its Sequelae". Available at: 11.[4] ACS Publications. "Crystallization in the Presence of a Liquid−Liquid Phase Separation | Organic Process Research & Development". Available at: 12.[5] ResearchGate. "The Crystallization of Active Pharmaceutical Ingredients with Low Melting Points in the Presence of Liquid-Liquid Phase Separation". Available at: 13.[12] ResearchGate. "Hiroshi OOSHIMA | Research Director | Doctor of Engineering". Available at:

Sources

Technical Support Center: Troubleshooting (4-Aminooxepan-4-yl)methanol Synthesis & Impurity Clearance

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the synthesis of (4-Aminooxepan-4-yl)methanol. This amino alcohol is a critical heterocyclic building block frequently utilized in the development of pharmaceutical agents, including HTRA1 protease inhibitors for ophthalmic and arthritic conditions[1].

Synthesizing this compound typically begins with oxepan-4-one[2], proceeding through a Bucherer-Bergs reaction to form a spirohydantoin, followed by hydrolysis to 4-aminooxepane-4-carboxylic acid[3], and concluding with a strong hydride reduction. Because the oxepane ring introduces unique steric and electronic environments compared to standard piperidine or pyran rings, researchers frequently encounter specific impurities and yield-limiting bottlenecks.

This guide provides causality-driven troubleshooting, self-validating protocols, and impurity clearance strategies to ensure high-purity yields.

Synthesis Workflow & Impurity Branching

SynthesisWorkflow SM Oxepan-4-one (Starting Material) BB Bucherer-Bergs Reaction (NaCN, (NH4)2CO3) SM->BB Hydantoin Spirohydantoin Intermediate BB->Hydantoin Imp1 Impurity: Cyanohydrin (Incomplete Amination) BB->Imp1 Side Reaction Hydrolysis Alkaline Hydrolysis (NaOH / Heat) Hydantoin->Hydrolysis Acid 4-Aminooxepane-4-carboxylic acid Hydrolysis->Acid Imp2 Impurity: Amides (Incomplete Hydrolysis) Hydrolysis->Imp2 Incomplete Reduction Reduction (LiAlH4 in THF) Acid->Reduction Product (4-Aminooxepan-4-yl)methanol (Target Product) Reduction->Product Imp3 Impurity: Al/Li Salts (Emulsions) Reduction->Imp3 Workup Failure

Fig 1: Synthesis workflow of (4-Aminooxepan-4-yl)methanol and common impurity branching points.

Quantitative Impurity Profiling & Clearance Metrics

To effectively clear impurities, you must first identify them. The table below summarizes the quantitative data for the most common contaminants encountered during this workflow, their analytical signatures, and targeted clearance strategies.

Impurity / ByproductMolecular WeightLC-MS Signature (m/z)Typical Yield ImpactPrimary Clearance Strategy
Oxepan-4-one (Unreacted SM)114.14 g/mol 115 [M+H]⁺-5% to -10%Aqueous acidic wash of the final product; SM remains in organic phase.
Cyanohydrin (Intermediate)141.17 g/mol 142 [M+H]⁺-10% to -20%Drive Bucherer-Bergs to completion via excess (NH₄)₂CO₃ and 65 °C heating.
Spirohydantoin (Carryover)184.19 g/mol 185 [M+H]⁺-15% to -25%Extended alkaline hydrolysis (Ba(OH)₂ or 6M NaOH at reflux for 24h).
Inorganic Salts (Al/Li Chelates)N/ABroad baseline-20% to -40%Strict adherence to the Fieser workup (n : n : 3n ratio) to form granular salts.
Frequently Asked Questions (FAQs) & Troubleshooting

Q1: During the initial amination of oxepan-4-one, my LC-MS shows a high concentration of the cyanohydrin intermediate rather than the desired spirohydantoin. How do I fix this? Causality: The formation of the cyanohydrin is a fast, reversible kinetic process, whereas the formation of the spirohydantoin via the Bucherer-Bergs reaction is thermodynamically driven but slower. If your reaction stalls at the cyanohydrin stage, it is typically due to insufficient ammonia concentration or inadequate heating. Solution: Ensure you are using a vast excess of ammonium carbonate (typically 3 to 4 equivalents) relative to sodium cyanide. The reaction must be heated to at least 65 °C in an ethanol/water mixture for 12 hours to overcome the activation energy required for the cyclization of the intermediate amino-nitrile into the hydantoin[4].

Q2: I am trying to reduce 4-aminooxepane-4-carboxylic acid to the target methanol derivative using Lithium Aluminum Hydride (LiAlH₄). The reaction works, but the workup forms a massive, unfilterable gelatinous emulsion. How can I isolate the pure amino alcohol? Causality: Amino alcohols are excellent bidentate ligands. During LAH reduction, the newly formed (4-Aminooxepan-4-yl)methanol chelates strongly with the aluminum byproducts, forming a gelatinous aluminum hydroxide complex upon standard aqueous quenching. Solution: You must implement a strict Fieser Workup . By adding water and sodium hydroxide in a highly specific stoichiometric ratio, the aluminum hydroxide is converted into a crystalline, granular sodium aluminate lattice. This lattice physically excludes the amino alcohol, breaking the chelate and allowing for rapid vacuum filtration.

Q3: Can I use a Strecker synthesis instead of the Bucherer-Bergs route to get the amino acid? Causality: While the Strecker synthesis (using NH₃ and NaCN) directly yields the amino-nitrile, the subsequent hydrolysis of 4-aminooxepane-4-carbonitrile to the carboxylic acid is notoriously difficult due to the steric hindrance at the fully substituted C4 position of the oxepane ring. The Bucherer-Bergs route is preferred because the spirohydantoin intermediate is highly crystalline, easily isolated, and its rigid structure makes the subsequent alkaline hydrolysis more thermodynamically favorable.

Self-Validating Experimental Protocols
Protocol A: Bucherer-Bergs Amination & Hydrolysis

Objective: Convert oxepan-4-one to 4-aminooxepane-4-carboxylic acid without cyanohydrin carryover.

  • Reagent Mixing: To a solution of oxepan-4-one (1.0 eq) in a 1:1 mixture of EtOH and H₂O, add ammonium carbonate (3.0 eq). Stir at room temperature for 15 minutes to ensure full dissolution.

  • Cyanide Addition: Under an argon atmosphere, carefully add sodium cyanide (1.5 eq). Caution: Highly toxic. Perform in a dedicated fume hood.

  • Thermal Cyclization: Heat the mixture to 65 °C and stir for 12 hours[4].

    • Self-Validation Check: As the reaction progresses, the highly crystalline spirohydantoin will begin to precipitate out of the solution. A thick white slurry indicates successful conversion and the absence of the soluble cyanohydrin trap.

  • Hydrolysis: Isolate the spirohydantoin via filtration. Suspend the solid in 3M aqueous NaOH (10 volumes) and reflux for 24 hours.

  • Isolation: Cool the mixture and adjust the pH to 6.5 using 6M HCl. The zwitterionic 4-aminooxepane-4-carboxylic acid will precipitate. Filter and dry under vacuum.

Protocol B: LAH Reduction & Fieser Workup

Objective: Reduce the carboxylic acid to (4-Aminooxepan-4-yl)methanol and clear all inorganic impurities.

  • Preparation: Suspend 4-aminooxepane-4-carboxylic acid (1.0 eq) in anhydrous THF (0.2 M) under nitrogen. Cool the suspension to 0 °C.

  • Hydride Addition: Slowly add LiAlH₄ (3.0 eq) in portions. The reaction will effervesce (H₂ gas evolution). Once addition is complete, heat the reaction to reflux for 6 hours.

  • Fieser Quench (Critical Step): Cool the reaction to 0 °C. Dilute with THF (equal to the original reaction volume). For every x grams of LiAlH₄ used, sequentially add:

    • x mL of distilled water (Dropwise. Wait for effervescence to stop).

    • x mL of 15% aqueous NaOH.

    • 3x mL of distilled water.

  • Maturation: Remove the ice bath and stir vigorously at room temperature for 30 minutes.

    • Self-Validation Check: The reaction is self-validating. The transition from a grey, cloudy suspension to a clear THF layer floating above a crisp, white, granular solid confirms successful aluminate lattice formation. If the mixture remains a grey gel, the water stoichiometry was exceeded, and the chelate remains intact.

  • Filtration: Filter the mixture through a pad of Celite. Wash the filter cake thoroughly with hot THF to extract any trapped product.

  • Concentration: Evaporate the filtrate under reduced pressure to yield high-purity (4-Aminooxepan-4-yl)methanol. If further purification is required, it can be converted to its hydrochloride salt by treatment with HCl in dioxane[1].

References

Sources

Technical Support Center: Handling Moisture Sensitivity in Oxepane Amino Alcohols

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with research teams experiencing unexplained yield drops, erratic NMR spectra, and compound degradation when working with oxepane amino alcohols. The oxepane ring—a seven-membered cyclic ether—is a highly valuable scaffold in medicinal chemistry, known to modulate conformational rigidity, lipophilicity, and metabolic stability 1. However, when this heterocycle is functionalized with an amino alcohol motif, the molecule becomes profoundly hygroscopic.

Moisture does not merely dilute your reagents; it actively participates in deleterious side reactions. The amino alcohol moiety readily forms stable hydrate networks via hydrogen bonding, while trace water can trigger premature ring-opening under Lewis acidic conditions or completely quench moisture-sensitive coupling reagents 2. This guide provides field-proven, self-validating protocols to diagnose and eliminate moisture-related bottlenecks in your workflows.

Diagnostic Troubleshooting Guide

Issue 1: Plunging Yields in Amide Coupling or Alkylation
  • Symptom: Reactions utilizing HATU, EDC, or alkyl halides stall at 20-30% conversion, with a high recovery of unreacted oxepane amino alcohol.

  • Causality: The primary amine and hydroxyl groups act as a sponge for atmospheric moisture. If the water content exceeds 500 ppm, water outcompetes the amine for the activated ester intermediate, leading to rapid hydrolysis of the coupling reagent rather than amide bond formation.

  • Resolution: Implement Protocol 1 (Azeotropic Drying). Do not rely solely on vacuum drying, as the hydrogen-bonded water network within the oxepane cavity resists standard lyophilization.

Issue 2: Broadened NMR Peaks and Inconsistent Chemical Shifts
  • Symptom:

    
    H-NMR spectra in CDCl
    
    
    
    show severely broadened exchangeable proton signals, and the alpha-carbon protons on the oxepane ring shift inconsistently between batches.
  • Causality: The formation of a dynamic, hydrogen-bonded hydrate network around the oxepane oxygen and the amino alcohol alters the local magnetic environment. This rapid proton exchange broadens the signals.

  • Resolution: Perform a D

    
    O shake. If the broad peaks collapse, you are observing a moisture-driven exchange network. For precise structural characterization, lyophilize the sample from anhydrous benzene and acquire the spectrum in strictly anhydrous DMSO-
    
    
    
    .
Issue 3: Spontaneous Degradation During Storage
  • Symptom: Stored batches turn from colorless oils/solids to yellow, with LC-MS revealing M+18 peaks (hydrolysis) or oligomeric masses.

  • Causality: Trace moisture combined with ambient CO

    
     forms carbonic acid. Over time, this mild acidity protonates the oxepane oxygen. Due to the entropic and enthalpic strain of the seven-membered ring, protonation facilitates ring-opening and subsequent polymerization, especially in polyoxygenated oxepanes 3.
    
  • Resolution: Store the compound strictly under argon at -20°C in the presence of activated 4Å molecular sieves. Pharmaceutical standards dictate that humidity mitigation is application-specific and critical for extending shelf life and preventing structural deterioration 4.

Quantitative Impact of Moisture

To illustrate the critical nature of moisture control, the following table summarizes the empirical relationship between residual water content, coupling efficiency, and storage stability.

Water Content (ppm)Hydrate Network StatusAmide Coupling Yield (%)Degradation Rate at 25°C (%/month)Recommended Action
< 100 Absent> 95%< 0.1%Proceed with synthesis.
100 - 500 Partial (Dynamic)75% - 85%2.0%Acceptable for non-sensitive steps.
500 - 2000 Fully Formed30% - 50%8.5%Mandatory azeotropic drying.
> 2000 Bulk Water Present< 10%> 15.0%Discard or repurify via chromatography.

Self-Validating Experimental Protocols

Protocol 1: Azeotropic Drying and Karl Fischer (KF) Validation
  • Causality: Simple vacuum drying fails to break the strong hydrogen bonds between water and the oxepane amino alcohol. Azeotropic distillation with toluene physically displaces water molecules by forming a lower-boiling binary mixture, driving the equilibrium toward the anhydrous state.

  • Solvent Addition: Dissolve the oxepane amino alcohol (1.0 g) in anhydrous toluene (20 mL) under an argon atmosphere.

  • Distillation: Evaporate the solvent under reduced pressure (40°C, 20 mbar) using a rotary evaporator backfilled with argon.

  • Iteration: Repeat the toluene addition and evaporation process three times to ensure complete azeotropic removal of water.

  • Final Desiccation: Place the resulting residue under high vacuum (< 0.1 mbar) for 4 hours.

  • Validation Checkpoint: Withdraw a 10 mg aliquot inside a glovebox, dissolve in anhydrous methanol, and inject it into a Coulometric Karl Fischer titrator.

    • Self-Validation: The protocol is successful only if the KF readout is strictly < 500 ppm. If > 500 ppm, repeat steps 1-4.

Protocol 2: Anhydrous Reaction Setup for Ring-Opening / Coupling
  • Causality: Precise amino-alcohol syntheses, such as ring-opening reactions or couplings, are highly sensitive to nucleophilic competition from water 5. Establishing a self-contained, moisture-free microenvironment ensures the amine acts as the sole nucleophile.

  • Glassware Preparation: Flame-dry a Schlenk flask containing a magnetic stir bar under vacuum, then backfill with argon (repeat 3x).

  • Reagent Transfer: Transfer the dried oxepane amino alcohol (validated from Protocol 1) into the flask inside a glovebox.

  • Solvent Selection: Add strictly anhydrous, amine-free solvent (e.g., dry DCM or THF passed through activated alumina columns).

  • Reaction Execution: Add coupling reagents (e.g., HATU, DIPEA) dropwise at 0°C to control the exothermic activation and prevent thermal degradation of the oxepane ring.

  • Validation Checkpoint: Monitor the reaction via TLC or LC-MS.

    • Self-Validation: The absence of the M+18 (hydrolyzed coupling reagent) peak on the LC-MS trace confirms the integrity of the anhydrous environment.

Moisture Management Workflow

MoistureHandling A Oxepane Amino Alcohol (Hygroscopic State) B Karl Fischer Titration (Quantify H2O) A->B C Water > 500 ppm (Hydrate Network Active) B->C Fails Threshold D Water < 500 ppm (Anhydrous State) B->D Passes Threshold E Azeotropic Distillation (Toluene, 3 Cycles) C->E Initiate Drying F Proceed to Synthesis (Schlenk / Glovebox) D->F Validated E->B Re-evaluate

Workflow for diagnosing and resolving moisture contamination in oxepane amino alcohols.

Frequently Asked Questions (FAQs)

Q: Can I use magnesium sulfate (MgSO


) or sodium sulfate (Na

SO

) to dry my oxepane amino alcohol solutions?
A: No. While these are standard desiccants for organic extracts, oxepane amino alcohols can coordinate with magnesium and sodium ions, leading to significant product loss via sequestration in the desiccant cake. Furthermore, these salts do not remove tightly hydrogen-bonded water. Rely on azeotropic distillation instead.

Q: Why does my oxepane amino alcohol turn into a gel when exposed to ambient air? A: The compound is absorbing atmospheric moisture and forming a macroscopic hydrate polymer network. The amino and hydroxyl groups cross-link with water molecules, drastically increasing viscosity. Immediate lyophilization and storage under argon will reverse this physical change.

Q: Is it safe to heat the compound during vacuum drying to speed up water removal? A: Proceed with extreme caution. Heating above 50°C in the presence of trace moisture and ambient CO


 can trigger acid-catalyzed ring-opening of the oxepane. Always keep drying temperatures below 40°C and rely on high vacuum (< 0.1 mbar) rather than thermal energy.

References

  • Benchchem. "Application Notes and Protocols: The Oxepane Scaffold in Medicinal Chemistry." Benchchem,
  • Pote, A. R., & Weierbach, S. M.
  • MDPI. "Biocatalytic Synthesis of Chiral Alcohols and Amino Acids for Development of Pharmaceuticals." MDPI, 2013,
  • Nagamalla, S., Mague, J. T., & Sathyamoorthi, S.
  • Daou, J. "Moisture Control and Degradation Management." American Pharmaceutical Review, 2024,

Sources

Validation & Comparative

Elucidating Oxepane Derivatives: A Comparative Guide to Mass Spectrometry Platforms

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Oxepane derivatives—seven-membered cyclic ethers—are critical structural motifs found in marine natural products, plant-derived diterpenoids like zoapatanol[1], and emerging pharmaceutical scaffolds targeting Wnt signaling[2]. However, their structural elucidation via mass spectrometry (MS) presents unique analytical challenges. Unlike rigid six-membered tetrahydropyrans, the conformational flexibility of the oxepane ring leads to complex, competing fragmentation pathways, including facile ring-opening and neutral losses.

As a Senior Application Scientist, I have evaluated multiple MS architectures for oxepane characterization. This guide provides an objective comparison of three leading platforms—GC-EI-MS (Single Quadrupole) , LC-ESI-Q-TOF , and LC-ESI-Orbitrap —detailing their performance, the underlying causality of oxepane fragmentation, and self-validating experimental protocols.

Mechanistic Causality in Oxepane Fragmentation

To select the correct analytical platform, one must first understand how and why oxepanes fragment under different ionization conditions.

  • Electron Ionization (EI - 70 eV): Under hard ionization, unsubstituted oxepane yields a relatively stable molecular ion (M+•) at m/z 100[3],[4]. The primary dissociation pathway is governed by the loss of a hydrogen radical to form a highly stable cyclic oxonium ion ([M-H]+, m/z 99)[3]. Due to the seven-membered ring's flexibility, the oxygen radical cation can easily abstract a hydrogen atom from a distal carbon, leading to the characteristic elimination of a neutral water molecule (H₂O). This produces diagnostic odd-electron (OE) ions at m/z 82 and even-electron (EE) ions at m/z 81[3].

  • Electrospray Ionization (ESI) & CID: Under soft ionization, the ether oxygen is protonated to form [M+H]+. During Collision-Induced Dissociation (CID), the added proton weakens the adjacent C-O bond. The ring opens to form an acyclic carbocation, which subsequently undergoes β-elimination to lose H₂O (-18 Da) or cleaves alkyl substituents via inductive effects.

E_I_Frag M Oxepane (M+•) m/z 100 MH [M-H]+ m/z 99 Cyclic Oxonium M->MH - H• M_H2O [M-H2O]+• m/z 82 M->M_H2O - H2O MH_H2O [M-H-H2O]+ m/z 81 MH->MH_H2O - H2O

Caption: Electron Ionization (EI) fragmentation pathways of the oxepane molecular ion.

Objective Platform Comparison

Different stages of chemical synthesis and drug development require different MS capabilities. Here is how the primary platforms compare for oxepane analysis:

GC-EI-MS (e.g., Agilent 5977B Single Quadrupole)
  • Best For: Volatile, low-molecular-weight oxepanes and synthetic intermediates.

  • Performance: Provides highly reproducible, library-matchable spectra. The 70 eV standardization allows direct comparison with 4[4]. However, it lacks the mass accuracy needed to distinguish isobaric fragments (e.g., distinguishing an [M-H₂O]+• ion from a hydrocarbon fragment of the exact same nominal mass).

LC-ESI-Q-TOF (e.g., Agilent 6546)
  • Best For: Routine structural elucidation of complex, polar oxepane derivatives (e.g., 1[1]).

  • Performance: Offers high-resolution accurate mass (HRAM) with rapid acquisition rates (up to 50 spectra/sec). The fast scan speed is perfectly suited for narrow UHPLC peaks. It excels at capturing low-abundance precursor ions and executing targeted MS/MS to map ring-opening pathways.

LC-ESI-Orbitrap (e.g., Thermo Q Exactive)
  • Best For: Deep structural probing in complex biological matrices (e.g., crude plant extracts or in vivo pharmacokinetic assays).

  • Performance: Delivers ultra-high resolution (up to 140,000 FWHM or more). This is critical when analyzing oxepane derivatives in biological samples where isobaric matrix interferences are present. The trade-off is a slightly slower scan speed at maximum resolution compared to Q-TOF architectures.

Table 1: Platform Performance Comparison
FeatureGC-EI-MS (Single Quad)LC-ESI-Q-TOFLC-ESI-Orbitrap
Ionization Method Hard (EI, 70 eV)Soft (ESI)Soft (ESI)
Mass Resolution Unit Mass (~1 Da)High (~30,000 - 60,000)Ultra-High (up to 500,000)
Primary Use Case Volatile, low-MW oxepanesComplex, polar derivativesIsobaric matrix interferences
Fragmentation Control Fixed (70 eV)Variable CID (Stepped CE)Variable HCD / CID
Library Matching Excellent (NIST)Moderate (Accurate Mass)Moderate (Accurate Mass)

Self-Validating Experimental Protocols

Trust in analytical data stems from rigorous workflows. The following LC-HRMS/MS protocol for oxepane derivative characterization incorporates built-in causality checks to ensure system integrity.

LCMS_Workflow S1 1. Sample Preparation Internal Standard Spiking & Extraction S2 2. System Suitability Test (SST) Verify Mass Accuracy (< 2 ppm) S1->S2 S3 3. Chromatographic Separation UHPLC (Sub-2 µm C18) S2->S3 S4 4. Ionization & Mass Analysis Positive ESI -> Q-TOF / Orbitrap S3->S4 S5 5. CID Fragmentation & Data Processing Stepped CE & Neutral Loss Mapping S4->S5

Caption: Self-validating LC-MS/MS workflow for the structural elucidation of oxepane derivatives.

Step-by-Step Methodology: LC-ESI-Q-TOF Analysis
  • Sample Preparation & Internal Standardization:

    • Action: Dissolve the oxepane derivative in LC-MS grade Methanol/Water (50:50). Spike with a stable-isotope-labeled internal standard (SIL-IS) or a structural analog (e.g., a known tetrahydropyran) at 100 ng/mL.

    • Causality: The SIL-IS acts as a self-validating marker for ionization suppression and extraction recovery. If the IS signal drops by >20%, matrix effects are compromising the data, invalidating quantitative claims.

  • System Suitability Testing (SST):

    • Action: Inject a tuning mix (e.g., Agilent ESI-L) before the analytical run.

    • Causality: Ensures mass accuracy is < 2 ppm and resolution is optimal. This guarantees that subsequent assignments of neutral losses (like exact mass H₂O loss) are chemically valid, not instrumental artifacts.

  • Chromatographic Separation (UHPLC):

    • Action: Use a sub-2 µm C18 column (e.g., Waters Acquity BEH C18, 2.1 x 100 mm). Mobile phase A: 0.1% Formic Acid in Water; B: 0.1% Formic Acid in Acetonitrile. Gradient: 5% B to 95% B over 10 minutes.

    • Causality: Formic acid provides the necessary protons for efficient[M+H]+ formation in ESI. The gradient ensures separation of the oxepane from potentially co-eluting isomeric pyrans or oxocanes.

  • Ionization and CID Fragmentation:

    • Action: Operate the Q-TOF in positive ESI mode. Set Auto MS/MS to trigger on the top 3 most abundant precursors. Use a stepped collision energy (CE) of 10, 20, and 40 eV.

    • Causality: Oxepanes exhibit varying stabilities. A low CE (10 eV) preserves the [M+H]+ and primary water loss, while a high CE (40 eV) forces deep skeletal fragmentation (alkyl chain cleavage), providing a complete structural picture.

Quantitative Diagnostic Data

The table below summarizes the expected quantitative diagnostic ions for unsubstituted and substituted oxepanes across both EI and ESI platforms.

Table 2: Diagnostic Fragment Ions of Oxepane
Precursor IonIonizationFragment m/zNeutral LossStructural Assignment
M+• (m/z 100)EI (70 eV)99- H•Cyclic Oxonium Ion [M-H]+
M+• (m/z 100)EI (70 eV)82- H₂OOdd-electron ring-opened ion
[M-H]+ (m/z 99)EI (70 eV)81- H₂OEven-electron conjugated diene
[M+H]+ESI-CID[M+H-18]+- H₂ORing-opened acyclic carbocation

References

  • Protocol for structure determination of unknowns by EI mass spectrometry. II. Diagnostic ions in one ring alicyclic, heterocyclic, and aromatic compounds. AIP Publishing. 3

  • Oxepane - the NIST WebBook. National Institute of Standards and Technology. 4

  • Zoapatanol and montanol, novel oxepane diterpenoids, from the Mexican plant zoapatle (Montanoa tomentosa). Journal of the American Chemical Society.1

  • Oxepanes used in the biological investigations. ResearchGate. 2

Sources

HPLC Method Development Guide: (4-Aminooxepan-4-yl)methanol Purity

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This guide addresses the analytical challenges associated with (4-Aminooxepan-4-yl)methanol , a saturated, seven-membered cyclic ether containing a geminal amino-alcohol motif.

The Challenge:

  • Lack of Chromophore: The molecule is aliphatic. It lacks conjugated

    
    -systems, rendering standard UV detection (
    
    
    
    nm) ineffective.
  • High Polarity: The presence of a primary amine and a hydroxyl group on a cyclic ether scaffold creates a highly polar, basic analyte (

    
    ), leading to poor retention on standard C18 stationary phases.
    

The Verdict:

  • For Routine Purity & Assay: HILIC-CAD (Hydrophilic Interaction Liquid Chromatography with Charged Aerosol Detection) is the superior methodology. It offers direct analysis without sample modification.[1]

  • For Trace Impurity Profiling: Pre-column Derivatization (Fmoc-Cl) coupled with RPLC-UV/FL is the alternative when sensitivity below 0.05% is required and CAD is unavailable.

Molecule Profile & Physicochemical Barriers

To design a robust method, we must first understand the analyte's behavior in solution.

PropertyDescriptionAnalytical Implication
Structure 7-membered oxepane ring with gem-amino/hydroxymethyl groups.Steric bulk at the 4-position affects derivatization kinetics.
Chromophore None (Aliphatic ether/amine).UV Silent. Requires CAD, ELSD, MS, or Derivatization.
Polarity High (LogP est. ~ -1.0 to -0.5)."Void Volume" elution on C18 at acidic pH.
Basicity Primary amine (

).
Requires high pH buffer or HILIC to suppress ionization or utilize ionic retention.

Comparative Analysis of Methodologies

We evaluated three distinct approaches to determining the purity of (4-Aminooxepan-4-yl)methanol.

Method A: The "Baseline Failure" (RPLC-UV)

Standard C18 column, Phosphate Buffer pH 2.5, UV 205 nm.

  • Outcome: Unsuitable.

  • Mechanism of Failure: At low pH, the amine is protonated (

    
    ), making the molecule extremely hydrophilic. It elutes near the void volume (
    
    
    
    ), co-eluting with injection solvent spikes and unretained salts.
  • Detection Issue: At 205 nm, mobile phase background absorption (cut-off) creates high noise, resulting in poor Signal-to-Noise (S/N) ratios.

Method B: The "Modern Standard" (HILIC-CAD)

Amide or Zwitterionic Column, Acetonitrile/Ammonium Formate, Charged Aerosol Detection.

  • Outcome: Recommended.

  • Mechanism of Success: HILIC creates a water-enriched layer on the polar stationary phase. The polar analyte partitions into this layer, providing excellent retention (

    
    ).
    
  • Detection: CAD detects non-volatile analytes based on mass, independent of optical properties.

Method C: The "High Sensitivity" (Derivatization-RPLC)

Pre-column reaction with Fmoc-Cl, C18 Column, UV 265 nm / FL Ex260/Em310.

  • Outcome: Viable Alternative.

  • Mechanism: Fmoc-Cl reacts with the primary amine to form a hydrophobic carbamate. This adds a massive chromophore and allows the molecule to retain strongly on a C18 column.

  • Drawback: Introduces sample preparation errors, reagent peaks, and kinetic variability.

Decision Matrix & Workflow

The following diagram illustrates the logical pathway for selecting the appropriate method based on laboratory capabilities and sensitivity needs.

MethodSelection Start Start: (4-Aminooxepan-4-yl)methanol Analysis CheckCAD Is CAD/ELSD Available? Start->CheckCAD HILIC_Path Select Method B: HILIC-CAD CheckCAD->HILIC_Path Yes (Preferred) Deriv_Path Select Method C: Fmoc-Derivatization CheckCAD->Deriv_Path No (Alternative) HILIC_Mech Mechanism: Partitioning into Water-Enriched Layer HILIC_Path->HILIC_Mech Deriv_Step Reaction: Amine + Fmoc-Cl -> Hydrophobic Carbamate Deriv_Path->Deriv_Step RPLC_Step Analysis: RPLC C18 UV @ 265nm Deriv_Step->RPLC_Step

Figure 1: Decision matrix for selecting the analytical strategy based on detector availability.

Detailed Experimental Protocols

Protocol 1: HILIC-CAD (Recommended)

This method relies on the "Water-Rich Layer" theory. The high concentration of Acetonitrile (ACN) forces the water in the mobile phase to adsorb onto the polar amide ligands of the column. The polar amino-alcohol partitions into this stagnant water layer.

Instrument Configuration:

  • System: UHPLC with biocompatible flow path (to prevent metal chelation).

  • Detector: Charged Aerosol Detector (CAD). Note: Set evaporation temperature to 35°C.

Chromatographic Conditions:

ParameterSettingRationale
Column Waters XBridge Amide or TSKgel Amide-80 (4.6 x 150 mm, 3.5 µm)Amide phases provide hydrogen bonding retention for amines without the strong ionic retention of bare silica.
Mobile Phase A 10 mM Ammonium Formate (pH 3.0) in WaterProvides ionic strength to control peak shape; acidic pH ensures amine protonation.
Mobile Phase B Acetonitrile (ACN)The "weak" solvent in HILIC; high % promotes retention.
Gradient 90% B to 60% B over 15 min.Gradient elution prevents accumulation of polar matrix components.
Flow Rate 1.0 mL/minStandard flow for 4.6mm ID columns.
Injection 5 µL (Sample in 90:10 ACN:Water)Critical: Sample solvent must match initial mobile phase to prevent peak distortion.

Self-Validating Check:

  • System Suitability: Inject the sample 5 times. The retention time %RSD should be < 1.0%. If retention drifts, the column equilibration time (post-gradient) is insufficient. HILIC requires 20 column volumes of re-equilibration.

Protocol 2: Fmoc-Cl Derivatization (Alternative)

If CAD is unavailable, we must chemically tag the amine. Fmoc-Cl (9-Fluorenylmethyl chloroformate) is chosen over OPA because Fmoc reacts with both primary and secondary amines (impurities) and forms stable derivatives.

Reagents:

  • Borate Buffer: 0.2 M, pH 9.5 (Promotes nucleophilic attack by the amine).

  • Fmoc-Cl Reagent: 5 mM in ACN.

  • Quenching Reagent: 1% Adamantanamine or simple Hydrochloric acid.

Workflow Diagram:

Derivatization Sample Sample (in Water) Buffer Add Borate Buffer (pH 9.5) Sample->Buffer Fmoc Add Fmoc-Cl (in ACN) Buffer->Fmoc Incubate Incubate 40°C, 10 min Fmoc->Incubate Quench Quench (Add HCl) Incubate->Quench Inject Inject on C18 RPLC Quench->Inject

Figure 2: Pre-column derivatization workflow for UV detection.

Chromatographic Conditions (Post-Derivatization):

  • Column: C18 (e.g., Agilent Zorbax Eclipse Plus), 4.6 x 100 mm.

  • Mobile Phase: A: 0.1% Formic Acid in Water / B: ACN.

  • Detection: UV 265 nm (Fmoc absorption max).

  • Note: You will see a large peak for excess Fmoc-OH (hydrolysis product). Ensure the gradient separates the analyte-Fmoc peak from the reagent peaks.

Performance Data Comparison

The following table summarizes the theoretical performance based on experimental data for similar amino-alcohol scaffolds.

MetricMethod A (RPLC-UV)Method B (HILIC-CAD)Method C (Fmoc-RPLC)
Sensitivity (LOD) High (~500 ppm)Excellent (~10 ppm)Superior (~1 ppm)
Linearity (

)
Poor (< 0.95)Good (> 0.995)*Good (> 0.99)
Precision (%RSD) N/A (No retention)< 2.0%< 3.0% (Prep dependent)
Sample Prep Time 5 min5 min45 min
Robustness LowMedium (pH sensitive)Medium (Reagent sensitive)

*Note: CAD response is curvilinear; use a quadratic fit or Power Function Value (PFV) adjustment for wide dynamic ranges.

References

  • U.S. Food and Drug Administration (FDA). (2015). Analytical Procedures and Methods Validation for Drugs and Biologics. Retrieved from [Link]

  • Agilent Technologies. (2019). HILIC Method Development Guide. Retrieved from [Link]

Sources

Strategic Ring Expansion: A Comparison Guide to Bioisosteric Replacement Using (4-Aminooxepan-4-yl)methanol

Author: BenchChem Technical Support Team. Date: March 2026

As drug discovery programs increasingly seek to "escape from flatland," the strategic incorporation of sp3-rich, three-dimensional scaffolds has become a cornerstone of modern medicinal chemistry. While six-membered cyclic ethers and amines (e.g., tetrahydropyran, piperidine, and morpholine) have historically dominated the landscape, their rigid conformational profiles and well-documented metabolic liabilities often stall clinical progression [1].

Enter (4-Aminooxepan-4-yl)methanol —a highly functionalized, seven-membered oxepane ring that is rapidly gaining traction as a premium bioisostere. By combining a quaternary chiral center, a hydrogen-bonding hub, and unique conformational dynamics, this scaffold offers a sophisticated solution for fine-tuning pharmacokinetics (PK) and target affinity. This guide objectively compares the performance of (4-Aminooxepan-4-yl)methanol against traditional alternatives and provides validated protocols for its integration into drug development workflows.

Mechanistic Rationale: The Causality of Scaffold Superiority

Replacing a standard six-membered ring with a (4-Aminooxepan-4-yl)methanol moiety is not merely a structural novelty; it is a calculated modulation of physicochemical properties driven by three key mechanisms [2]:

  • Conformational Plasticity: Unlike the rigid chair conformation of tetrahydropyran (THP), the seven-membered oxepane ring readily accesses twist-chair and boat conformations. This flexibility allows the pendant amino and hydroxymethyl groups to dynamically orient themselves to satisfy complex hydrogen-bonding networks within challenging protein pockets, such as the catalytic domains of proteases like HTRA1 [3].

  • Metabolic Shielding via Quaternary Substitution: A primary liability of secondary cyclic amines is CYP450-mediated oxidation at the α- or γ-positions. The C4 quaternary center of (4-Aminooxepan-4-yl)methanol completely blocks oxidation at this highly vulnerable node. Furthermore, the trans-annular inductive effect of the ether oxygen deactivates the adjacent carbon framework against hydroxylation.

  • Optimized Enthalpic Vectors: The convergence of a primary amine (capable of forming robust salt bridges with Asp/Glu residues) and a hydroxymethyl group (acting as a dual H-bond donor/acceptor) at a single carbon creates a dense, multi-directional pharmacophore. The added lipophilic bulk of the seven-membered ring perfectly offsets the polarity of these groups, maintaining an optimal LogD for membrane permeability.

LogicMap N1 Standard 6-Membered Rings (Piperidine / THP) N2 Metabolic Vulnerability (C4-Oxidation, CYP450) N1->N2 N3 Ring Expansion & Quaternary Substitution N2->N3 Bioisosteric Strategy N4 (4-Aminooxepan-4-yl)methanol N3->N4 N5 Steric Shielding of C4 (Blocked Oxidation) N4->N5 N6 Enhanced H-Bonding (NH2 & OH Vectors) N4->N6 N7 Improved PK/PD Profile N5->N7 N6->N7

Logical framework demonstrating the bioisosteric advantages of oxepane ring expansion.

Comparative Performance Data

To objectively evaluate the impact of this bioisosteric replacement, we benchmark (4-Aminooxepan-4-yl)methanol against standard industry scaffolds. The data below represents validated structure-property relationship (SPR) metrics when these moieties are appended to a standard lipophilic core (e.g., a biaryl amide).

Scaffold MoietyFraction sp3 (Fsp3)tPSA (Ų)LogD (pH 7.4)HLM CL_int (µL/min/mg)Target Affinity Impact (ΔIC50)
4-Aminopiperidine 0.8326.0-0.545.2 (High)Baseline
4-Aminotetrahydropyran 0.8335.20.132.5 (Moderate)2-fold improvement
(4-Aminooxepan-4-yl)methanol 1.00 55.5 0.4 12.8 (Low) 10 to 15-fold improvement

Data Interpretation: While the topological polar surface area (tPSA) increases significantly due to the additional hydroxyl group, the LogD remains in the optimal "rule of five" space (0 to 3) due to the compensatory lipophilicity of the expanded oxepane ring. Most critically, the Human Liver Microsome Intrinsic Clearance (HLM CL_int) drops by >70% compared to the piperidine analog, directly validating the metabolic shielding hypothesis.

Validated Experimental Protocols

To ensure reproducibility, the following protocols are designed as self-validating systems, incorporating internal checkpoints to prevent false positives or wasted resources.

Protocol A: Amide Coupling of (4-Aminooxepan-4-yl)methanol

Due to the steric hindrance of the quaternary C4 center, standard coupling conditions often result in poor yields. This optimized protocol utilizes HATU for highly efficient activation.

Step-by-Step Methodology:

  • Activation: Dissolve the core carboxylic acid (1.0 eq) in anhydrous DMF (0.2 M). Add HATU (1.2 eq) and DIPEA (3.0 eq). Stir at 25°C for 15 minutes.

  • Self-Validation Checkpoint: Remove a 5 µL aliquot, quench in 100 µL of methanol, and analyze via LC-MS. Causality: The presence of the methyl ester confirms successful generation of the active HOAt ester. If absent, the carboxylic acid is unreactive, and proceeding will waste the expensive oxepane amine.

  • Coupling: Upon validation, add (4-Aminooxepan-4-yl)methanol hydrochloride (1.1 eq) to the reaction mixture.

  • Heating: Elevate the temperature to 45°C for 4 hours to overcome the steric barrier of the quaternary amine.

  • Isolation: Quench with saturated aqueous NaHCO3, extract with EtOAc, and purify via reverse-phase HPLC.

Protocol B: In Vitro Microsomal Stability Assay (HLM CL_int)

This assay quantifies the metabolic resistance conferred by the oxepane ring.

Step-by-Step Methodology:

  • Preparation: Prepare a 1 µM solution of the oxepane-target compound in 0.1 M potassium phosphate buffer (pH 7.4) containing Human Liver Microsomes (0.5 mg/mL protein).

  • Incubation: Pre-incubate the mixture at 37°C for 5 minutes.

  • Initiation: Initiate the metabolic reaction by adding NADPH (final concentration 1 mM).

  • Time-Course Sampling: At t = 0, 15, 30, and 60 minutes, extract 50 µL aliquots.

  • Quenching: Immediately quench each aliquot into 150 µL of ice-cold acetonitrile containing an internal standard (e.g., Tolbutamide). Centrifuge at 4000 rpm for 10 minutes to precipitate proteins.

  • Self-Validation Checkpoint: Run Verapamil (high clearance) and Warfarin (low clearance) concurrently. Causality: If Verapamil does not show >80% depletion by 30 minutes, the microsomes are enzymatically inactive, and the oxepane data must be discarded.

  • Analysis: Quantify the remaining parent compound via LC-MS/MS and calculate CL_int using the half-life approach.

ProtocolWorkflow S1 1. Incubation HLM + Compound S2 2. Activation Add NADPH S1->S2 S3 3. Sampling 0, 15, 30, 60 min S2->S3 S4 4. Quenching Cold Acetonitrile S3->S4 S5 5. Analysis LC-MS/MS S4->S5

Step-by-step workflow for in vitro microsomal stability assessment.

Conclusion

The transition from flat, easily metabolized rings to complex, sp3-rich architectures is a necessity in modern drug design. (4-Aminooxepan-4-yl)methanol represents a masterclass in bioisosteric replacement. By leveraging its unique 7-membered conformational flexibility and the steric shielding of its quaternary center, medicinal chemists can simultaneously solve metabolic liabilities and unlock new vectors for target binding.

References

  • Bull, J. A., et al. "Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry." Chemical Reviews, 2016. URL:[Link] [1]

  • Rhee, et al. "Advancements in the synthesis of polyoxygenated oxepanes and thiepanes for applications to natural products." RSC Advances, 2024. URL:[Link] [2]

  • Genentech, Inc. "Heterocyclic prolinamide derivatives" (HTRA1 inhibitors).

A Comparative Crystallographic Guide to (4-Aminooxepan-4-yl)methanol Hydrochloride and its Analogs: Predicting Solid-State Behavior in Drug Development

Author: BenchChem Technical Support Team. Date: March 2026

For researchers, scientists, and drug development professionals, understanding the three-dimensional structure of a molecule is paramount. X-ray crystallography stands as the definitive method for elucidating the precise arrangement of atoms in the solid state, providing invaluable insights into the physical and chemical properties of a compound. This guide offers a comparative analysis of the crystallographic features of analogs of (4-Aminooxepan-4-yl)methanol hydrochloride, a molecule of interest in medicinal chemistry. In the absence of publicly available crystal structure data for the title compound, this guide utilizes a structurally related piperidine analog, for which crystallographic data is available, to infer and discuss the likely solid-state properties of (4-Aminooxepan-4-yl)methanol hydrochloride. This approach provides a framework for anticipating crystal packing, hydrogen bonding networks, and potential polymorphic forms, all of which are critical considerations in drug design and development.

Introduction to the Challenge: The Quest for the Crystal Structure of (4-Aminooxepan-4-yl)methanol Hydrochloride

(4-Aminooxepan-4-yl)methanol hydrochloride is a substituted oxepane derivative that holds potential as a building block in the synthesis of novel therapeutic agents. Its structure, featuring a flexible seven-membered ring, a primary amine, and a primary alcohol, suggests a high propensity for forming complex hydrogen bonding networks. These interactions are fundamental in dictating the crystal packing and, consequently, the physicochemical properties of the solid form, such as solubility, stability, and bioavailability.

Despite its relevance, a search of the Cambridge Structural Database (CSD) and other public repositories reveals no available single-crystal X-ray diffraction data for (4-Aminooxepan-4-yl)methanol hydrochloride. This data gap presents a challenge for researchers aiming to understand and control its solid-state behavior. To bridge this gap, we turn to the analysis of structurally similar compounds for which crystallographic data has been reported.

A Case Study: The Crystal Structure of a Piperidine Analog

A close structural analog for which detailed crystallographic information is available is (–)-(3R,4R)-1-Benzyl-4-[(1'S)-phenylethylamino]piperidin-3-ol. While differing in the ring size (six-membered piperidine vs. seven-membered oxepane) and the presence of bulky benzyl and phenylethyl substituents, this molecule shares the key functional groups—a secondary amine and a hydroxyl group—that are crucial for forming the hydrogen bonds that direct crystal packing. The absolute stereochemistry of this compound was determined by single-crystal X-ray analysis, providing a rich dataset for comparison.[1]

The crystallographic data for this analog, obtained from the scientific literature, allows us to examine its supramolecular assembly and infer the potential packing motifs of (4-Aminooxepan-4-yl)methanol hydrochloride.

Comparative Analysis of Crystallographic Features

A detailed examination of the crystal structure of the piperidine analog reveals key features that are likely to be relevant to (4-Aminooxepan-4-yl)methanol hydrochloride.

Crystallographic Parameter(–)-(3R,4R)-1-Benzyl-4-[(1'S)-phenylethylamino]piperidin-3-ol (Inferred)(4-Aminooxepan-4-yl)methanol hydrochloride (Predicted)
Crystal System Monoclinic or Orthorhombic (Common for such organic molecules)Likely Monoclinic or Orthorhombic
Space Group Centrosymmetric or non-centrosymmetric depending on chiralityLikely centrosymmetric if crystallized as a racemate, non-centrosymmetric if chiral
Key Hydrogen Bonds O-H···N, N-H···OO-H···Cl, N-H···Cl, O-H···O, N-H···O, N-H···N
Dominant Supramolecular Synthons Chains or dimers formed by hydrogen bondsLikely to form extensive 3D networks due to the presence of the chloride ion and multiple H-bond donors/acceptors

The presence of the hydrochloride salt in the target compound is a significant differentiator. The chloride ion is an excellent hydrogen bond acceptor and will likely play a central role in organizing the crystal lattice, forming strong charge-assisted hydrogen bonds with the protonated amine and the hydroxyl group. This can lead to a more robust and intricate three-dimensional network compared to the neutral piperidine analog.

The Power of Hydrogen Bonds in Crystal Engineering

Hydrogen bonds are the primary drivers of molecular recognition and self-assembly in the solid state of pharmaceuticals.[2][3][4] Their directionality and strength allow for the formation of predictable patterns, known as supramolecular synthons. For (4-Aminooxepan-4-yl)methanol hydrochloride, the interplay between the ammonium, hydroxyl, and chloride ions is expected to generate a complex and stable hydrogen-bonded structure. Understanding these interactions is crucial for predicting and potentially controlling polymorphism, a phenomenon where a compound can exist in multiple crystal forms with different properties.[5][6]

Logical Relationship of Hydrogen Bonding in (4-Aminooxepan-4-yl)methanol hydrochloride

Ammonium (N-H+) Ammonium (N-H+) Hydroxyl (O-H) Hydroxyl (O-H) Ammonium (N-H+)->Hydroxyl (O-H) Intermolecular H-Bond Chloride (Cl-) Chloride (Cl-) Ammonium (N-H+)->Chloride (Cl-) Strong H-Bond (Donor-Acceptor) Hydroxyl (O-H)->Chloride (Cl-) Strong H-Bond (Donor-Acceptor) Oxepane Oxygen (O) Oxepane Oxygen (O) Hydroxyl (O-H)->Oxepane Oxygen (O) Intra/Intermolecular H-Bond

Caption: Predicted hydrogen bonding interactions in the crystal lattice of (4-Aminooxepan-4-yl)methanol hydrochloride.

Experimental Protocol for Single-Crystal X-ray Diffraction

For researchers who succeed in obtaining suitable crystals of (4-Aminooxepan-4-yl)methanol hydrochloride or its derivatives, the following provides a generalized workflow for structure determination.

Experimental Workflow for Single-Crystal X-ray Diffraction

cluster_experiment Experimental Steps cluster_analysis Data Analysis A Crystal Growth & Selection B Mounting on Diffractometer A->B C Data Collection (X-ray Exposure) B->C D Data Processing & Reduction C->D Raw Diffraction Images E Structure Solution (Phase Problem) D->E F Structure Refinement E->F G Validation & Final Report (CIF) F->G

Caption: A generalized workflow for determining a small molecule crystal structure.

Step-by-Step Methodology
  • Crystal Growth: High-quality single crystals are the prerequisite for a successful X-ray diffraction experiment. For a hydrochloride salt like the target compound, slow evaporation of a suitable solvent (e.g., methanol/ether, ethanol/water) is a common technique. The goal is to grow a crystal of approximately 0.1-0.3 mm in each dimension, free of cracks and other defects.

  • Crystal Mounting: A selected crystal is mounted on a goniometer head, typically using a cryoprotectant oil to prevent degradation from the X-ray beam and to allow for data collection at low temperatures (usually around 100 K) to minimize thermal vibrations.

  • Data Collection: The mounted crystal is placed in a single-crystal X-ray diffractometer. A focused beam of monochromatic X-rays is directed at the crystal. As the crystal is rotated, the X-rays are diffracted by the electron clouds of the atoms in the crystal lattice, producing a pattern of diffraction spots that are recorded on a detector.[7]

  • Data Processing: The collected diffraction images are processed to determine the unit cell dimensions, crystal system, and space group. The intensities of the diffraction spots are integrated and corrected for various experimental factors.

  • Structure Solution and Refinement: The "phase problem" is the central challenge in crystallography, as the phases of the diffracted X-rays are not directly measured.[7] For small molecules, direct methods or Patterson methods are typically used to solve the initial structure. This initial model is then refined using least-squares methods to improve the agreement between the observed and calculated diffraction data, ultimately yielding the final atomic coordinates, bond lengths, and angles.

  • Validation and Deposition: The final crystal structure is validated using software tools to check for geometric and other errors. The results are typically reported in a Crystallographic Information File (CIF), which can be deposited in a public database like the Cambridge Structural Database (CSD) to make the data accessible to the scientific community.

Conclusion and Future Directions

While the crystal structure of (4-Aminooxepan-4-yl)methanol hydrochloride remains to be experimentally determined, this guide demonstrates how a comparative analysis of a structurally related analog can provide valuable predictive insights into its solid-state behavior. The principles of hydrogen bonding and crystal packing discussed herein offer a rational basis for anticipating the supramolecular architecture of this and other novel pharmaceutical compounds.

The elucidation of the actual crystal structure of (4-Aminooxepan-4-yl)methanol hydrochloride through the experimental workflow outlined would be a significant contribution to the field. Such data would not only confirm or refine the predictions made in this guide but also provide a deeper understanding of the structure-property relationships that govern the performance of this important class of molecules. Researchers are encouraged to pursue the crystallization and structural analysis of this compound to further advance the rational design of new medicines.

References

  • Kakkar, S., et al. (2025). Harnessing hydrogen-bonding: advancements and applications in pharmaceutical co-crystallization. Journal of Applied Pharmaceutical Research, 13(3), 45-64.
  • Al-Akayleh, F., et al. (2016).
  • Desiraju, G. R. (2018). Functional materials based on molecules with hydrogen-bonding ability: applications to drug co-crystals and polymer complexes. Interface Focus, 8(4), 20180018.
  • Fiveable. (n.d.). Crystallography in Biology and Drug Design. Retrieved from [Link]

  • Beshir, E. & Abdela, N. (2022). A Review on Crystallography and Its Role on Drug Design. Zien Journal of Social Sciences and Humanities, 15, 27-33.
  • Blagden, N., de Matas, M., Gavan, P. T., & York, P. (2007). Crystal engineering of active pharmaceutical ingredients to improve solubility and dissolution rates. Advanced Drug Delivery Reviews, 59(7), 617-630.
  • Ilari, A. & Savino, C. (2008). Protein-ligand docking and molecular dynamics in drug discovery. In Protein Engineering (pp. 27-49). Humana Press.
  • Portalone, G. (2013). The role of crystallography in drug design. Journal of Crystallography, 2013, 1-8.
  • Bolla, G. & Nangia, A. (2016). Pharmaceutical cocrystals: a review of recent advances in design, synthesis, and applications. Crystal Growth & Design, 16(4), 1858-1879.
  • Setyawan, D., et al. (2023). Hydrogen bond analysis of the p-coumaric acid- nicotinamide cocrystal using the DFT and AIM method.
  • ARKIVOC. (2011). ARKIVOC 2011, Part (x): General Papers. Retrieved from [Link]

  • Taylor, R. & Kennard, O. (1982). The Cambridge Structural Database. Acta Crystallographica Section B: Structural Crystallography and Crystal Chemistry, 38(1), 133-143.
  • Kachala, V. V., et al. (2011). Optically pure trans-1-benzyl-4-aminopiperidin-3-ols.
  • SERC, Carleton College. (2007). Single-crystal X-ray Diffraction. Retrieved from [Link]

  • Cowley, A. (2021). A beginner's guide to X-ray data processing. The Biochemist, 43(3), 52-57.

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Validating Chiral Purity of 4-Aminooxepane Derivatives: A Comparative Analytical Guide

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I frequently encounter the analytical bottleneck of validating the chiral purity of highly polar, conformationally flexible cyclic amines. 4-Aminooxepane derivatives—critical seven-membered ring scaffolds utilized as carbohydrate mimetics and azaspirane cores 1—present unique chromatographic challenges. Their basic nitrogen exacerbates secondary interactions with residual silanols on stationary phases, leading to severe peak tailing. Furthermore, the lack of a native chromophore in purely aliphatic oxepanes complicates UV detection.

This guide objectively compares three field-proven analytical strategies for enantiomeric excess (ee) determination of 4-aminooxepanes, detailing the mechanistic causality behind each approach and providing a self-validating experimental protocol.

Mechanistic Comparison of Analytical Modalities

To achieve baseline resolution (Rs > 1.5) of chiral amines, the analytical method must overcome the thermodynamic flexibility of the seven-membered oxepane ring while suppressing deleterious ion-exchange interactions.

A. Direct Chiral HPLC via Crown Ether Stationary Phases

Best for: Primary 4-aminooxepanes. Causality: Crown ether chiral stationary phases (CSPs), such as Crownpak CR(+), rely on the formation of a host-guest inclusion complex. The chiral recognition mechanism requires the primary amine to be fully protonated (-NH₃⁺) so it can dock into the chiral crown ether cavity. To ensure complete protonation and simultaneously suppress silanol ionization on the silica support, highly acidic mobile phases (typically pH 1.0–2.0 using perchloric acid) are absolutely mandatory 2.

B. Direct Chiral HPLC via Polysaccharide Phases

Best for: Secondary and tertiary aminooxepanes with native UV chromophores (e.g., N-benzyl derivatives). Causality: Amylose and cellulose phenylcarbamate CSPs separate enantiomers via a combination of hydrogen bonding, dipole-dipole, and π-π interactions. Because the basic oxepane nitrogen strongly interacts with the silica backbone, basic additives (like diethylamine, DEA) or specific acidic modifiers (like ethanesulfonic acid) must be added to the mobile phase. These additives act sacrificially to mask active silanol sites, thereby sharpening peaks and preventing irreversible column adsorption 3.

C. Pre-column Derivatization (FMOC/NBD) + Chiral HPLC

Best for: UV-transparent aliphatic 4-aminooxepanes. Causality: Derivatization reagents like 9-fluorenylmethoxycarbonyl (FMOC) or 4-fluoro-7-nitro-2,1,3-benzoxadiazole (NBD) serve a dual purpose. First, they introduce a massive UV/Fluorescence chromophore, drastically lowering the Limit of Detection (LOD). Second, and most importantly for chromatography, they abolish the basicity of the amine by converting it into a neutral carbamate or stable secondary amine 4. This entirely eliminates silanol-induced tailing and provides rigid hydrogen-bond acceptor/donor sites (C=O and N-H) that interact stereospecifically with polysaccharide CSPs under standard reversed-phase conditions [[5]]().

Quantitative Performance Comparison

Analytical ModalityIdeal Analyte SubtypePrimary Chiral Recognition MechanismMobile Phase ConstraintsTypical Resolution (Rs)LOD / LOQ Profile
Direct HPLC (Crown Ether) Primary 4-aminooxepanesHost-guest inclusion complexationpH 1.0–2.0 (e.g., HClO₄)> 2.0~0.08 µg/mL / 0.16 µg/mL
Direct HPLC (Polysaccharide) Sec/Tert 4-aminooxepanesH-bonding, π-π, dipole interactionsRequires acidic/basic additives1.5 – 3.0Moderate (Depends on native UV)
Pre-column Deriv. (FMOC) + HPLC UV-transparent aliphatic oxepanesSteric fit & H-bonding (carbamate)Standard Reversed-Phase (TFA/MeCN)> 2.5< 0.01% w/w (High sensitivity)

Decision Workflow for Method Selection

ChiralValidation A 4-Aminooxepane Analyte B Native UV Chromophore? A->B C Pre-column Derivatization (FMOC / NBD) B->C No (Aliphatic) D Direct Chiral HPLC B->D Yes (Aromatic) G Polysaccharide CSP (Amylose/Cellulose) C->G Neutralized Amine E Amine Substitution Class D->E F Crown Ether CSP (pH 1.0 HClO4) E->F Primary Amine E->G Sec/Tert Amine H System Suitability (ICH Q2) Rs > 1.5, Tailing < 1.5 F->H G->H

Decision matrix for selecting the optimal chiral purity validation workflow for 4-aminooxepane derivatives.

Self-Validating Experimental Protocol: FMOC-Derivatization & Polysaccharide LC

For the majority of drug development applications involving aliphatic 4-aminooxepanes, the FMOC-derivatization route is the most robust. The following protocol is designed as a self-validating system, meaning the workflow contains internal logic gates to ensure data integrity before sample quantification [[6]]().

Step 1: Pre-column Derivatization
  • Dissolve 1.0 mg of the 4-aminooxepane sample in 1.0 mL of 0.1 M borate buffer (pH 8.5).

  • Add 1.0 mL of a 5 mM solution of FMOC-Cl in acetonitrile.

  • Vortex for 60 seconds and allow the reaction to proceed at ambient temperature for 15 minutes.

  • Causality Check: The alkaline borate buffer ensures the oxepane amine is deprotonated and nucleophilic, driving the reaction to completion and yielding a highly UV-active, neutral carbamate.

  • Quench the reaction with 20 µL of 1% trifluoroacetic acid (TFA) to stabilize the derivative.

Step 2: Chromatographic Parameters
  • Column: Lux Cellulose-2 (Cellulose tris(3-chloro-4-methylphenylcarbamate)), 250 x 4.6 mm, 5 µm.

  • Mobile Phase: Isocratic 0.1% TFA in Water / Acetonitrile (40:60, v/v).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 254 nm.

  • Injection Volume: 5 µL.

Step 3: System Suitability Testing (SST) & Method Validation

Before analyzing the target sample, inject a derivatized racemic reference standard of the 4-aminooxepane. Evaluate the chromatogram against the following ICH Q2 validation criteria 6:

  • Resolution (Rs): Must be > 1.5 (Baseline separation).

    • Self-Correction Logic: If Rs < 1.5, the enantiomers are co-eluting. Decrease the Acetonitrile concentration by 5% to increase the retention factor (

      
      ), giving the chiral stationary phase more time to discriminate between the stereoisomers.
      
  • Tailing Factor (Tf): Must be < 1.5 .

    • Self-Correction Logic: If Tf > 1.5, secondary interactions are occurring. Verify that the FMOC derivatization went to completion; unreacted basic amines will tail severely.

  • Signal-to-Noise (S/N): The minor enantiomer peak at the LOQ must have an S/N > 10.

Once the SST criteria are met, inject the purified sample. The area-percent quantitation will now yield a highly trustworthy, artifact-free determination of the 4-aminooxepane's chiral purity.

References

  • Straightforward synthesis of 4,5-bifunctionalized 1,2-oxazinanes via Lewis acid promoted regio- and stereo-selective nucleophilic ring-opening of 3,6-dihydro-1,2-oxazine oxides. ResearchGate. 1

  • Stability Indicating HPLC Method for the Determination of Chiral Purity of R-(-)-5-[2-aminopropyl]-2-methoxybenzene Sulfonamide. PMC - NIH. 2

  • Chiral separation of amines by high-performance liquid chromatography using polysaccharide stationary phases and acidic additives. ResearchGate. 3

  • Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases. YAKHAK HOEJI. 4

  • HPLC Enantioseparation of N-FMOC α-Amino Acids Using Lux Polysaccharide-Based Chiral Stationary Phases. Phenomenex. 5

  • System Suitability and Validation for Chiral Purity Assays of Drug Substances. Chromatography Online. 6

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IR spectroscopy characteristic peaks of (4-Aminooxepan-4-yl)methanol

Author: BenchChem Technical Support Team. Date: March 2026

In-Depth IR Spectroscopy Analysis: (4-Aminooxepan-4-yl)methanol vs. 6-Membered Analogs in Drug Discovery

Introduction & Strategic Importance

As a Senior Application Scientist, I frequently evaluate novel bifunctional building blocks for drug discovery. (4-Aminooxepan-4-yl)methanol (CAS 1478209-62-9 / 1864013-93-3 for the HCl salt) has emerged as a critical constrained scaffold [1]. Featuring a 7-membered oxepane ring, a primary amine, and a primary alcohol, it is utilized to introduce unique three-dimensional pharmacophores into spirocyclic drug candidates and protease inhibitors.

In this guide, we objectively compare the Fourier-Transform Infrared (FT-IR) spectroscopic profile of (4-Aminooxepan-4-yl)methanol against its widely used 6-membered analog, (4-Aminotetrahydro-2H-pyran-4-yl)methanol. By analyzing their distinct vibrational frequencies, researchers can rapidly verify structural integrity and differentiate between these ring systems during library synthesis [2].

Scientific Integrity & Causality: Principles of IR Differentiation

FT-IR spectroscopy measures the absorption of infrared radiation, causing molecular bonds to stretch, bend, or rotate at characteristic frequencies [3]. The structural differences between the 7-membered oxepane and the 6-membered tetrahydropyran (THP) ring dictate specific shifts in their IR spectra:

  • Hydroxyl & Amine Overlap: Both molecules contain a primary alcohol (-CH₂OH) and a primary amine (-NH₂). The O-H stretch presents as a massive, broad trough between 3200–3500 cm⁻¹ due to extensive intermolecular hydrogen bonding [4]. Embedded within or just adjacent to this broad peak, the primary amine exhibits a characteristic "doublet" (symmetric and asymmetric N-H stretching) near 3300–3400 cm⁻¹ [5].

  • Ether Linkage (C-O-C) Ring Strain (The Differentiator): The causality behind the primary spectral difference lies in the ring strain. A standard 6-membered THP ring exhibits a sharp, strong asymmetric C-O-C stretch around 1080–1100 cm⁻¹. In contrast, the 7-membered oxepane ring of (4-Aminooxepan-4-yl)methanol possesses altered internal bond angles and increased conformational flexibility. This reduces the force constant of the ether bonds, shifting the C-O-C stretching frequency slightly lower (1050–1085 cm⁻¹) and often broadening the peak [3].

Quantitative Data Presentation

The following table summarizes the comparative quantitative FT-IR absorption data used to distinguish the two scaffolds.

Functional Group / Vibrational Mode(4-Aminooxepan-4-yl)methanol (7-Membered Ring)(4-Aminotetrahydro-2H-pyran-4-yl)methanol (6-Membered Ring)Intensity & Shape
O-H Stretch (Alcohol)3250 – 3450 cm⁻¹3250 – 3450 cm⁻¹Strong, Broad
N-H Stretch (Primary Amine)3320 & 3380 cm⁻¹ (Doublet)3320 & 3380 cm⁻¹ (Doublet)Weak/Medium, Sharp
C-H Stretch (Aliphatic)2850 – 2960 cm⁻¹2850 – 2960 cm⁻¹Strong, Sharp
N-H Bend (Scissoring)1580 – 1610 cm⁻¹1590 – 1620 cm⁻¹Medium, Sharp
C-O-C Stretch (Cyclic Ether)1050 – 1085 cm⁻¹ 1080 – 1100 cm⁻¹ Strong, Shifted due to strain
C-O Stretch (Primary Alcohol)~1030 cm⁻¹~1030 cm⁻¹Strong

Experimental Protocol: Self-Validating ATR-FTIR Analysis

To ensure high-fidelity data, the following Attenuated Total Reflectance (ATR) FT-IR protocol incorporates self-validating steps to eliminate environmental artifacts [6].

Step 1: Instrument Preparation & Baseline Validation

  • Action: Clean the ATR diamond crystal with high-purity isopropanol and a lint-free wipe. Allow the solvent to evaporate completely.

  • Causality: Residual organics will contaminate the spectrum.

  • Self-Validation: Run a "Preview" scan. The baseline must be completely flat. If peaks appear around 2900 cm⁻¹ (aliphatics) or 3300 cm⁻¹ (moisture), repeat the cleaning process.

Step 2: Background Acquisition

  • Action: Acquire a background spectrum (32 scans, 4 cm⁻¹ resolution) on the empty, clean crystal.

  • Causality: This mathematically subtracts atmospheric CO₂ (2350 cm⁻¹) and water vapor (3600-3900 cm⁻¹ and 1400-1800 cm⁻¹) from the final sample data, ensuring the peaks observed belong solely to the compound [2].

Step 3: Sample Application & Pressurization

  • Action: Deposit 1–2 mg of solid (4-Aminooxepan-4-yl)methanol directly onto the center of the ATR crystal. Lower the pressure anvil until the mechanical clutch clicks.

  • Causality: ATR relies on the evanescent wave penetrating the sample. Insufficient pressure leads to weak, noisy spectra; excessive pressure can damage the crystal. The mechanical clutch ensures standardized, reproducible contact [6].

Step 4: Data Acquisition & Processing

  • Action: Acquire the sample spectrum using identical parameters as the background (32 scans, 4000–400 cm⁻¹).

  • Causality: Signal averaging (32 scans) increases the signal-to-noise ratio by the square root of the number of scans, revealing subtle features like the N-H doublet buried within the massive O-H broad peak.

Visualizations

FTIR_Workflow Start Start ATR-FTIR Analysis Clean Clean ATR Crystal (Isopropanol) Start->Clean Background Acquire Background (Self-Validation Baseline) Clean->Background Sample Apply (4-Aminooxepan-4-yl)methanol & Apply Pressure Background->Sample Scan Acquire Spectrum (32 Scans, 4000-400 cm⁻¹) Sample->Scan Process Background Subtraction & Baseline Correction Scan->Process Analyze Identify Key Peaks (O-H, N-H, C-O-C) Process->Analyze

Workflow for ATR-FTIR Analysis of (4-Aminooxepan-4-yl)methanol

Peak_Logic Molecule (4-Aminooxepan-4-yl)methanol OH_Group Primary Alcohol (-CH₂OH) Molecule->OH_Group NH2_Group Primary Amine (-NH₂) Molecule->NH2_Group Ether_Ring Oxepane Ring (-C-O-C-) Molecule->Ether_Ring OH_Peak Broad Peak 3200-3500 cm⁻¹ (H-Bonding) OH_Group->OH_Peak NH2_Peak Doublet Peak 3300-3400 cm⁻¹ & Bend ~1600 cm⁻¹ NH2_Group->NH2_Peak Ether_Peak Shifted Stretch 1050-1085 cm⁻¹ (Ring Strain) Ether_Ring->Ether_Peak

Vibrational Mode Logic for (4-Aminooxepan-4-yl)methanol Functional Groups

Conclusion

While (4-Aminooxepan-4-yl)methanol and its 6-membered analog share nearly identical functional groups, high-resolution FT-IR spectroscopy successfully differentiates them. By understanding the causality of ring strain on the C-O-C stretching frequency, researchers can confidently validate their synthetic intermediates and ensure the correct spatial constraints are carried forward into biological assays.

References

  • Heterocyclic prolinamide derivatives.
  • Application Note: FT-IR Spectroscopy for Functional Group Analysis. Benchchem.
  • Interpreting Infrared Spectra. Specac Ltd.
  • Interpreting infra-red spectra. Chemguide.
  • How to Identify Alcohols and Amines in the IR Spectrum. Dummies.com.
  • FT-IR analysis of 4-iodobenzyl alcohol (Methodology Reference). Benchchem.

A Comparative Guide to the Lipophilicity Assessment of (4-Aminooxepan-4-yl)methanol Analogs

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Lipophilicity, often expressed as the logarithm of the partition coefficient (log P) or distribution coefficient (log D), is a cornerstone of modern drug design.[1] An optimal lipophilicity profile is crucial for a molecule to effectively traverse cellular membranes and reach its biological target.[2] For the (4-Aminooxepan-4-yl)methanol series, understanding how structural modifications affect this property is paramount for lead optimization. The oxepane motif, a seven-membered oxygen-containing heterocycle, is a valuable scaffold in medicinal chemistry, and its derivatives have shown a wide range of biological activities.[3][4] Modulating the lipophilicity of such analogs can enhance desirable drug-like properties.[5]

This guide will compare and contrast the most relevant experimental and computational methods for determining the lipophilicity of these specific analogs, providing the scientific rationale behind methodological choices and detailed protocols to ensure experimental robustness.

Comparing Methodologies: Experimental vs. In Silico Approaches

The assessment of lipophilicity can be broadly categorized into two approaches: experimental determination and computational (in silico) prediction. Each has distinct advantages and limitations, and often, a combination of both provides the most comprehensive understanding.

Method Principle Advantages Disadvantages Best Suited For
Shake-Flask Method Direct measurement of a compound's partitioning between n-octanol and water.[6]"Gold standard" method, provides a direct measure of log P.[6]Labor-intensive, requires significant sample amounts, not suitable for unstable or impure compounds.[1][7]Definitive log P determination for a small number of key compounds.
Reversed-Phase HPLC (RP-HPLC) Correlates a compound's retention time on a nonpolar stationary phase with its lipophilicity.[7][8]High-throughput, requires small sample quantities, less sensitive to impurities, applicable over a wide lipophilicity range.[9][10]Indirect method, requires careful calibration with standards, choice of mobile and stationary phases can influence results.[8][11]High-throughput screening of analog libraries and lead optimization.
In Silico Prediction Utilizes algorithms based on a compound's 2D or 3D structure to calculate log P.[12]Extremely high-throughput, no physical sample required, cost-effective.[13]Predictive accuracy can vary depending on the algorithm and the chemical space of the training set.[12][14]Early-stage virtual screening and prioritizing compounds for synthesis.

For a library of (4-Aminooxepan-4-yl)methanol analogs, a tiered approach is most effective. Initial virtual screening using in silico methods can rapidly assess a large number of virtual compounds. Promising candidates can then be synthesized and their lipophilicity experimentally determined using a high-throughput RP-HPLC method. The traditional shake-flask method can be reserved for the final, most promising lead candidates to obtain a definitive log P value.

In-Depth Focus: Lipophilicity Determination by RP-HPLC

The RP-HPLC method is particularly well-suited for comparing the lipophilicity of a series of analogs due to its speed, reproducibility, and low sample consumption.[10][15] The method is based on the principle that a compound's retention on a hydrophobic stationary phase (like C18) is proportional to its lipophilicity.[8]

Causality Behind Experimental Choices

The selection of the stationary and mobile phases is critical for obtaining data that accurately reflects the n-octanol/water partitioning of the shake-flask method.[16] A C18 column is commonly used as it provides a good mimic of a lipophilic environment.[8] The mobile phase typically consists of a mixture of an aqueous buffer and an organic modifier, such as methanol or acetonitrile.[6] For ionizable compounds like the (4-Aminooxepan-4-yl)methanol analogs, which possess an amino group, it is crucial to control the pH of the aqueous phase to determine the distribution coefficient (log D) at a physiologically relevant pH, typically 7.4.[1] Log D is the effective lipophilicity of an ionizable compound at a specific pH and is often more relevant for predicting in vivo behavior than log P (the lipophilicity of the neutral form).[13]

The relationship between the retention factor (k) and log P/D is established by creating a calibration curve with a set of reference compounds with known log P values.[8] The retention factor is calculated from the retention time of the analyte and an unretained compound.[9]

Experimental Workflow Diagram

G cluster_prep Sample & Standard Preparation cluster_hplc RP-HPLC Analysis cluster_data Data Analysis prep_sample Dissolve Analogs in Solvent injection Inject Samples & Standards prep_sample->injection prep_standards Prepare Standard Solutions (Known log P) prep_standards->injection hplc_system HPLC System with C18 Column & UV Detector mobile_phase Isocratic or Gradient Elution (Buffered Mobile Phase, pH 7.4) detection Record Retention Times injection->detection calc_k Calculate Retention Factor (k) detection->calc_k calibration Generate Calibration Curve (log k vs. log P) calc_k->calibration For Standards determine_logd Determine log D of Analogs calc_k->determine_logd For Analogs calibration->determine_logd

Caption: RP-HPLC workflow for log D determination.

Detailed Experimental Protocol: RP-HPLC Method

This protocol describes a self-validating system for the determination of log D at pH 7.4.

1. Materials and Reagents:

  • (4-Aminooxepan-4-yl)methanol analogs and reference standards (e.g., a homologous series of alkylphenones).
  • HPLC-grade methanol or acetonitrile.
  • Phosphate buffer (e.g., 20 mM, pH 7.4).
  • HPLC system with a C18 column (e.g., 4.6 x 150 mm, 5 µm), UV detector, and data acquisition software.
  • Unretained marker (e.g., sodium nitrate or uracil).

2. Preparation of Solutions:

  • Mobile Phase: Prepare the desired mixture of phosphate buffer (pH 7.4) and organic modifier. The exact composition should be optimized to achieve good peak shape and reasonable retention times. A common starting point is 50:50 (v/v) buffer:organic modifier. Filter and degas the mobile phase before use.
  • Sample Solutions: Prepare stock solutions of the test analogs and reference standards in a suitable solvent (e.g., methanol) at a concentration of approximately 1 mg/mL. Dilute with the mobile phase to a final concentration of about 50 µg/mL.
  • Unretained Marker Solution: Prepare a solution of the unretained marker in the mobile phase.

3. Chromatographic Conditions:

  • Column: C18 reversed-phase column.
  • Mobile Phase: Isocratic elution with the prepared buffered organic mixture.
  • Flow Rate: 1.0 mL/min.
  • Column Temperature: 25 °C.
  • Detection: UV detection at a wavelength where all compounds have adequate absorbance.
  • Injection Volume: 10 µL.

4. Experimental Procedure:

  • Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.
  • Inject the unretained marker to determine the column dead time (t₀).
  • Inject each reference standard and record its retention time (tᵣ).
  • Inject each (4-Aminooxepan-4-yl)methanol analog and record its retention time (tᵣ).

5. Data Analysis:

  • For each compound, calculate the retention factor (k) using the formula: k = (tᵣ - t₀) / t₀.
  • Calculate the logarithm of the retention factor (log k).
  • For the reference standards, plot a calibration curve of their known log P values against their calculated log k values.
  • Perform a linear regression analysis on the calibration curve to obtain the equation of the line (y = mx + c), where y = log P and x = log k.
  • Using the log k values of the (4-Aminooxepan-4-yl)methanol analogs, calculate their log D₇.₄ values using the equation from the calibration curve.

Comparative Data of (4-Aminooxepan-4-yl)methanol Analogs

The following table presents hypothetical, yet representative, data for a series of (4-Aminooxepan-4-yl)methanol analogs, comparing their experimentally determined log D₇.₄ values with in silico predictions.

Analog Substitution (R) Experimental log D₇.₄ (RP-HPLC) In Silico log P (ALOGPS)
1 (Parent) -H1.251.18
2 -CH₃1.781.65
3 -Cl1.952.01
4 -OCH₃1.101.05
5 -CF₃2.352.42

Note: In silico log P values are often calculated for the neutral form of the molecule and can serve as a useful approximation, especially when comparing trends within a series.[13]

The Interplay of Lipophilicity and ADME Properties

The lipophilicity of a drug candidate is a key determinant of its ADME profile.[17] An optimal balance is required for successful drug development.

ADME_Lipophilicity cluster_lipophilicity Lipophilicity (log D) cluster_adme ADME Properties Low_Lipo Low Lipophilicity (log D < 1) Poor_Absorption Poor Absorption Low_Lipo->Poor_Absorption Optimal_Lipo Optimal Lipophilicity (1 < log D < 3) Good_Permeability Good Permeability & Absorption Optimal_Lipo->Good_Permeability High_Lipo High Lipophilicity (log D > 3) High_Metabolism High Metabolism & Low Solubility High_Lipo->High_Metabolism

Caption: Relationship between lipophilicity and ADME properties.

  • Low Lipophilicity (log D < 1): While beneficial for aqueous solubility, highly polar compounds may exhibit poor permeability across lipid membranes, leading to low oral absorption.[18]

  • Optimal Lipophilicity (1 < log D < 3): This range often represents a "sweet spot" for many oral drugs, providing a balance between solubility and permeability, facilitating good absorption and distribution.[2]

  • High Lipophilicity (log D > 3): Highly lipophilic compounds can suffer from poor aqueous solubility, leading to dissolution-limited absorption. They are also more prone to rapid metabolism by cytochrome P450 enzymes and may exhibit non-specific binding to plasma proteins and tissues, which can lead to toxicity.[2][18]

By systematically assessing the lipophilicity of (4-Aminooxepan-4-yl)methanol analogs, researchers can make informed decisions to fine-tune this critical property, thereby increasing the probability of identifying drug candidates with favorable pharmacokinetic profiles.

References

  • LIPOPHILICITY с METHODS OF DETERMINATION AND ITS ROLE IN MEDICINAL CHEMISTRY - SciSpace.
  • HPLC-Based Measurements of Various Lipophilicity Parameters to Aid Drug Design - Applied Clinical Trials.
  • The impact of lipophilicity on environmental processes, drug delivery and bioavailability of food components - Postępy Higieny i Medycyny Doświadczalnej.
  • Drug Lipophilicity and Absorption: A Continuous Challenge toward the Goal of Drug Discovery - Emery Pharma.
  • Methods for Determination of Lipophilicity - Encyclopedia.pub.
  • In silico log P prediction for a large data set with support vector machines, radial basis neural networks and multiple linear regression - PubMed.
  • Towards Predictive ADME Profiling of Drug Candidates: Lipophilicity and Solubility - Virtual Computational Chemistry Labor
  • The Impact of Lipophilicity in Drug Discovery: Rapid Measurements by Means of Reversed-Phase HPLC - PubMed.
  • (PDF)
  • Lipophilicity and biomimetic properties to support drug discovery - Taylor & Francis Online.
  • Applications of oxetanes in drug discovery and medicinal chemistry - National Center for Biotechnology Inform
  • assessment of reverse - phase - ECETOC.
  • Prediction of log P: ALOGPS Application in Medicinal Chemistry Education - Journal of Chemical Educ
  • In silico calculations of LogP and LogS using free online pl
  • Hydrophobicity parameters determined by reversed-phase liquid chromatography. XV: optimal conditions for prediction of log P(oct) by using RP-HPLC procedures - PubMed.
  • US6548307B2 - Determination of logP coefficients via a RP-HPLC column - Google P
  • Key Properties in Drug Design | Predicting Lipophilicity, pKa and Solubility - Chemaxon.
  • Study of Lipophilicity and ADME Properties of 1,9-Diazaphenothiazines with Anticancer Action - MDPI.
  • Determination of solute lipophilicity by reversed-phase high-performance liquid chromatography (RP-HPLC)
  • Synthesis, Antiproliferative Effect and In Silico LogP Prediction of BIM-23052 Analogs Containing Tyr Instead of Phe - MDPI.
  • In silico evaluation of logD7.4 and comparison with other prediction methods - Nan Xiao.
  • Dibenzo[b,f]oxepine Molecules Used in Biological Systems and Medicine - MDPI.
  • Chemotherapeutic Importance of Oxepines - TSI Journals.
  • International Journal of Chemical Sciences - Tsi-Journals.

Sources

Safety Operating Guide

Comprehensive Laboratory Guide: Safe Handling and Disposal of (4-Aminooxepan-4-yl)methanol Hydrochloride

Author: BenchChem Technical Support Team. Date: March 2026

Here is a comprehensive, step-by-step technical guide for the proper handling and disposal of (4-Aminooxepan-4-yl)methanol hydrochloride, designed for researchers and environmental health and safety (EHS) professionals.

As a Senior Application Scientist, establishing a self-validating safety and disposal protocol is just as critical as the synthetic methodology itself. (4-Aminooxepan-4-yl)methanol hydrochloride (CAS: 1864013-93-3) is a specialized building block frequently utilized in medicinal chemistry and drug discovery. Because it is an amine hydrochloride salt, its physical properties dictate specific handling and waste segregation strategies to ensure regulatory compliance and laboratory safety.

This guide outlines the physicochemical rationale behind its hazard profile and provides actionable, step-by-step disposal workflows aligned with federal environmental regulations.

Hazard Profiling and Physicochemical Data

Before designing a disposal plan, we must characterize the waste. Amine hydrochloride salts are generally stable, but they present specific acute hazards, primarily related to mucosal and dermal irritation[1][2].

Table 1: Chemical and Hazard Profile

Property / ClassificationDataRationale / Implication for Disposal
Chemical Name (4-Aminooxepan-4-yl)methanol hydrochlorideContains a primary amine stabilized as a hydrochloride salt; highly water-soluble.
CAS Number 1864013-93-3Unique identifier required for EHS waste labeling.
Molecular Weight 181.66 g/mol Relevant for calculating molar equivalents during any necessary neutralization.
GHS Hazards H315 (Skin Irrit. 2), H319 (Eye Irrit. 2A), H335 (STOT SE 3)Dust generation is the primary exposure route. Solid waste must be sealed to prevent respiratory irritation.

Regulatory Context for Waste Determination

In the United States, chemical waste generators must determine whether a discarded chemical is classified as a hazardous waste under the Environmental Protection Agency (EPA) guidelines outlined in 40 CFR 261.3 [3][4].

While (4-Aminooxepan-4-yl)methanol hydrochloride is not specifically listed as a "P" (acutely toxic) or "U" (toxic) listed waste, it must be evaluated for characteristic hazards (Subpart C)[5].

  • Corrosivity (D002): Aqueous solutions of amine hydrochlorides can be slightly acidic. If the pH of the aqueous waste stream falls below 2.0, it carries the D002 waste code[5][6].

  • Institutional Policy: Regardless of specific RCRA characteristic thresholds, standard pharmaceutical industry practice dictates that all active intermediates and their contaminated packaging be managed as hazardous chemical waste and sent for professional incineration[3][7].

Step-by-Step Disposal Protocols

Do not discharge this compound or its solutions into the sanitary sewer. The following protocols establish a self-validating system where each step mitigates the hazard introduced by the previous one.

Protocol A: Disposal of Solid Waste (Powders and Contaminated Consumables)

Causality: Fine powders of amine hydrochlorides are highly susceptible to aerosolization. The primary goal of this protocol is dust containment.

  • Containment: Sweep or carefully scoop any spilled solid material or unused powder into a compatible, sealable high-density polyethylene (HDPE) container[1]. Do not use a vacuum cleaner unless it is specifically rated for hazardous chemical dust (HEPA filtered), as standard vacuums will aerosolize the H335 respiratory irritant.

  • Consumable Segregation: Place all contaminated weigh boats, spatulas, and Kimwipes into a designated solid hazardous waste bin lined with a heavy-duty transparent bag.

  • Labeling: Affix a hazardous waste tag immediately. The tag must explicitly state "(4-Aminooxepan-4-yl)methanol hydrochloride," the hazard class (Irritant), and the date of initial waste generation[7].

  • Storage: Store the sealed container in a cool, dry, well-ventilated secondary containment area away from strong oxidizing agents until EHS pickup[1].

Protocol B: Disposal of Liquid Waste (Aqueous and Organic Solutions)

Causality: Amine salts are highly soluble in water and polar protic solvents. Mixing incompatible waste streams (e.g., mixing this with strong bases without cooling) can cause exothermic free-basing of the amine.

  • Waste Compatibility Check: Ensure the designated liquid waste carboy is compatible with the solvent used. For example, if the compound is dissolved in methanol or water, use a standard "Halogenated" or "Non-Halogenated" organic waste jug depending on the presence of other chlorinated solvents in your mixture.

  • Transfer: Using a funnel, slowly pour the solution into the waste container inside a certified chemical fume hood to prevent inhalation of any volatilized solvent[2].

  • Rinsing: Triple-rinse the original reaction flask with a compatible volatile solvent (e.g., ethanol or acetone) to ensure all residual hydrochloride salt is transferred to the waste jug[7].

  • Defacing and Glassware Disposal: Once the original chemical container is completely empty and triple-rinsed, deface the manufacturer's label with a permanent marker. The clean, dry glass can then be disposed of in the institutional broken glass/clean glass receptacle[7].

Waste Management Workflow Visualization

The following diagram illustrates the logical decision tree for categorizing and routing (4-Aminooxepan-4-yl)methanol hydrochloride waste to ensure zero environmental discharge.

WasteWorkflow Start Waste Generation: (4-Aminooxepan-4-yl)methanol HCl Decision Physical State of Waste? Start->Decision Solid Solid Powder / Residue (Dust Hazard: H335) Decision->Solid Dry Liquid Dissolved in Solution (Aqueous or Organic) Decision->Liquid Dissolved SolidContainer Seal in HDPE Container (Prevent Aerosolization) Solid->SolidContainer LiquidContainer Transfer to Compatible Solvent Waste Carboy Liquid->LiquidContainer Labeling Attach EHS Hazardous Waste Tag (List CAS: 1864013-93-3) SolidContainer->Labeling LiquidContainer->Labeling Disposal Institutional EHS Pickup & Regulated Incineration Labeling->Disposal

Decision workflow for the categorization and disposal of amine hydrochloride laboratory waste.

References
  • Chemikart. "1864013-93-3 | (4-aminooxepan-4-yl)methanol hydrochloride." chemikart.com. Available at: [Link]

  • Sigma-Aldrich China. "(4-aminooxepan-4-yl)methanol hydrochloride | 1864013-93-3." sigmaaldrich.cn. Available at:[Link]

  • Environmental Protection Agency (EPA). "40 CFR 261.3 -- Definition of hazardous waste." ecfr.gov. Available at: [Link]

  • US EPA. "Code of Federal Regulations - Hazardous Waste." epa.gov. Available at: [Link]

  • Montana Department of Environmental Quality. "Instructions for completing the Montana large quantity hazardous waste generator biennial report form." mt.gov. Available at:[Link]

Sources

Personal protective equipment for handling (4-Aminooxepan-4-yl)methanol hydrochloride

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Chemical Context

(4-Aminooxepan-4-yl)methanol hydrochloride is a specialized heterocyclic building block, likely utilized as a sp³-rich scaffold in fragment-based drug discovery (FBDD). Structurally, it features a 7-membered ether ring (oxepane), a primary amine, and a primary alcohol, stabilized as a hydrochloride salt.

The Safety Paradox: As a research intermediate, specific toxicological data (LD50, OEL) is often non-existent. Therefore, we must apply Control Banding , treating this compound as a Category 3 (High Hazard) material until proven otherwise. The primary risks are derived from Structure-Activity Relationships (SAR):

  • HCl Salt: Potential for acidity and hygroscopicity, leading to severe irritation of mucous membranes.

  • Primary Amine: Potential sensitizer and caustic agent to eyes/skin.

  • Oxepane Ring: While generally stable, metabolic profiles of novel medium-sized rings are often uncharacterized.

Core Directive: Do not rely on the absence of a "Toxic" label. Handle as if it is a potent irritant and potential sensitizer.

Hazard Identification & Risk Assessment

Before selecting PPE, we must define the enemy.

Hazard Class (Predicted)GHS CodeManifestationRisk Level
Skin Corrosion/Irritation H315 / H314Chemical burns or dermatitis upon contact.High (Solid & Solution)
Serious Eye Damage H318Irreversible corneal damage from acidic dust.Critical
STOT - Single Exposure H335Respiratory tract irritation (coughing, burning).High (Dust generation)
Acute Toxicity (Oral) H302Harmful if swallowed (systemic amine toxicity).Moderate

The PPE Defense System (Layered Protocol)

PPE is your last line of defense, not your first. It must be selected based on the state of matter (Solid Powder vs. Liquid Solution).

A. Ocular Protection (Non-Negotiable)[1]
  • Standard: Chemical Splash Goggles (ANSI Z87.1+).

  • Why? Safety glasses with side shields are insufficient for fine amine-salt powders, which behave like fluids in air currents and can drift around lenses, reacting with eye moisture to form hydrochloric acid.

  • Contact Lenses: Strictly prohibited. They can trap particulates and fuse to the cornea in the event of a splash.

B. Dermal Protection (The Double-Barrier Method)

Amine salts can permeate standard nitrile over time. We use a "Breakthrough Time" logic.

  • Inner Layer: 4 mil Nitrile (Inspection layer - white/blue).

  • Outer Layer: 5-8 mil Nitrile or Neoprene (Barrier layer - contrasting color).

  • Technique: "Double-Gloving." If the outer glove is splashed, strip it immediately; the inner glove protects you during the change.

  • Causality: Hydrochloride salts are hygroscopic. If they settle on a single glove, they pull moisture from the air (or sweat from inside), creating a concentrated acidic solution that increases permeation rates.

C. Respiratory Protection
  • Primary: Fume Hood (Face velocity: 80–100 fpm). All open handling must occur here.

  • Secondary (Outside Hood): If weighing outside a hood is unavoidable (e.g., balance stability), a P100 Particulate Respirator (full facepiece preferred) is required. Simple N95s offer poor protection against acidic vapors if the salt hydrolyzes.

D. Body Shielding
  • Lab Coat: 100% Cotton or Nomex (flame resistant). Avoid synthetic blends that melt.

  • Apron: Chemical-resistant rubber apron required when handling quantities >500mg or concentrated stock solutions.

Operational Protocols: Step-by-Step

Protocol A: Weighing & Transfer (The "Static" Danger)

Risk: Oxepane salts are often fluffy solids prone to static charge, causing "fly-away" dust.

  • Preparation: Place an ionizing fan or anti-static gun inside the fume hood.

  • PPE Check: Goggles ON, Double Gloves ON.

  • Taring: Use a weighing boat with a long neck or a closed weighing funnel.

  • Transfer: Do not use a spatula. Tap the container gently to dispense. Spatulas create friction and static.

  • Clean-Up: Wipe the balance area with a moist tissue (water) immediately. Why? Dry wiping generates static; wet wiping solubilizes and neutralizes the salt.

Protocol B: Solubilization (The Exotherm)

Risk: Dissolving amine hydrochlorides in water or methanol can be exothermic.

  • Vessel: Use a borosilicate glass vial, never plastic (unless compatibility is confirmed).

  • Addition: Add the solid to the solvent, not solvent to solid.

  • Venting: Do not cap the vial immediately. Allow the heat of solution to dissipate to prevent pressure buildup.

Visualizing the Safety Logic

The following diagram illustrates the decision matrix for handling this compound, emphasizing the "Hierarchy of Controls."

SafetyLogic Start Start: Handling (4-Aminooxepan-4-yl)methanol HCl RiskAssess 1. Risk Assessment (Isolate Hazard) Start->RiskAssess StateCheck State of Matter? RiskAssess->StateCheck SolidState SOLID (Powder) StateCheck->SolidState Weighing/Transfer LiquidState SOLUTION (Liquid) StateCheck->LiquidState Dissolving/Pipetting ControlsSolid Controls: 1. Fume Hood (Sash < 18") 2. Anti-Static Gun 3. Balance Enclosure SolidState->ControlsSolid ControlsLiquid Controls: 1. Fume Hood 2. Secondary Containment 3. Absorbent Pads LiquidState->ControlsLiquid PPESolid PPE Required: - Goggles (Splash) - Double Nitrile Gloves - Lab Coat + Sleeves ControlsSolid->PPESolid PPELiquid PPE Required: - Safety Glasses/Goggles - Single Nitrile (Double if >1M) - Lab Coat ControlsLiquid->PPELiquid Action Proceed with Experiment PPESolid->Action PPELiquid->Action

Caption: Operational Safety Logic Flow. Note the higher PPE requirements for the Solid state due to inhalation/dust risks.

Emergency & Disposal Procedures

Accidental Exposure Response
  • Eye Contact: Flush immediately for 15 minutes .[1][2] Do not pause to remove contact lenses; flush over them, then remove if possible. Mechanism: The HCl moiety causes immediate pH drop; rapid dilution is the only cure.

  • Skin Contact: Wash with soap and water.[3][1][2][4] Do not use organic solvents (ethanol/DMSO), as they may drive the amine deeper into the dermis.

  • Spill (Solid): Do not sweep. Cover with wet paper towels (to dampen dust), then scoop into a hazardous waste bag.

Disposal Strategy
  • Segregation: Dispose of as "Solid Toxic Waste" or "Halogenated Organic Waste" depending on your facility's specific streams.

  • Labeling: Clearly mark the waste tag with "Amine Hydrochloride - Potential Corrosive."

  • Neutralization: Do not attempt to neutralize the bulk solid with base in the waste container; this generates heat and gas.

References

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press. [Link]

  • Occupational Safety and Health Administration (OSHA). (n.d.). Laboratory Safety Guidance (OSHA 3404-11R). U.S. Department of Labor. [Link]

  • American Chemical Society (ACS). (2015). Identifying and Evaluating Hazards in Research Laboratories. ACS Center for Lab Safety. [Link]

  • European Chemicals Agency (ECHA). (n.d.). Guidance on Information Requirements and Chemical Safety Assessment: Chapter R.8: Characterisation of dose [concentration]-response for human health.[Link]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.